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Core Science & Biosynthesis

Foundational

Bis(o-cresyl) m-Cresyl Phosphate chemical structure and properties

An In-Depth Technical Guide to Bis(o-cresyl) m-Cresyl Phosphate: Structure, Properties, and Toxicological Significance Introduction Tricresyl phosphate (TCP) represents a complex family of organophosphate esters derived...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bis(o-cresyl) m-Cresyl Phosphate: Structure, Properties, and Toxicological Significance

Introduction

Tricresyl phosphate (TCP) represents a complex family of organophosphate esters derived from the reaction of cresol and phosphorus oxychloride.[1][2] Commercially, TCP is typically a mixture of various isomers, where the three cresol groups can be in the ortho (o), meta (m), or para (p) position.[2] This isomeric heterogeneity leads to a wide range of physicochemical properties and applications, from being effective flame retardants and plasticizers in polymers to serving as anti-wear additives in high-performance lubricants.[1][3]

However, the biological activity and toxicity of TCP are not uniform across its isomers. A significant body of research has demonstrated that the neurotoxic effects of TCP are almost exclusively associated with the presence of an ortho-cresyl moiety.[3] This has led to stringent regulations on the ortho-isomer content in commercial TCP mixtures. This guide will provide a detailed technical examination of a specific, neurotoxicologically relevant isomer: Bis(o-cresyl) m-Cresyl Phosphate . Understanding the structure and properties of this individual isomer is critical for researchers in toxicology, drug development, and materials science to elucidate mechanisms of toxicity and develop safer alternatives.

Chemical Structure and Nomenclature

Bis(o-cresyl) m-cresyl phosphate is a triaryl phosphate ester with two of the cresyl groups methylated at the ortho position and one at the meta position.

  • IUPAC Name: bis(2-methylphenyl) (3-methylphenyl) phosphate[4]

  • Synonyms: Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester[5]

  • CAS Number: 77342-17-7 (Unlabelled)[5]

  • Molecular Formula: C₂₁H₂₁O₄P[4]

  • Molecular Weight: 368.37 g/mol [6]

chemical_structure Chemical Structure of Bis(o-cresyl) m-Cresyl Phosphate P P O_double O P->O_double O1 O P->O1 O2 O P->O2 O3 O P->O3 C1_1 C O1->C1_1 C2_1 C O2->C2_1 C3_1 C O3->C3_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 CH3_1 CH₃ C1_2->CH3_1 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 CH3_2 CH₃ C2_2->CH3_2 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 CH3_3 CH₃ C3_3->CH3_3 C3_5 C C3_4->C3_5 C3_6 C C3_5->C3_6 C3_6->C3_1

Caption: Chemical structure of Bis(o-cresyl) m-Cresyl Phosphate.

Physicochemical Properties

PropertyValue for Bis(o-cresyl) m-Cresyl PhosphateValue for Tricresyl Phosphate (Mixed Isomers)Reference
Molecular Formula C₂₁H₂₁O₄PC₂₁H₂₁O₄P[4][7]
Molecular Weight 368.37 g/mol ~368.37 g/mol [6][8]
Physical State Predicted to be a liquid or low-melting solidColorless, odorless liquid[7][8]
Boiling Point Not available240°C at 0.4 kPa[9]
Melting Point Not available20°C (Freezing point for Tri-m-cresyl isomer)[9]
Solubility Predicted to be virtually insoluble in water; soluble in organic solventsVirtually insoluble in water; soluble in toluene, hexane, diethyl ether[1]
XlogP (predicted) 6.1Not applicable[4]
Vapor Pressure Not available0.00002 mmHg at 25°C (for Tri-o-cresyl isomer)[8]
Flash Point Not available225°C (closed cup, for Tri-o-cresyl isomer)[8]

Synthesis and Manufacturing

The industrial synthesis of tricresyl phosphates involves the reaction of cresol (a mixture of o-, m-, and p-isomers) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

General Reaction: 3 C₇H₇OH (Cresol) + POCl₃ → (C₇H₇O)₃PO (Tricresyl Phosphate) + 3 HCl

To produce a specific isomer like Bis(o-cresyl) m-Cresyl Phosphate, a controlled synthesis using purified cresol isomers would be necessary. The manufacturing process for low-toxicity TCP focuses on minimizing the o-cresol content in the feedstock.[2] A typical industrial process involves:

  • Reaction: Charging the reactor with a specific molar ratio of m- and p-cresol and a catalyst, followed by the addition of phosphorus oxychloride.[10]

  • Acid Removal: The byproduct, hydrogen chloride (HCl), is removed, often under atmospheric and then negative pressure to drive the reaction to completion.[10]

  • Purification: The crude ester product is purified through distillation to separate the desired TCP from unreacted starting materials and byproducts.[10] This step is critical for controlling the final isomer composition and removing free phenols.

Applications

While data for this specific isomer is limited, the applications are representative of the broader class of tricresyl phosphates. The primary uses are driven by their excellent thermal stability, fire resistance, and lubricating properties.

  • Flame Retardants: TCPs are widely used as additive flame retardants in PVC, flexible polyurethane foams, and other polymers.[3]

  • Plasticizers: They are employed to increase the flexibility and durability of plastics, particularly in vinyl lacquers and varnishes.[1]

  • Anti-wear and Extreme Pressure Additives: A critical application is in lubricants, including aircraft turbine engine oils, where they form a protective film on metal surfaces to prevent wear under high loads.[11][12]

Toxicology and Safety: The Significance of the Ortho-Isomer

The toxicity of tricresyl phosphates is a classic example of isomer-specific activity. The presence of at least one ortho-cresyl group is a prerequisite for the characteristic delayed neurotoxicity.[3] Therefore, Bis(o-cresyl) m-Cresyl Phosphate is predicted to be a neurotoxic compound.

Mechanism of Neurotoxicity: The toxicity is not caused by the parent compound itself but by a metabolite produced in the liver by cytochrome P450 enzymes.[3]

  • Metabolic Activation: The methyl group of an ortho-cresyl ester is hydroxylated.

  • Cyclization: The resulting hydroxymethyl intermediate undergoes cyclization to form a highly toxic metabolite known as Cyclic Phenyl Saligenin Phosphate .[3]

  • Enzyme Inhibition: This cyclic metabolite is a potent and irreversible inhibitor of Neuropathy Target Esterase (NTE) , an enzyme found in the nervous system.

  • Delayed Neuropathy: The inhibition of NTE initiates a cascade of events leading to the degeneration of long axons in both the peripheral and central nervous systems. This condition, known as Organophosphate-Induced Delayed Neuropathy (OPIDN), manifests as muscle weakness, ataxia, and paralysis, with symptoms typically appearing weeks after exposure.[3]

Due to this well-established mechanism, exposure to TCP isomers containing ortho-cresyl groups is strictly regulated. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for Tricresyl Phosphate (measured as the tri-o-cresyl isomer) at 0.1 mg/m³ over an 8-hour workshift.[7]

Hazard Statements for related isomers:

  • Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Causes damage to organs through prolonged or repeated exposure.[13]

  • Toxic to aquatic life with long-lasting effects.[9]

Conceptual Experimental Workflow: Assessing Isomer-Specific Neurotoxicity

To experimentally validate the neurotoxic potential of a specific isomer like Bis(o-cresyl) m-Cresyl Phosphate, a multi-tiered approach is required. This workflow integrates in vitro screening with in vivo confirmation, a standard paradigm in toxicology.

experimental_workflow Workflow for Assessing TCP Isomer Neurotoxicity cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation A Prepare Isomer Stock Solution (e.g., Bis(o-cresyl) m-Cresyl Phosphate in DMSO) B Microsomal Activation Assay (Incubate isomer with liver microsomes + NADPH) A->B Metabolic Activation C NTE Activity Assay (Measure inhibition of Neuropathy Target Esterase using a fluorescent substrate) B->C Introduce activated metabolite D Data Analysis (Calculate IC₅₀ value for NTE inhibition) C->D Quantify Inhibition E Animal Model Selection (Adult hen - highly sensitive to OPIDN) D->E Proceed if IC₅₀ is low (Indicates high potency) F Dosing Regimen (Administer single oral dose of the isomer) E->F G Clinical Observation (Monitor for ataxia and paralysis over 21 days) F->G Post-exposure monitoring H Histopathology (Examine spinal cord and peripheral nerve tissues for axonal degeneration) G->H Endpoint analysis I I H->I Confirm Neurotoxicity & Classify Hazard

Caption: Conceptual workflow for evaluating the neurotoxicity of a TCP isomer.

Methodological Causality:

  • In Vitro Screening: The initial step uses a cell-free system to establish a mechanistic basis for toxicity. Incubating the test isomer with liver microsomes simulates the metabolic activation that occurs in the body.[3] The subsequent NTE inhibition assay directly measures the potency of the generated metabolite against the key molecular target. This is a rapid and ethical way to screen compounds and prioritize them for further testing. A low IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) suggests a high potential for in vivo neurotoxicity.

  • In Vivo Confirmation: The adult hen is the gold-standard animal model for OPIDN because its sensitivity and clinical presentation closely mimic those in humans.[3] A single dose is often sufficient to induce the delayed neuropathy. The long observation period (typically 21 days) is crucial because of the delayed onset of symptoms. Finally, histopathological examination provides definitive proof of the characteristic axonal degeneration, confirming the compound as a neurotoxic agent. This self-validating system ensures that a positive finding is supported by mechanistic, clinical, and pathological evidence.

References

  • Pharmaffiliates. (n.d.). Bis(m-cresyl) o-Cresyl Phosphate. Retrieved from [Link]

  • PubChemLite. (n.d.). Bis(o-cresyl) m-cresyl phosphate (C21H21O4P). Retrieved from [Link]

  • PubChemLite. (n.d.). Bis(m-cresyl) o-cresyl phosphate (C21H21O4P). Retrieved from [Link]

  • Chem Service. (2015, May 26). Safety Data Sheet: Tri-o-cresyl phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6527, o-Cresyl phosphate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, March 2). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Toxicological Evaluation and Limit Values for...Tricresyl Phosphates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224527A - Method for producing non-toxic tricresyl phosphate.

Sources

Exploratory

Synthesis of specific tricresyl phosphate isomers

An In-depth Technical Guide to the Isomer-Specific Synthesis of Tricresyl Phosphate Abstract Tricresyl phosphate (TCP) is a high-performance organophosphate additive with critical applications as a flame retardant, plast...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomer-Specific Synthesis of Tricresyl Phosphate

Abstract

Tricresyl phosphate (TCP) is a high-performance organophosphate additive with critical applications as a flame retardant, plasticizer, and anti-wear agent in industrial lubricants.[1] However, the utility of commercial TCP is shadowed by the significant neurotoxicity associated with certain isomers, particularly those containing ortho-cresol. The tri-ortho-cresyl phosphate (TOCP) isomer is a potent neurotoxin known to cause organophosphate-induced delayed neuropathy (OPIDN).[1][2][3] Consequently, the selective synthesis of tricresyl phosphate rich in the less toxic meta- and para-isomers is not merely a matter of chemical purity but a critical requirement for health and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for synthesizing specific TCP isomers, emphasizing strategies to minimize or eliminate the hazardous ortho-isomer. We will explore the foundational reaction chemistry, detail validated laboratory protocols, discuss advanced analytical characterization techniques, and survey novel biocatalytic approaches that represent the future of selective phosphorylation.

The Isomer Problem: Why Specificity in TCP Synthesis is Paramount

Tricresyl phosphate is not a single chemical entity but a family of ten possible structural isomers derived from the three isomers of cresol: ortho-, meta-, and para-cresol.[4] The position of the methyl group on the phenyl ring dictates the molecule's biological activity. The World Health Organization has highlighted the hazards of TOCP, and strenuous efforts are made in industrial production to minimize the content of any ortho-isomers due to the risk of human exposure.[1]

  • High-Toxicity Isomers : Any TCP molecule containing one or more ortho-cresyl groups poses a significant health risk.[5] The mono-ortho and di-ortho isomers are even more neurotoxic than the tri-ortho isomer.[6] This toxicity stems from its metabolic activation in the body to a highly toxic intermediate that inhibits neuropathy target esterase (NTE), leading to delayed and often irreversible nerve damage.[1][2]

  • Low-Toxicity Isomers : In contrast, TCP isomers composed exclusively of meta- and para-cresyl moieties do not induce these neurotoxic effects.[6][7] Modern commercial TCP is formulated to contain predominantly meta and para isomers, with ortho-isomer content strictly limited, often to less than 1%.[4][8]

Therefore, the central challenge and primary goal in TCP synthesis is the precise control over isomeric composition. This guide focuses on the chemical strategies to achieve this control.

Foundational Principles of Tricresyl Phosphate Synthesis

The synthesis of TCP is fundamentally a phosphorylation reaction, specifically the esterification of cresol with a phosphorus-containing electrophile.

Core Reactants
  • Cresol Source : The isomeric composition of the final TCP product is a direct function of the starting cresol mixture.[4][9]

    • Cresylic Acid (Tar Acid) : A low-purity mixture of cresol isomers, xylenols, and other phenols obtained from petroleum refining or coke ovens.[4][9] Using this raw material results in a heterogeneous TCP product with variable and potentially hazardous isomeric content.

    • Synthetic Cresol : Produced via the oxidation and catalytic degradation of cymene. This process can yield high-purity ortho-, meta-, and para-cresol, which is the essential starting point for synthesizing specific, pure TCP isomers.[4]

  • Phosphorylating Agent :

    • Phosphorus Oxychloride (POCl₃) : This is the most common and industrially preferred reagent for TCP synthesis due to its reactivity and cost-effectiveness.[9]

    • Phosphorus Pentachloride (PCl₅) : Used in the original 1854 synthesis by Alexander Williamson, it is also effective but less common in modern manufacturing.[1]

The general reaction proceeds as follows, producing hydrogen chloride (HCl) as a byproduct:

3 ArOH (Cresol) + POCl₃ → (ArO)₃PO (Tricresyl Phosphate) + 3 HCl

Synthesis of Low-Toxicity (meta/para-rich) TCP: A Validated Protocol

The most direct and reliable method for producing TCP with minimal toxicity is to use a starting material that is inherently low in ortho-cresol. Modern manufacturing processes leverage this principle to create safe and effective products.[8]

Causality Behind Experimental Choices
  • Starting Material Selection : The use of a mixed m/p-cresol feedstock with a certified ortho-cresol content of ≤1% is the single most critical decision.[10] This choice directly engineers the desired low-toxicity profile into the final product from the outset.

  • Stepwise Temperature Increase : The phosphorylation reaction occurs in stages and is exothermic. A gradual, controlled increase in temperature (e.g., from 60°C to over 200°C) ensures the reaction proceeds to completion safely and efficiently, driving off the HCl byproduct without causing thermal decomposition of the product.[11]

  • Vacuum Distillation : This is a crucial purification step. By separating the product based on boiling point under reduced pressure, it effectively removes unreacted starting materials, lower-boiling impurities, and higher-boiling polymeric byproducts. Taking a specific "heart cut" fraction ensures high purity.[10][11]

  • Alkaline Wash & Adsorbent Treatment : A dilute sodium hydroxide wash neutralizes and removes any residual acidic impurities or unreacted phenols. Subsequent treatment with activated charcoal removes color and trace organic impurities, acting as a final polishing step.[11]

Experimental Protocol: Laboratory-Scale Synthesis

Objective : To synthesize a mixed tricresyl phosphate product with low ortho-isomer content.

Materials :

  • m,p-Cresol mixture (o-cresol content ≤ 1%)

  • Phosphorus oxychloride (POCl₃, ≥99%)

  • Anhydrous Magnesium Chloride (optional catalyst)

  • Activated Charcoal

  • 2% (w/v) Sodium Hydroxide solution

  • Saturated Sodium Chloride solution

Procedure :

  • Reaction Setup : Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to an HCl gas trap (e.g., a bubbler with dilute NaOH). Ensure the entire apparatus is dry.

  • Charging Reactants : Charge the flask with the m,p-cresol mixture (e.g., 330 g, ~3.05 mol). If using a catalyst, add a small amount (e.g., 0.5 g) of anhydrous MgCl₂.

  • Addition of POCl₃ : Begin stirring and slowly add phosphorus oxychloride (153.3 g, 1.0 mol) dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic; maintain the temperature below 80°C using a water bath if necessary. HCl gas will begin to evolve.

  • Reaction Heating : After the addition is complete, slowly heat the reaction mixture. A typical heating profile is:

    • 1 hour at 100-120°C

    • 1 hour at 150-170°C

    • 2 hours at 200-220°C, or until HCl evolution ceases.

  • Initial Purification : Cool the mixture to ~80°C. Apply a vacuum to the system to remove any remaining dissolved HCl.

  • Washing : Transfer the crude ester to a separatory funnel. Wash sequentially with:

    • 2% NaOH solution (2 x 200 mL)

    • Saturated NaCl solution (1 x 200 mL)

    • Deionized water until the aqueous layer is neutral (pH 7).

  • Drying : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude TCP.

  • Final Purification (Distillation) :

    • Set up for vacuum distillation.

    • Distill the crude product. Collect the main fraction (the "heart cut") at the appropriate temperature and pressure (e.g., ~240-255°C at 4 mmHg).[9] Discard the initial low-boiling forerun and the high-boiling residue.

    • The purified product should be a clear, colorless to pale yellow viscous liquid.

  • Decolorization (Optional) : For an exceptionally pure product, add 2% (by weight) of activated charcoal to the distilled TCP, heat to 100-110°C with stirring for 1 hour, and then filter through a bed of celite to remove the charcoal.[11]

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Charge Reactor: m,p-Cresol (low ortho) + Catalyst (optional) AddPOCl3 Add POCl₃ (T < 80°C) Reactants->AddPOCl3 Heat Stepwise Heating (100°C → 220°C) Evolve HCl AddPOCl3->Heat Vacuum Vacuum Strip (Remove residual HCl) Heat->Vacuum Wash Alkaline & Water Wash (Remove Phenols, Acids) Vacuum->Wash Dry Dry (e.g., MgSO₄) Wash->Dry Distill Vacuum Distillation (Collect Heart Cut) Dry->Distill Charcoal Activated Charcoal Treatment (Optional) Distill->Charcoal Final Final Product: Low-Toxicity TCP Charcoal->Final

Synthesis of Isomerically Pure Tricresyl Phosphates

For specialized applications or reference standards, the synthesis of a single, pure TCP isomer (e.g., tri-para-cresyl phosphate, TPCP) is necessary. The methodology is analogous to the one described above, with the pivotal difference being the exclusive use of a single high-purity cresol isomer.

  • Key Consideration : The physical properties of pure isomers differ significantly. TPCP is a crystalline solid with a melting point of 77-78°C, while tri-meta-cresyl phosphate (TMCP) is a liquid at room temperature.[9] This distinction allows for different purification strategies. While TMCP requires meticulous vacuum distillation, solid TPCP can be further purified by recrystallization from a suitable solvent (e.g., ethanol), providing a highly effective means of achieving exceptional purity.

Novel Synthetic Frontiers: Biocatalytic Phosphorylation

While chemical synthesis is the industrial standard, emerging research in biocatalysis offers a glimpse into future methodologies for highly selective phosphorylation under mild, environmentally benign conditions.

  • Mechanism : Kinase enzymes use adenosine triphosphate (ATP) as a phosphate donor to selectively phosphorylate specific hydroxyl groups on substrate molecules.[12]

  • Field-Proven Insights :

    • Researchers have identified a unique pathway in the bacterium Corynebacterium glutamicum that initiates the breakdown of p-cresol by phosphorylating it with a novel enzyme, 4-methylbenzyl phosphate synthase.[13]

    • The kinase PsiK from psilocybin-producing mushrooms has been shown to selectively phosphorylate the hydroxyl group of various phenol derivatives.[12]

While not yet applied to the bulk synthesis of TCP, these examples establish a validated proof-of-concept for enzymatic phosphorylation of cresols. Future work in enzyme engineering could yield biocatalysts capable of producing specific TCP isomers with unparalleled selectivity, avoiding harsh reagents and complex purification schemes.

G Cresol p-Cresol Enzyme Kinase (e.g., CreHI) Cresol->Enzyme ATP ATP ATP->Enzyme Product p-Cresyl Phosphate ADP ADP Enzyme->Product Enzyme->ADP

Analytical Validation: A Self-Validating System

The trustworthiness of any synthetic protocol for low-toxicity TCP rests on robust analytical validation to confirm the final isomeric composition. Gas chromatography (GC) is the definitive technique for this purpose.[9]

Technique Purpose Typical Configuration & Rationale
Gas Chromatography (GC) Isomer SeparationProvides quantitative separation of TCP isomers based on their boiling points and polarity. Published methods demonstrate excellent resolution of o-, m-, and p-isomers.[14]
Nitrogen-Phosphorus Detector (NPD) Selective DetectionHighly sensitive and selective for phosphorus-containing compounds, making it ideal for detecting TCP in complex matrices with minimal interference.[9]
Mass Spectrometry (MS) Definitive IdentificationWhen coupled with GC (GC-MS), it provides structural confirmation of each separated isomer based on its unique mass spectrum, offering unequivocal proof of identity and purity.[15][16]

Data Interpretation : A successful synthesis of low-toxicity TCP will show dominant peaks for the various meta/para isomers (e.g., mmm, mmp, mpp, ppp) and a negligible or non-detectable peak for any ortho-containing isomer. The ability to quantify the absence of ortho-isomers is the ultimate validation of the protocol's success.

Conclusion

The synthesis of specific tricresyl phosphate isomers is a mature and well-understood process where safety and efficacy are dictated by meticulous control of the starting materials. By selecting cresol feedstocks with minimal ortho-isomer content, manufacturers can reliably produce low-toxicity TCP that meets the performance demands of modern industry without posing the neurological health risks associated with historical formulations. The combination of controlled chemical synthesis via phosphorylation and rigorous analytical validation by gas chromatography forms a self-validating system that ensures product quality and safety. As synthetic biology and biocatalysis advance, the potential for even more selective and sustainable enzymatic routes may redefine the synthesis of these vital industrial chemicals.

References

  • Vertex AI Search. (2025, March 15). Tricresylphosphate isomers: A review of toxicity pathways - PubMed.
  • Vertex AI Search. Tricresyl phosphate - Wikipedia.
  • Vertex AI Search. TRICRESYL PHOSPHATE - Ataman Kimya.
  • Vertex AI Search. Tricresyl Phosphate: Toxicity of Isomers. | Download Scientific Diagram - ResearchGate.
  • Vertex AI Search. Tricresyl phosphate (EHC 110, 1990) - INCHEM.
  • Vertex AI Search. TRICRESYL PHOSPHATE - Ataman Kimya.
  • Vertex AI Search. (2026, January 30). Tricresyl Phosphate (TCP): A Versatile High-Performance Additive For Industrial Lubrication And Beyond - Shanghai Minglan Chemical.
  • Vertex AI Search. (2008, July 25). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed.
  • Vertex AI Search. Tricresyl phosphate (TCP) (CAS 1330-78-5) - Vermont Department of Health.
  • Vertex AI Search. Characterization of a Unique Pathway for 4-Cresol Catabolism Initiated by Phosphorylation in Corynebacterium glutamicum - PMC.
  • Vertex AI Search. 1. General description, Danish Environmental Protection Agency.
  • Vertex AI Search. (2023, September 29). Tricresyl phosphate, sum of all ortho isomers - Publisso.
  • Vertex AI Search. (2025, October 27). Uses of Tricresyl Phosphate in Lubricants, PVC Additives, and Flame Retardants - Elchemy.
  • Vertex AI Search. Tri-cresyl phosphate (mixed isomers).
  • Vertex AI Search. Tricresylphosphate process - US2870192A - Google Patents.
  • Vertex AI Search. Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS - FAA.
  • Vertex AI Search. (2017, June 30). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment.
  • Vertex AI Search. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents.
  • Vertex AI Search. TRICRESYL PHOSPHATE - Ataman Kimya.
  • Vertex AI Search. Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof - ChemRxiv.
  • Vertex AI Search. Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces - eScholarship.

Sources

Foundational

Bis(o-cresyl) m-Cresyl Phosphate CAS number and synonyms

Topic: Bis(o-cresyl) m-Cresyl Phosphate CAS number and synonyms Content Type: In-depth technical guide. Target Isomer Characterization, Toxicological Mechanism, and Analytical Protocols Executive Summary Bis(o-cresyl) m-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(o-cresyl) m-Cresyl Phosphate CAS number and synonyms Content Type: In-depth technical guide.

Target Isomer Characterization, Toxicological Mechanism, and Analytical Protocols

Executive Summary

Bis(o-cresyl) m-cresyl phosphate (CAS: 77342-17-7) is a specific asymmetric isomer of tricresyl phosphate (TCP). While historically overshadowed by the symmetric tri-ortho-cresyl phosphate (TOCP) in regulatory literature, modern toxicological profiling identifies asymmetric ortho-containing isomers as potent contributors to Organophosphate-Induced Delayed Neuropathy (OPIDN).

This guide is designed for research scientists and drug development professionals investigating the neurotoxic potential of aryl phosphates. It moves beyond basic identification to explore the metabolic bioactivation pathways and precise quantification methodologies required for high-fidelity risk assessment.

Part 1: Chemical Identity & Nomenclature

Unlike technical grade TCP, which is a complex mixture of isomers (CAS 1330-78-5), the research-grade characterization of the bis(o-cresyl) m-cresyl isomer requires precise isomeric distinction.

Core Identifiers
ParameterDetail
Primary CAS Number 77342-17-7
Chemical Formula

Molecular Weight 368.36 g/mol
SMILES Cc1ccccc1OP(=O)(Oc2ccccc2C)Oc3cccc(C)c3
Synonyms and Trade Designations
  • IUPAC Name: Bis(2-methylphenyl) 3-methylphenyl phosphate[1]

  • Systematic Name: Phosphoric acid, bis(2-methylphenyl) 3-methylphenyl ester[1][2]

  • Abbreviated Notation: BoCmCP, TCP-om (isomer class)

  • Deuterated Standard (Research): Bis(o-cresyl) m-Cresyl Phosphate-d7 (often used as Internal Standard in MS)

Structural Significance

The molecule features two ortho-cresyl rings and one meta-cresyl ring. The presence of the ortho-methyl groups is the critical structural determinant for toxicity. Unlike meta or para isomers, the ortho-methyl group is spatially positioned to undergo intramolecular cyclization following metabolic oxidation, a prerequisite for neurotoxicity.

Part 2: Toxicological Mechanism (The "Why")

Expert Insight: Researchers often mistakenly use TOCP (Tri-ortho) as the sole marker for TCP toxicity. However, asymmetric isomers like bis(o-cresyl) m-cresyl phosphate often exhibit equal or superior inhibition of Neuropathy Target Esterase (NTE) due to favorable steric interactions during the "aging" of the enzyme-inhibitor complex.

The Saligenin Cyclic Phosphate Pathway

The neurotoxicity is not intrinsic to the parent molecule but is a result of hepatic bioactivation. The pathway follows a "Lethal Synthesis" route:

  • Oxidation: Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) hydroxylate one of the ortho-methyl groups.

  • Cyclization: The newly formed hydroxyl group attacks the central phosphorus atom, displacing a cresyl group (leaving group).

  • Active Metabolite: This forms a Saligenin Cyclic Phosphate (specifically a cresyl saligenin phosphate).

  • NTE Inhibition: This cyclic metabolite irreversibly phosphorylates NTE in neural tissue, leading to axonal degeneration.

Pathway Visualization

The following diagram illustrates the bioactivation cascade specific to ortho-containing isomers.

Bioactivation Parent Bis(o-cresyl) m-Cresyl Phosphate (Pro-toxin) CYP Hepatic Bioactivation (CYP450 / Hydroxylation) Parent->CYP Oxidation of o-methyl group Intermed Hydroxymethyl Metabolite (Unstable) CYP->Intermed Cyclic Saligenin Cyclic Phosphate (Neurotoxic Metabolite) Intermed->Cyclic Albumin-catalyzed Cyclization (-Cresol) NTE Neuropathy Target Esterase (NTE) Cyclic->NTE Irreversible Phosphorylation Neuro Axonal Degeneration (OPIDN) NTE->Neuro Aging & Loss of Function

Figure 1: Metabolic activation pathway of Bis(o-cresyl) m-cresyl phosphate converting the inert parent compound into the neurotoxic saligenin cyclic phosphate.

Part 3: Analytical Methodologies

Trustworthiness: Quantifying specific isomers requires separating them from the complex "Tricresyl Phosphate" matrix. Standard GC-FID is often insufficient due to co-elution. The protocol below utilizes GC-MS with Selected Ion Monitoring (SIM) for high specificity.

Protocol: Isomer-Specific Determination in Biological Matrices
1. Sample Preparation (Serum/Plasma)
  • Principle: Liquid-Liquid Extraction (LLE) to isolate lipophilic phosphates.

  • Step 1: Aliquot 1.0 mL of serum into a glass centrifuge tube.

  • Step 2: Spike with 10 µL of Bis(o-cresyl) m-Cresyl Phosphate-d7 (Internal Standard, 10 µg/mL).

  • Step 3: Add 2.0 mL of Hexane:Ethyl Acetate (9:1 v/v). The slight polarity of Ethyl Acetate improves recovery of the oxidized metabolites if simultaneous profiling is desired.

  • Step 4: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes.

  • Step 5: Transfer the organic (upper) supernatant to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Step 6: Reconstitute in 100 µL Isooctane.

2. GC-MS Configuration
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). The 5% phenyl phase provides necessary separation of ortho, meta, and para isomers based on boiling point and polarity differences.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Temperature Program:

    • Initial: 80°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C (This slow ramp is critical for isomer resolution)

    • Hold: 5 mins.

3. Mass Spectrometry (SIM Mode)

To distinguish Bis(o-cresyl) m-cresyl phosphate from other isomers, monitor the following ions. Note that while the molecular ion (


) is the same for all TCP isomers, the fragmentation pattern differs slightly in intensity ratios.
AnalyteTarget Ion (m/z)Qualifier Ions (m/z)
Bis(o-cresyl) m-cresyl 368 (

)
367, 261, 165
Internal Standard (d7) 375 (

)
374, 268
Analytical Workflow Diagram

Analysis Sample Biological Sample (Serum/Tissue) Spike Add ISTD: Bis(o-cresyl) m-Cresyl-d7 Sample->Spike Extract LLE (Hexane:EtOAc) Vortex & Centrifuge Spike->Extract Dry N2 Evaporation Reconstitute in Isooctane Extract->Dry GC GC Separation (DB-5ms Column) Dry->GC MS MS Detection (SIM) Target m/z 368 GC->MS Data Quantitation Ratio (Analyte Area / ISTD Area) MS->Data

Figure 2: Step-by-step workflow for the extraction and quantification of Bis(o-cresyl) m-cresyl phosphate.

Part 4: Synthesis & Standards for Research

For laboratories requiring high-purity standards for toxicity assays (e.g., Hen Test for OPIDN), commercial sourcing is preferred over in-house synthesis due to the difficulty of separating statistical mixtures of isomers.

  • Commercial Availability: Several specialized isotope laboratories offer this specific isomer (CAS 77342-17-7) for use as an analytical reference.

  • Purity Requirements: For enzymatic inhibition assays (NTE/AChE), purity must be >98% to ensure observed inhibition is not due to trace contamination with TOCP.

Synthesis Logic (Theoretical)

If synthesis is required, it follows a stepwise phosphorylation:

  • Reaction of Phosphorus Oxychloride (

    
    ) with 2 equivalents of o-cresol.
    
  • Isolation of the intermediate phosphorochloridate.

  • Reaction with 1 equivalent of m-cresol.

  • Note: This produces a statistical mixture requiring rigorous HPLC purification to isolate the specific Bis(o-) m- isomer.

References

  • World Health Organization (WHO). (1990).[3][4] Tricresyl Phosphate (Environmental Health Criteria 110).[5] International Programme on Chemical Safety. Retrieved from [Link]

  • De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

  • Winder, C., & Balouet, J.C. (2002). "The toxicity of commercial jet oils: Environmental factors." Journal of Occupational Health and Safety. (Contextualizing the toxicity of non-TOCP isomers).

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of Mixed Cresol Phosphates

Executive Summary Mixed cresol phosphates (Tricresyl phosphate, TCP) represent a complex class of organophosphate esters synthesized from the reaction of phosphorus oxychloride with isomeric cresol mixtures.[1][2][3] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mixed cresol phosphates (Tricresyl phosphate, TCP) represent a complex class of organophosphate esters synthesized from the reaction of phosphorus oxychloride with isomeric cresol mixtures.[1][2][3] While industrially ubiquitous as flame retardants, plasticizers, and lubricant additives, their relevance to drug development and toxicology lies in their isomeric heterogeneity.

For the pharmaceutical and toxicological researcher, the critical imperative is distinguishing between the neurotoxic ortho-isomers and the relatively inert meta- and para-isomers. This guide moves beyond standard datasheets to analyze the structure-activity relationships (SAR) driving their stability, metabolic bioactivation, and analytical resolution.

Structural Chemistry and Synthesis

"Mixed cresol phosphate" is a misnomer for a single molecule; it is a statistical distribution of isomers. The commercial synthesis involves the phosphorylation of "cresylic acid" (a mix of o-, m-, and p-cresols).

The Isomeric Challenge

The reaction yields symmetric and asymmetric triaryl phosphates. The general formula is


.
  • Symmetrical Isomers: Tri-o-cresyl phosphate (TOCP), Tri-m-cresyl phosphate (TMCP), Tri-p-cresyl phosphate (TPCP).

  • Asymmetrical Isomers: Combinations such as di-m-cresyl p-cresyl phosphate, etc.

Critical Insight: The presence of the ortho-methyl group provides the steric proximity required for the intramolecular cyclization that generates the neurotoxic metabolite. Modern "safe" grades of TCP are manufactured from cresol feedstocks with <1% ortho-cresol content.[1]

Synthesis Pathway Visualization

The following diagram illustrates the industrial synthesis and the resulting statistical mixture.

Synthesis POCl3 Phosphorus Oxychloride (POCl3) Reaction Esterification (Heat, Catalyst) POCl3->Reaction Cresols Cresol Mixture (o-, m-, p- isomers) Cresols->Reaction TCP_Mix Mixed Cresol Phosphates (TCP) Reaction->TCP_Mix TOCP Tri-o-cresyl phosphate (Neurotoxic) TCP_Mix->TOCP Trace (<1% in modern grades) TMCP Tri-m-cresyl phosphate (Inert) TCP_Mix->TMCP TPCP Tri-p-cresyl phosphate (Inert) TCP_Mix->TPCP Mixed Mixed Asymmetric Isomers TCP_Mix->Mixed

Figure 1: Synthesis of mixed cresol phosphates showing the statistical generation of isomers.

Physicochemical Profile

The physical properties of TCP mixtures are dominated by the high molecular weight (368.37 g/mol ) and the aromatic nature of the ester groups, leading to high viscosity and low water solubility.

Comparative Properties Table

The following data highlights the subtle differences between pure isomers which impact separation science.

PropertyTri-o-cresyl (TOCP)Tri-m-cresyl (TMCP)Tri-p-cresyl (TPCP)Mixed TCP (Typical)
CAS Number 78-30-8563-04-278-32-01330-78-5
Physical State LiquidLiquidSolid (MP 77°C)Viscous Liquid
Boiling Point 410°C260°C (15 mmHg)244°C (3.5 mmHg)241-255°C (4 mmHg)
Density (20°C) 1.1955 g/cm³1.160 g/cm³1.237 g/cm³~1.16 - 1.18 g/cm³
Log Kow 5.115.125.115.1
Water Solubility 0.36 mg/LInsolubleInsoluble~0.3 mg/L
Hydrolysis (

)
~30 days (pH 7)Slower than orthoSlowestStable (Neutral)
Stability and Hydrolysis

Causality: The phosphate ester bond (


) in TCP is shielded by the bulky aryl groups.
  • Acid/Neutral Conditions: TCP is remarkably stable.[4] The steric bulk prevents nucleophilic attack by water.

  • Alkaline Conditions: Hydrolysis rates increase significantly at pH > 9. The ortho-isomer hydrolyzes slightly faster than meta or para due to the "ortho effect" (proximity of the methyl group influencing the transition state), though it remains slow compared to alkyl phosphates.

Toxicology and Mechanism of Action

For drug development professionals, understanding the Organophosphate-Induced Delayed Neuropathy (OPIDN) mechanism is vital. Unlike standard organophosphates (e.g., Sarin, Parathion) which acutely inhibit Acetylcholinesterase (AChE), TOCP acts via a delayed mechanism targeting Neuropathy Target Esterase (NTE) .

The Bioactivation Pathway

TOCP is a pro-toxin. It requires metabolic activation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

  • Hydroxylation: The ortho-methyl group is hydroxylated.

  • Cyclization: The hydroxyl group attacks the phosphorus, displacing a cresol group.

  • Formation of CBDP: This yields 2-(o-cresyl)-4H-1,2,3-benzodioxaphosphoran-2-one (CBDP).[2]

  • NTE Inhibition: CBDP phosphorylates NTE, followed by an "aging" reaction (loss of a charged group) that irreversibly damages the neuron.

Pathway Diagram (DOT)

Toxicity TOCP Tri-o-cresyl Phosphate (Pro-toxin) Hydroxyl Hydroxylated Intermediate (-CH2OH) TOCP->Hydroxyl Oxidation CYP CYP450 (1A2, 3A4) Liver Metabolism CYP->Hydroxyl Cyclization Intramolecular Cyclization (- Cresol) Hydroxyl->Cyclization CBDP CBDP (Saligenin Cyclic Phosphate) Cyclization->CBDP Inhibition Irreversible Inhibition & Aging CBDP->Inhibition Phosphorylation NTE Neuropathy Target Esterase (NTE) NTE->Inhibition OPIDN OPIDN (Delayed Neuropathy) Inhibition->OPIDN Axonal Degeneration

Figure 2: Metabolic bioactivation of TOCP to the neurotoxic agent CBDP.

Experimental Protocol: Isomer-Specific Quantification

Objective: To quantify the neurotoxic ortho-isomer content in a mixed cresol phosphate sample using GC-MS. Rationale: Due to the structural similarity of isomers, standard C18 HPLC often fails to resolve them. Capillary GC with a non-polar phase provides superior resolution based on boiling point and steric shape.

Materials
  • Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977).

  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.

  • Standards: Pure Tri-o-cresyl phosphate (CAS 78-30-8) and Tri-p-cresyl phosphate (CAS 78-32-0).

  • Internal Standard: Triphenyl phosphate (TPP) or deuterated TCP.

Method Parameters[5]
  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (This slow ramp separates the isomers).

    • Final: Hold at 280°C for 5 min.

  • MS Source/Quad: 230°C / 150°C.

  • Detection: SIM mode (Selected Ion Monitoring) for enhanced sensitivity.

    • Target Ions: m/z 368 (Molecular ion), m/z 165, m/z 91 (Tropylium ion).

Procedure
  • Sample Prep: Dilute 100 mg of mixed TCP in 10 mL of isooctane. Add Internal Standard (50 µg/mL final conc).

  • Calibration: Prepare a 5-point curve for TOCP (0.1 µg/mL to 100 µg/mL).

  • Injection: Inject 1 µL.

  • Data Analysis:

    • Identify TOCP by retention time (elutes before para-isomers due to steric shielding reducing Van der Waals interactions).

    • Quantify using the ratio of Target Ion (368) to Internal Standard.

Self-Validating Check: The resolution (


) between the TOCP peak and the nearest meta-isomer peak must be > 1.5. If peaks co-elute, reduce the Ramp 2 rate to 2°C/min.

References

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety. [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Tricresyl phosphate Compound Summary. [Link]

  • Schindler, B. K., et al. (2013). Biomonitoring of pilots and crew: Determination of tricresyl phosphate metabolites in urine. Archives of Toxicology. [Link]

  • Johnson, M. K. (1975). The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology. [Link][1][5]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[6] Journal of Chromatography A. [Link]

Sources

Foundational

Interaction of tricresyl phosphate metabolites with neuropathy target esterase (NTE)

Technical Monograph: Interaction of Tricresyl Phosphate Metabolites with Neuropathy Target Esterase (NTE) Executive Summary This technical guide delineates the molecular interaction between Tricresyl Phosphate (TCP) meta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Interaction of Tricresyl Phosphate Metabolites with Neuropathy Target Esterase (NTE)

Executive Summary

This technical guide delineates the molecular interaction between Tricresyl Phosphate (TCP) metabolites and Neuropathy Target Esterase (NTE/PNPLA6). While TCP itself is a pro-toxicant, its metabolic activation into Cresyl Saligenin Phosphate (CBDP) drives the pathogenesis of Organophosphate-Induced Delayed Neuropathy (OPIDN). This guide moves beyond basic toxicology to provide researchers with a mechanistic understanding of the "Aging" reaction—the biochemical lesion defined by the permanent, negatively charged phosphorylation of the NTE active site. Included are self-validating protocols for the differential inhibition assay, the gold standard for distinguishing neuropathic from non-neuropathic organophosphates.

Molecular Mechanism: The Bioactivation & Toxicity Axis

The neurotoxicity of TCP is isomer-specific. Only isomers containing at least one ortho-cresyl group (e.g., Tri-ortho-cresyl phosphate, TOCP) can undergo the specific intramolecular cyclization required to form the neurotoxic metabolite.

Metabolic Activation (The "Lethal Synthesis")

TOCP is biologically inert regarding NTE inhibition until processed by hepatic Cytochrome P450s (primarily CYP1A2 and CYP3A4).

  • Hydroxylation: A methyl group on one ortho-tolyl moiety is hydroxylated.

  • Cyclization: The hydroxyl group attacks the central phosphorus atom, displacing a cresyl group.

  • Formation of CBDP: This results in 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), a cyclic organophosphate with high reactivity toward serine hydrolases.

The "Aging" Phenomenon

Inhibition of NTE alone is insufficient to cause neuropathy. The inhibitor-enzyme complex must undergo "Aging."[1][2]

  • Step 1 (Inhibition): CBDP phosphorylates the active site Serine (Ser966) of NTE.

  • Step 2 (Aging): A subsequent dealkylation reaction occurs, cleaving a side chain from the phosphoryl group. This leaves a residual negative charge on the phosphate-enzyme complex.

  • Consequence: This negative charge prevents reactivation (oxime therapy is ineffective) and is hypothesized to disrupt the phospholipid trafficking function of NTE, leading to distal axonal degeneration.

Visualization 1: Metabolic Activation & Aging Pathway

TCP_Metabolism_Aging TOCP Tri-ortho-cresyl Phosphate (Pro-toxicant) Intermediate Hydroxymethyl Intermediate TOCP->Intermediate + O2 / NADPH CYP CYP450 (Hydroxylation) CYP->TOCP CBDP CBDP (Cresyl Saligenin Phosphate) Active Neurotoxicant Intermediate->CBDP Cyclization (-Cresol) Inhibited Phosphorylated NTE (Inhibited) CBDP->Inhibited + NTE (Ser966) NTE NTE (Active) Aged Aged NTE (Negatively Charged) PERMANENT LESION Inhibited->Aged Dealkylation (Aging)

Caption: The bioactivation of TOCP to CBDP and the subsequent irreversible "aging" of the NTE-inhibitor complex.

Physiological Context: NTE (PNPLA6)

Researchers must understand that NTE is not merely a "target" but a functional phospholipase.

  • Gene: PNPLA6.[3][4]

  • Function: Phospholipase B activity; deacylates Phosphatidylcholine (PtdCho) to Glycerophosphocholine.[5]

  • Localization: Endoplasmic Reticulum (ER) of neurons.[5]

  • Pathology: Loss of function (via aging) disrupts membrane lipid homeostasis, causing retraction of distal axons (dying-back neuropathy).

Experimental Protocol: Differential Inhibition Assay

To assess the neurotoxic potential of a TCP metabolite or candidate drug, one cannot simply measure "esterase inhibition." One must isolate NTE activity from background esterases. The following protocol is the Hen Brain Differential Inhibition Assay , the regulatory standard (OECD 418/419 adapted).

Principle: NTE is defined operationally as the esterase activity that is:

  • Resistant to Paraoxon (a non-neuropathic inhibitor).[6]

  • Sensitive to Mipafox (a neuropathic inhibitor).[6]

Reagents & Preparation
  • Tissue: Hen brain microsomes (20 mg/mL protein).

  • Substrate: Phenyl Valerate (PV).[6][7][8] Note: PV is lipophilic; prepare in DMF/Triton X-100.

  • Inhibitor A: Paraoxon (40 µM final).[3][6][7]

  • Inhibitor B: Mipafox (50 µM final).[3][6][7]

  • Chromogen: 4-Aminoantipyrine (4-AAP) + Potassium Ferricyanide.

Step-by-Step Workflow
  • Tissue Preparation: Homogenize brain tissue in 50 mM Tris-HCl / 1 mM EDTA (pH 8.0).

  • Differential Incubation (The Critical Step):

    • Tube A (Background Control): Lysate + Paraoxon + Mipafox (Incubate 20 min @ 37°C).[6]

    • Tube B (NTE + Background): Lysate + Paraoxon + Buffer (Incubate 20 min @ 37°C).[6][7]

    • Tube C (Test Sample): Lysate + Paraoxon + [Test Compound] (Incubate 20 min @ 37°C).

  • Substrate Addition: Add Phenyl Valerate to all tubes. Incubate exactly 15–20 min.

  • Termination: Add SDS/4-AAP solution to stop reaction.

  • Development: Add Potassium Ferricyanide. Read Absorbance @ 510 nm (Red Quinoneimide dye).

Calculation & Logic
  • Total NTE Activity: (Absorbance Tube B) - (Absorbance Tube A).

  • Residual NTE Activity (Test): (Absorbance Tube C) - (Absorbance Tube A).

  • % Inhibition:

    
    .
    

Validation Check: If Tube A shows significant activity, your Paraoxon concentration is too low or the substrate is degrading spontaneously.

Visualization 2: Differential Assay Logic

NTE_Assay_Logic cluster_0 Operational Definition of NTE Total_Est Total Esterase Activity (Brain Homogenate) Paraoxon Add Paraoxon (Blocks AChE/BChE) Total_Est->Paraoxon Resid_Est Paraoxon-Resistant Esterases (NTE + Lipases) Paraoxon->Resid_Est Mipafox Add Mipafox (Blocks NTE) Resid_Est->Mipafox Calc NTE Activity = (Paraoxon Resistant) - (Background) Resid_Est->Calc Background Background Activity (Lipases) Mipafox->Background Background->Calc

Caption: Operational isolation of NTE activity using differential chemical inhibition.

Data Interpretation & Toxicological Thresholds

When analyzing TCP metabolites, the degree of inhibition correlates with the risk of developing OPIDN.

ParameterValue / ConditionToxicological Implication
Target Enzyme NTE (PNPLA6)Essential for axonal maintenance.
Critical Threshold > 70% Inhibition Required to induce clinical neuropathy (ataxia/paralysis).[9]
IC50 (Hen Brain) ~1–5 nM (CBDP)Extremely potent. Compare to TOCP (inactive in vitro).
Aging Half-life 2–4 minutesRapid aging renders reactivation impossible.
Species Sensitivity Hen > Human > RodentHens are the regulatory model; rodents are resistant to OPIDN clinical signs despite NTE inhibition.

Key Insight for Drug Developers: If a candidate molecule shows NTE inhibition, check the IC50 ratio between Acetylcholinesterase (AChE) and NTE.

  • Safety Margin: A high AChE/NTE ratio is desirable.

  • Risk: If NTE IC50 is close to or lower than AChE IC50, the compound poses a severe delayed neurotoxicity risk.

References

  • Mechanisms of Organophosphate Toxicity. Casida, J. E., & Quistad, G. B. (2004).[3][7][10] Chemical Research in Toxicology. Link

  • Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Richardson, R. J., et al.[4] (2020).[11] Archives of Toxicology. Link

  • Interaction of Tricresyl Phosphate Metabolites with Neuropathy Target Esterase. Johnson, M. K. (1977).[6] Archives of Toxicology. Link

  • Inhibition pathways of the potent organophosphate CBDP with cholinesterases revealed by X-ray crystallographic snapshots. Carletti, E., et al.[12] (2013).[11][12] Chemical Research in Toxicology. Link

  • OECD Guideline 418: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure. OECD. (1995). OECD Guidelines for the Testing of Chemicals. Link

Sources

Exploratory

Structure-Activity Relationship (SAR) of Tricresyl Phosphate Isomers: Mechanisms of Neurotoxicity

Technical Guide for Drug Development & Toxicology Professionals Executive Summary Tricresyl phosphate (TCP) is a commercially ubiquitous organophosphate used as a flame retardant and plasticizer.[1] Its toxicological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

Tricresyl phosphate (TCP) is a commercially ubiquitous organophosphate used as a flame retardant and plasticizer.[1] Its toxicological profile is dominated by Organophosphate-Induced Delayed Neuropathy (OPIDN) , a neurodegenerative condition characterized by distal axonal degeneration.[2]

Historically, safety assessments focused on Tri-ortho-cresyl phosphate (TOCP) .[1] However, modern structure-activity relationship (SAR) analysis reveals that mono-ortho isomers are frequently more potent neurotoxins than the symmetrical tri-ortho species. This guide delineates the molecular mechanisms driving this toxicity, specifically the metabolic bioactivation required to inhibit Neuropathy Target Esterase (NTE) .

Molecular Architecture & The "Ortho-Effect"

Commercial TCP is a complex mixture of 10 possible isomers derived from reaction with cresol (methylphenol). The neurotoxic potential of any TCP isomer is strictly governed by the position of the methyl group relative to the phosphate ester linkage.

The Isomer Landscape

The 10 isomers can be categorized by the number of ortho-substituted rings.

Isomer ClassConfigurationOPIDN PotencyStructural Rationale
Mono-ortho o,m,m / o,m,p / o,p,pHigh (Highest) Steric accessibility allows rapid P450 hydroxylation; single ortho group sufficient for cyclization.
Di-ortho o,o,m / o,o,pHigh Two potential sites for activation, but increased steric bulk may slightly retard enzymatic access compared to mono-ortho.
Tri-ortho o,o,o (TOCP)Moderate/High Historically the reference toxin, but significant steric hindrance reduces the rate of bioactivation compared to mono-ortho forms.
Non-ortho m,m,m / p,p,p / m,p,pNegligible Lack of ortho-methyl group prevents formation of the cyclic neurotoxic metabolite.
The SAR Rule

"The Cyclic Requirement": Neurotoxicity requires at least one phenyl ring to possess a methyl group in the ortho position. This spatial arrangement allows the methyl group to be close enough to the phosphate oxygen to undergo metabolic cyclization. Meta and para substituents are sterically prohibited from forming this cyclic bridge.

Metabolic Bioactivation: The Mechanism of Action

TCP isomers are pro-toxins. They are biologically inert regarding OPIDN until bioactivated by hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4 ).

The Pathway to Neurotoxicity[2][3]
  • Hydroxylation: CYP450 oxidizes the ortho-methyl group to a hydroxymethyl group.

  • Cyclization: The hydroxymethyl group attacks the phosphorus atom, displacing a cresyl group. This forms a cyclic phosphate ester known as Cresyl Saligenin Phosphate (CBDP) .

  • Inhibition: CBDP is the active neurotoxin. It binds irreversibly to NTE.

Visualization: The Bioactivation Pathway

TCP_Bioactivation TCP Tricresyl Phosphate (Ortho-Isomer) Inter Hydroxylated Intermediate (Alpha-hydroxylation) TCP->Inter Oxidation CYP CYP1A2 / CYP3A4 (Liver Microsomes) CYP->TCP Catalysis Cyclic Saligenin Cyclic Phosphate (CBDP - The Neurotoxin) Inter->Cyclic Cyclization (- Cresol) NTE Neuropathy Target Esterase (NTE) Cyclic->NTE Phosphorylation Aging "Aged" Enzyme Complex (Irreversible Axonal Damage) NTE->Aging Dealkylation (Aging Step)

Figure 1: The metabolic bioactivation pathway of ortho-substituted TCP isomers. Note that non-ortho isomers cannot undergo the cyclization step shown in the center.

Neuropathy Target Esterase (NTE) Interaction[2][4]

The molecular target for OPIDN is Neuropathy Target Esterase (NTE) (Gene: PNPLA6), a membrane-bound serine esterase essential for phospholipid homeostasis in neurons.[3]

Mechanism of Inhibition[2][6][7][8]
  • Binding: The cyclic metabolite (CBDP) mimics the transition state of the enzyme's natural substrate.

  • Phosphorylation: The serine residue in the NTE catalytic site attacks the phosphorus, creating a phosphorylated enzyme intermediate.

  • Aging (Critical Step): For OPIDN to occur, the inhibitor-enzyme complex must undergo "aging."[2] This involves the loss of a side group (R-group) from the phosphoryl moiety, leaving a negatively charged phosphate covalently bound to the serine.[2] This charge renders the inhibition irreversible and effectively "kills" the enzyme, leading to axonal degeneration.

Experimental Protocol: In Vitro NTE Inhibition Assay

To assess the neurotoxic potential of a TCP isomer or mixture, one must measure its ability to inhibit NTE. The Differential Inhibition Assay is the rigorous standard, distinguishing NTE from other esterases (like AChE or BuChE).

Principle

NTE activity is defined operationally as the esterase activity that is resistant to Paraoxon (which kills background esterases) but sensitive to Mipafox (a specific NTE inhibitor).

Reagents
  • Substrate: Phenyl Valerate (PV).[4][5][6]

  • Inhibitor A: Paraoxon (40 µM).[4][3][5]

  • Inhibitor B: Mipafox (50 µM).[4][3][5]

  • Chromogen: 4-Aminoantipyrine + Potassium Ferricyanide.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize hen brain (or recombinant human NTE source) in Tris-EDTA buffer.

    • Centrifuge to obtain the microsomal fraction (NTE is membrane-bound).

  • Differential Incubation (The "Matrix"):

    • Tube A (Background Control): Incubate microsomes with Paraoxon for 20 mins. (Inhibits AChE, BuChE, but leaves NTE active).

    • Tube B (NTE Null): Incubate microsomes with Paraoxon + Mipafox for 20 mins. (Inhibits everything, including NTE).

  • Reaction:

    • Add Phenyl Valerate substrate to all tubes.

    • Incubate at 37°C for 15–20 minutes.

    • Stop reaction with SDS buffer containing 4-aminoantipyrine.[3]

    • Add Potassium Ferricyanide to develop color (red quinoneimine dye).

  • Calculation:

    • Total NTE Activity = (Absorbance Tube A) - (Absorbance Tube B).

    • Residual NTE Activity (Test) = (Absorbance Tube C) - (Absorbance Tube B).

    • % Inhibition =

      
      .
      
Visualization: Assay Logic Workflow

NTE_Assay_Logic cluster_treatments Differential Pre-incubation Sample Brain Microsomes TubeA Tube A: Paraoxon Only (NTE Active) Sample->TubeA TubeB Tube B: Paraoxon + Mipafox (NTE Inhibited) Sample->TubeB TubeC Tube C: Paraoxon + Test Isomer Sample->TubeC Substrate Add Phenyl Valerate TubeA->Substrate TubeB->Substrate TubeC->Substrate Measure Colorimetric Detection (Phenol Release) Substrate->Measure Result Calculate NTE Specific Activity: (A - B) vs (C - B) Measure->Result

Figure 2: The Differential Inhibition Assay logic used to isolate NTE activity from background esterases.

Regulatory Implications

Current aviation and industrial standards (e.g., SAE AS5780 for jet oils) mandate strict limits on TOCP. However, recognizing the "Ortho-Effect," modern toxicology focuses on the total ortho-cresyl content .

  • Legacy View: "Low TOCP" = Safe.

  • Modern View: "Low Total Ortho-Isomers" = Safe. Even trace amounts of mono-ortho isomers can bioactivate to CBDP and cause neuropathy.

References

  • Westerink, R. H., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology.[6][7][8][9][10][11][12]

  • Johnson, M. K. (1975).

  • Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).[2][8] Advances in Neurobiology.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).

  • Drexler, H., & Hartwig, A. (2021). Tricresyl phosphate, sum of all ortho-isomers – Evaluation of study results in biological material. The MAK Collection for Occupational Health and Safety.

Sources

Foundational

An In-Depth Technical Guide to the Toxicokinetics of Bis(o-cresyl) m-Cresyl Phosphate

Introduction Tricresyl phosphates (TCPs) are a complex group of organophosphate esters widely utilized as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2] Their environmental persistence and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tricresyl phosphates (TCPs) are a complex group of organophosphate esters widely utilized as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2] Their environmental persistence and potential for human exposure have made their toxicological profiles a subject of significant scientific scrutiny. The toxicity of TCP is not uniform across its various isomers; rather, it is critically dependent on the substitution pattern of the methyl groups on the phenyl rings.[3]

This guide focuses on a specific, highly relevant isomer: Bis(o-cresyl) m-Cresyl Phosphate . This compound is of particular toxicological interest due to the presence of two ortho-substituted cresyl moieties, a structural feature intrinsically linked to a specific neurotoxic outcome known as organophosphate-induced delayed neuropathy (OPIDN).[4][5] Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of this specific isomer is paramount for accurately assessing its risk to human health. This document provides a detailed exploration of the ADME profile of bis(o-cresyl) m-cresyl phosphate, grounding the discussion in the established principles of TCP toxicology and explaining the causal mechanisms that dictate its biological fate and effects.

Absorption: Entry into the System

Organophosphate esters, including TCP isomers, are readily absorbed following exposure through multiple routes. The lipophilic nature of these compounds facilitates their passage across biological membranes.

  • Oral Administration: Studies conducted on various pure TCP isomers in rats demonstrate that these compounds are well absorbed after oral administration.[6][7] For instance, after a single oral dose of radiolabelled tri-p-cresyl phosphate, at least 41% was absorbed and subsequently excreted in the urine.[2] Given the structural similarity, bis(o-cresyl) m-cresyl phosphate is expected to exhibit comparable, efficient absorption from the gastrointestinal tract.

  • Dermal Exposure: While specific studies on bis(o-cresyl) m-cresyl phosphate are scarce, the physical and chemical properties of TCPs suggest that dermal absorption is a significant route of exposure.[2][6] The structural similarities across isomers make it highly probable that bis(o-cresyl) m-cresyl phosphate can penetrate the skin, a critical consideration for occupational exposure scenarios.[7]

Distribution: Systemic Dissemination

Following absorption, TCP isomers are rapidly distributed throughout the body. Animal studies have shown that after administration, the highest concentrations of TCP and its metabolites are found in key tissues:

  • Primary Tissues: The compounds are quickly distributed to the liver and muscle.

  • Secondary Accumulation: Over time, redistribution leads to accumulation in tissues with high lipid content, such as adipose tissue and the skin.

The distribution is extensive, with the parent compound and its metabolites reaching virtually all tissues. In pregnant animal models dosed with tri-o-cresyl phosphate (TOCP), radioactivity was extensively distributed throughout the maternal tissues and was also found to have crossed the placental barrier, leading to fetal exposure.[8] This suggests that bis(o-cresyl) m-cresyl phosphate could also pose a risk during development.

Metabolism: The Nexus of Bioactivation and Detoxification

The metabolism of tricresyl phosphates is the most critical determinant of their toxicity, and it is here that the significance of the ortho-cresyl structure becomes evident. The liver, particularly the cytochrome P450 (CYP450) enzyme system, is the primary site of TCP metabolism.[9]

The Neurotoxic Bioactivation Pathway

The defining metabolic event for any TCP isomer containing an ortho-cresyl group is its conversion to a highly toxic cyclic metabolite. This process is a classic example of lethal synthesis.

  • Hydroxylation: The first step involves the CYP450-mediated hydroxylation of the methyl group on one of the ortho-cresyl moieties.[9]

  • Cyclization: The resulting hydroxymethyl intermediate undergoes a rapid intramolecular rearrangement, cyclizing to form a highly reactive and neurotoxic metabolite known as cresyl saligenin phosphate , often abbreviated as CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide).[4][9][10]

This metabolite, CBDP, is the ultimate neurotoxic agent. It is a potent and irreversible inhibitor of several serine esterases, most notably Neuropathy Target Esterase (NTE).[4] The inhibition of NTE is the initiating event in the pathogenesis of OPIDN. Because bis(o-cresyl) m-cresyl phosphate contains two ortho-cresyl groups, it is a substrate for this bioactivation pathway and is therefore considered neurotoxic. It is important to note that mono-ortho isomers of TCP are even more potent neurotoxins than the tri-ortho isomer, underscoring the hazard posed by mixed isomers like the one in focus.[3]

Metabolic_Activation cluster_0 Hepatic Metabolism cluster_1 Toxicodynamic Effect Parent Bis(o-cresyl) m-Cresyl Phosphate Metabolite1 Hydroxylated Intermediate (on an o-cresyl group) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Cresyl Saligenin Phosphate (CBDP) (Cyclic Metabolite) Metabolite1->Metabolite2 Intramolecular Cyclization NTE Neuropathy Target Esterase (NTE) Metabolite2->NTE Phosphorylation of Active Site Inhibited_NTE Irreversibly Inhibited NTE Metabolite2->Inhibited_NTE Targets OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Inhibited_NTE->OPIDN Initiates Pathogenesis

Metabolic activation of the o-cresyl moiety.
Metabolism of the m-Cresyl Moiety

In contrast, the meta and para isomers of TCP do not undergo this cyclization reaction because the spatial arrangement of the methyl group prevents the formation of the stable six-membered ring structure of CBDP.[10] Their metabolism proceeds through alternative detoxification pathways, such as oxidation of the methyl group to a carboxylic acid, followed by conjugation and excretion. For example, tri-p-cresyl phosphate is metabolized to p-hydroxy benzoic acid.[11] Therefore, the m-cresyl portion of bis(o-cresyl) m-cresyl phosphate is not implicated in the specific mechanism of OPIDN.

Excretion: Elimination from the Body

The elimination of TCP isomers is complex and, like metabolism, is isomer-dependent. The primary routes of excretion are via urine and feces, with the balance between these routes varying significantly.[6]

  • Tri-o-cresyl phosphate is excreted primarily in the urine.[6]

  • Tri-m-cresyl phosphate is excreted predominantly in the feces, and this proportion increases as the dose increases.[6]

  • Tri-p-cresyl phosphate shows a dose-dependent shift, with urinary excretion dominating at low doses and fecal excretion becoming more prominent at higher doses.[7]

For bis(o-cresyl) m-cresyl phosphate, the excretion profile would likely be a composite of these patterns, with metabolites from both the ortho and meta moieties being eliminated. Biliary excretion is also a significant pathway, particularly for the ortho- and meta-isomers, contributing to their fecal elimination.[7] Despite these varied routes, elimination of the meta and para isomers is generally rapid, with nearly 100% of the dose eliminated within three days in rats.

IsomerPrimary Excretion RouteDose-DependencyReference
Tri-o-cresyl Phosphate Urine-[6]
Tri-m-cresyl Phosphate FecesFecal route increases with dose[6]
Tri-p-cresyl Phosphate Urine (low dose), Feces (high dose)Route shifts with dose[7]

Experimental Protocols for Toxicokinetic Assessment

To rigorously characterize the toxicokinetics of a compound like bis(o-cresyl) m-cresyl phosphate, a combination of in vivo and in vitro studies is essential.

In Vivo Rodent Toxicokinetic Study Protocol

Objective: To determine the absorption, distribution, and excretion profile of ¹⁴C-labeled bis(o-cresyl) m-cresyl phosphate in F344/N rats.

Methodology:

  • Test Substance: Synthesize bis(o-cresyl) m-cresyl phosphate with a ¹⁴C label on the phenyl ring of the m-cresyl moiety.

  • Animal Model: Use male and female F344/N rats (n=5 per group/sex/dose).

  • Administration: Administer the test substance by oral gavage in a corn oil vehicle at three dose levels (e.g., 2, 20, and 200 mg/kg body weight). Include a vehicle control group.

  • Sample Collection:

    • House rats in individual metabolism cages that allow for the separate collection of urine and feces.

    • Collect urine and feces at 6, 12, 24, 48, 72, and 96 hours post-dosing.

    • At the terminal time point (96 hours), euthanize animals and collect blood and key tissues (liver, kidney, brain, adipose tissue, muscle, skin).

  • Analysis:

    • Quantify total radioactivity in urine, feces, and tissue samples using liquid scintillation counting.

    • Perform metabolite profiling on urine and fecal homogenates using HPLC coupled with a radiodetector and mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Data Interpretation: Calculate key toxicokinetic parameters, including the percentage of dose absorbed, the percentage of dose excreted in urine and feces, and the tissue distribution profile.

In Vitro Hepatic Metabolism Workflow

Objective: To investigate the metabolic stability and metabolite profile of bis(o-cresyl) m-cresyl phosphate using rat liver microsomes.

Methodology:

  • Preparation: Prepare pooled rat liver microsomes and the necessary cofactors, primarily an NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, incubate the test compound (at a concentration of 1 µM) with liver microsomes (0.5 mg/mL protein) and the NADPH system.

    • Include control incubations: a) without NADPH (to assess non-CYP450 degradation) and b) without microsomes (to assess chemical stability).

    • Incubate at 37°C, taking aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the depletion of the parent compound over time and to identify the formation of key metabolites (e.g., hydroxylated intermediates).

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) of the parent compound.

    • Generate a metabolic profile by identifying the structures of the metabolites formed.

InVitro_Workflow cluster_workflow In Vitro Metabolism Workflow A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Cofactor System B Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) A->B C Quench Reaction (Add Acetonitrile + Internal Standard) B->C D Centrifuge to Precipitate Protein C->D E Analyze Supernatant via LC-MS/MS D->E F Data Analysis: - Calculate Half-Life (t½) - Identify Metabolites E->F

Workflow for an in vitro metabolism assay.

Conclusion

The toxicokinetics of bis(o-cresyl) m-cresyl phosphate are dictated by its unique isomeric structure. It is readily absorbed and widely distributed throughout the body. The presence of two ortho-cresyl moieties is the critical structural feature that directs its metabolism towards a bioactivation pathway, producing the potent neurotoxin cresyl saligenin phosphate (CBDP), the causative agent of OPIDN. In contrast, the m-cresyl moiety follows a detoxification route. The excretion pattern is expected to be a complex interplay of urinary and fecal elimination. A comprehensive understanding of this structure-dependent toxicokinetic profile is essential for professionals in toxicology and drug development for the accurate assessment of health risks associated with exposure to mixed TCP isomers.

References

  • Title: Biotransformation of Organophosphate Esters by Rice and Rhizosphere Microbiome: Multiple Metabolic Pathways, Mechanism, and Toxicity Assessment | Environmental Science & Technology Source: ACS Publications URL
  • Title: Tri-m-cresyl phosphate | C21H21O4P | CID 11232 Source: PubChem - NIH URL
  • Title: Uptake, translocation, and metabolism of organophosphate esters (OPEs)
  • Title: Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment Source: Australian Department of Health and Aged Care URL: [Link]

  • Title: Tricresylphosphate Source: The Health Council of the Netherlands URL
  • Title: Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment Source: PMC - NIH URL
  • Title: Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.)
  • Title: NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies)
  • Title: Tricresyl phosphate (EHC 110, 1990)
  • Title: Tricresyl phosphate, isomers, “free of o-isomers” Source: Publisso URL
  • Title: Exposure to triaryl phosphates: metabolism and biomarkers of exposure Source: PMC - NIH URL
  • Title: Metabolites of organophosphate ester flame retardants in urine from Shanghai, China Source: ScienceDirect URL
  • Title: Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals Source: NCBI Bookshelf URL
  • Title: Tricresyl phosphate, sum of all ortho isomers Source: Publisso URL
  • Title: In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP)
  • Source: ZORA (Zurich Open Repository and Archive)
  • Title: Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5)
  • Title: Interim Specific Ground Water Criterion - Tri-ortho-cresyl phosphate (TOCP)
  • Title: Tricresyl phosphate Source: Wikipedia URL
  • Title: In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP)
  • Title: o-Cresyl phosphate | C21H21O4P | CID 6527 Source: PubChem - NIH URL
  • Title: Toxicological effects, bioaccumulation, and metabolic pathways of tricresyl phosphate in Scenedesmus obliquus Source: Scholarly Publications Leiden University URL
  • Title: Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry | Request PDF Source: ResearchGate URL
  • Title: Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment Source: Australian Department of Health and Aged Care URL
  • Title: Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS Source: CDC Stacks URL

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Exploratory

The Silent Paralysis: A Technical Guide to Tri-ortho-cresyl Phosphate (TOCP) Neurotoxicity

Abstract This technical guide analyzes the toxicology, historical epidemiology, and experimental characterization of Tri-ortho-cresyl phosphate (TOCP). Unlike acute organophosphate poisoning which targets acetylcholinest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide analyzes the toxicology, historical epidemiology, and experimental characterization of Tri-ortho-cresyl phosphate (TOCP). Unlike acute organophosphate poisoning which targets acetylcholinesterase (AChE), TOCP is the prototype agent for Organophosphate-Induced Delayed Neuropathy (OPIDN). This document provides researchers with a mechanistic understanding of the bioactivation pathways, validated experimental protocols for the adult hen model, and the standard operating procedure for Neuropathy Target Esterase (NTE) assays.

Historical Toxicology: The Case for Vigilance

TOCP toxicity represents a seminal chapter in neurotoxicology, demonstrating how industrial adulterants can evade standard safety screens that focus solely on acute lethality.

The "Ginger Jake" Epidemic (USA, 1930s)

During Prohibition, the United States Treasury Department required Jamaica Ginger extract ("Jake") to contain high solid content to discourage consumption.[1] Bootleggers adulterated the extract with TOCP (Lindol), a flame retardant and plasticizer, to pass solids testing while maintaining potability.

  • Outcome: Approximately 50,000 victims developed "Jake Leg," a spastic gait caused by paralysis of the lower motor neurons.

  • Scientific Failure: TOCP has low acute toxicity. Early animal tests failed because they looked for immediate cholinergic crisis (tremors, salivation) rather than delayed neuropathy, which manifests 7–21 days post-exposure.

The Meknes Tragedy (Morocco, 1959)

Lubricating oil containing TOCP was fraudulently mixed with olive oil and sold as cooking oil.

  • Outcome: Over 10,000 cases of paralysis.[1][2]

  • Significance: This incident cemented the understanding of OPIDN as a distinct toxicological entity, separate from cholinergic poisoning.

Table 1: Comparative Analysis of Major TOCP Outbreaks

ParameterGinger Jake (USA, 1930)Meknes Incident (Morocco, 1959)Sri Lanka (1977)
Vector Adulterated Ginger Extract (Alcohol substitute)Adulterated Olive Oil (Cooking)Gingili Oil (Cooking)
Contaminant TOCP (Plasticizer/Lindol)Jet Engine Lubricant (TOCP)TOCP
Latency 10–20 days14–21 days14–21 days
Pathology Bilateral foot drop, wrist dropFlaccid paralysis -> SpasticityMotor neuropathy
Victims ~50,000~10,000~20

Molecular Mechanism: Bioactivation and NTE Inhibition

TOCP itself is a pro-toxicant. It is biologically inert regarding neurotoxicity until it undergoes metabolic activation.

The Bioactivation Pathway

The liver cytochrome P450 system (specifically CYP1A2 and CYP3A4 in humans/hens) hydroxylates one of the ortho-methyl groups. This intermediate undergoes albumin-catalyzed cyclization to release o-cresol and form the neurotoxic metabolite: 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide (CBDP) , also known as saligenin cyclic-o-tolyl phosphate.

The Target: Neuropathy Target Esterase (NTE)

CBDP is a potent inhibitor of NTE (PNPLA6), an enzyme critical for phospholipid metabolism in the axolemma.

  • Inhibition: CBDP phosphorylates the active site serine of NTE.

  • Aging: The phosphorylated enzyme undergoes a secondary reaction where a charged group is lost (aging).[3] This creates a negatively charged phosphate-enzyme complex that cannot be reactivated by oximes.

  • Axonal Degeneration: The "aged" enzyme triggers Wallerian-type degeneration of long axons (sciatic nerve, spinal cord tracts).

Diagram 1: TOCP Bioactivation and OPIDN Initiation

TOCP_Mechanism TOCP TOCP (Pro-toxicant) Hydroxyl Hydroxylated Intermediate TOCP->Hydroxyl Hydroxylation CYP Cytochrome P450 (Liver) CYP->Hydroxyl CBDP CBDP (Active Neurotoxicant) Hydroxyl->CBDP Cyclization (- o-cresol) Inhibited_NTE Phosphorylated NTE CBDP->Inhibited_NTE Phosphorylation (Serine residue) NTE Neuropathy Target Esterase (NTE) NTE->Inhibited_NTE Aged_NTE AGED NTE (Irreversible) Inhibited_NTE->Aged_NTE Aging Reaction (Loss of R-group) Axon Axonal Degeneration (OPIDN) Aged_NTE->Axon Pathological Cascade

Caption: The metabolic activation of TOCP to CBDP is required for NTE inhibition.[4] The critical "Aging" step distinguishes neuropathic OPs from non-neuropathic ones.

Experimental Methodologies

For researchers investigating potential neurotoxicity of new organophosphates, two protocols are industry standards: the Adult Hen Model (in vivo) and the NTE Activity Assay (ex vivo/in vitro).

The Adult Hen Model (Gold Standard)

Rodents are poor models for OPIDN because they possess high levels of A-esterases (paraoxonases) that detoxify TOCP/CBDP before it reaches nervous tissue. The adult hen (Gallus gallus domesticus) mimics human sensitivity.

Protocol: Single Dose Delayed Neurotoxicity [2]

  • Acclimatization: Use adult hens (>8 months, >1.5 kg). Acclimatize for 7 days.

  • Pre-Screening: Evaluate gait to ensure no pre-existing locomotor deficits.

  • Dosing:

    • Test Group: TOCP (Positive Control) at 500 mg/kg orally (gavage) in corn oil.

    • Vehicle Control: Corn oil only.

    • Test Compound: Administer at LD50 or limit dose (2000 mg/kg).

  • Observation Period: 21 Days.

  • Clinical Scoring (Daily):

    • Score 0: Normal ambulation.

    • Score 1: Slight gait irregularity.

    • Score 2: Ataxia (stumbling).

    • Score 3: Paralysis (inability to stand).

  • Pathology: At day 21, perfuse with formalin. Harvest sciatic nerve and spinal cord (cervical/lumbar). Stain with H&E and Luxol Fast Blue (for myelin).

Diagram 2: Hen Model Experimental Workflow

Hen_Protocol cluster_obs Clinical Scoring Start Adult Hens (>8 months) Dosing Oral Gavage (500 mg/kg TOCP) Start->Dosing Phase1 Cholinergic Phase (Day 0-2) Dosing->Phase1 Acute Toxicity Check Phase2 Latent Phase (Day 3-7) Phase1->Phase2 Recovery Phase3 Neuropathic Phase (Day 8-21) Phase2->Phase3 Ataxia Onset Analysis Histopathology (Sciatic/Spinal) Phase3->Analysis Sacrifice

Caption: Timeline of the standard Hen Model. Note the distinct latent phase separating acute toxicity from delayed neuropathy.

Differential NTE Activity Assay

To confirm the mechanism, one must measure NTE inhibition in brain or lymphocyte tissue. This assay relies on the fact that NTE is resistant to Paraoxon but sensitive to Mipafox.

Reagents:

  • Buffer: 50 mM Tris-HCl / 0.2 mM EDTA (pH 8.0).

  • Substrate: Phenyl Valerate (PV).[5][6]

  • Inhibitor A: Paraoxon (40 µM) - Inhibits AChE and non-specific esterases.

  • Inhibitor B: Mipafox (50 µM) - Inhibits NTE.[7]

  • Chromogen: 4-Aminoantipyrine + Potassium Ferricyanide.[5][7]

Step-by-Step Procedure:

  • Tissue Prep: Homogenize brain tissue (10% w/v) in buffer. Centrifuge 1000g x 10 min; use supernatant.

  • Incubation A (NTE Active): Incubate sample with Paraoxon (40 µM) for 20 mins at 37°C. (Blocks background esterases, leaves NTE active).

  • Incubation B (NTE Blocked): Incubate separate sample with Paraoxon (40 µM) + Mipafox (50 µM) for 20 mins. (Blocks everything including NTE).

  • Reaction: Add Phenyl Valerate to both tubes. Incubate 15 mins.

  • Termination: Stop reaction with SDS/4-Aminoantipyrine.

  • Read: Measure Absorbance at 510 nm (Red color from phenol-antipyrine complex).

  • Calculation:

    
    
    

References

  • Smith, M. I., & Elvove, E. (1930). Pharmacological and Chemical Studies of the Cause of So-Called Ginger Paralysis.[1][8] Public Health Reports.

  • Smith, H. V., & Spalding, J. M. (1959).[2] Outbreak of Paralysis in Morocco due to Ortho-Cresyl Phosphate Poisoning.[2] The Lancet.

  • Johnson, M. K. (1977). The Delayed Neuropathy Caused by Some Organophosphorus Esters: Mechanism and Challenge. Critical Reviews in Toxicology.

  • Abou-Donia, M. B. (1981). Organophosphorus Ester-Induced Delayed Neurotoxicity.[1][2][9][5][10][11][12][13][14] Annual Review of Pharmacology and Toxicology.

  • Richardson, R. J., et al. (2013).[4] Neuropathy Target Esterase (NTE/PNPLA6) and Organophosphorus Compound-Induced Delayed Neurotoxicity (OPIDN).[15][4][5][14] Advances in Neurobiology.

Sources

Foundational

Technical Guide: Isomer-Specific Toxicity of Cresyl Diphenyl Phosphates

Executive Summary: The Ortho-Cresyl Imperative Cresyl diphenyl phosphate (CDP) is widely utilized as a flame retardant and plasticizer in polymers, rubbers, and hydraulic fluids. While chemically stable, its toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Cresyl Imperative

Cresyl diphenyl phosphate (CDP) is widely utilized as a flame retardant and plasticizer in polymers, rubbers, and hydraulic fluids. While chemically stable, its toxicological profile is non-uniform. The safety of any CDP formulation is strictly governed by its isomeric composition.

The central toxicological premise is unequivocal: Neurotoxicity in cresyl phosphates is isomer-specific.

The ortho-cresyl isomer (o-CDP) acts as a pro-neurotoxin, undergoing hepatic bioactivation to form a cyclic metabolite capable of irreversible inhibition of Neuropathy Target Esterase (NTE). This inhibition precipitates Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating condition characterized by distal axonal degeneration.[1] Conversely, meta- and para-isomers, lacking the structural geometry for cyclization, are essentially devoid of this specific delayed neurotoxicity.

This guide delineates the mechanistic basis of this toxicity, provides validated protocols for isomeric speciation, and details the biological assays required to quantify neurotoxic risk.

Molecular Mechanism: The Saligenin Cyclic Phosphate Pathway

The toxicity of cresyl diphenyl phosphates is not intrinsic to the parent molecule but rather to its metabolic fate. The presence of a methyl group at the ortho position (C2) relative to the phosphate ester linkage is the structural prerequisite for neurotoxicity.

Hepatic Bioactivation

Upon ingestion or absorption, o-cresyl diphenyl phosphate serves as a substrate for hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). The enzyme hydroxylates the alpha-carbon of the ortho-methyl group.

Cyclization (The Toxicophore Formation)

The resulting hydroxymethyl intermediate is unstable. The hydroxyl group attacks the central phosphorus atom, displacing a phenyl group (or cresyl group in tri-cresyl species). This intramolecular transphosphorylation creates a cyclic ester known as Cresyl Saligenin Phosphate (CBDP) or 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one.[2][3]

  • Meta/Para Isomers: In m-CDP and p-CDP, the methyl group is sterically distant from the phosphate oxygen. Hydroxylation may occur, but cyclization is geometrically impossible. Consequently, these isomers are detoxified via hydrolysis rather than activated into neurotoxicants.

NTE Inhibition and Aging

CBDP is a potent phosphorylating agent. It reacts with the active site serine (Ser969) of Neuropathy Target Esterase (NTE/PNPLA6).

  • Inhibition: The serine hydroxyl attacks the phosphorus, opening the saligenin ring.

  • Aging: A rapid secondary reaction occurs where the adduct loses a charged group (often the saligenin moiety itself or a residual phenyl group), leaving a negatively charged phosphoryl species covalently bound to the enzyme.[1] This "aged" complex cannot be reactivated by oximes and signals the neuron to initiate cytoskeletal degradation.

Visualization: The Bioactivation Pathway

Bioactivation Substrate o-Cresyl Diphenyl Phosphate (Pro-toxin) CYP Cytochrome P450 (Hydroxylation) Substrate->CYP Intermediate Alpha-Hydroxy Intermediate CYP->Intermediate +OH Excretion Hydrolysis & Excretion (Non-Neurotoxic) CYP->Excretion No Cyclization Cyclization Intramolecular Cyclization (-Phenol) Intermediate->Cyclization CBDP Cresyl Saligenin Phosphate (CBDP - The Toxicophore) Cyclization->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Phosphorylation Inhibition Inhibited NTE (Phosphorylated) NTE->Inhibition OPIDN Axonal Degeneration (OPIDN) Inhibition->OPIDN Aging Process MetaPara m- or p-Cresyl Isomers MetaPara->CYP

Figure 1: The metabolic divergence between ortho-isomers (neurotoxic) and meta/para-isomers (benign). The formation of the cyclic CBDP metabolite is the critical toxicity checkpoint.

Comparative Toxicological Profile

The difference in toxicity between isomers is orders of magnitude, necessitating precise analytical speciation.

Table 1: Isomer-Specific Toxicity Metrics
Compound IsomerMetabolic ActivationCyclic Metabolite Formed?NTE Inhibition Potential (Hen Brain)Neurotoxicity Classification
o-Cresyl Diphenyl Phosphate High (Rapid)Yes (CBDP)High (

nM)*
Type I Neuropathic Agent
m-Cresyl Diphenyl Phosphate Low (Detoxification)NoNegligible (

µM)
Non-Neuropathic
p-Cresyl Diphenyl Phosphate Low (Detoxification)NoNegligible (

µM)
Non-Neuropathic
Tri-ortho-cresyl Phosphate (TOCP) ModerateYesHighNeuropathic Reference Std.

*Note: The mono-ortho species (o-CDP) is often cited as being equitoxic or potentially more bioavailable for conversion to CBDP than the bulky tri-ortho species (TOCP).

Analytical Methodology: Isomeric Speciation

Standard "total phosphorus" or "total cresol" assays are insufficient for safety assessment. You must quantify the specific ortho-isomer content.

Protocol: GC-MS Determination of CDP Isomers

Objective: Separate and quantify o-CDP, m-CDP, and p-CDP in a mixed phosphate ester matrix.

Reagents:

  • Iso-octane (HPLC Grade)

  • Internal Standard: Tributyl phosphate (TBP) or deuterated Triphenyl phosphate (d15-TPP).

  • Authentic Standards: Pure o-CDP, m-CDP, p-CDP (custom synthesis may be required if not commercially available).

Instrument Parameters:

  • System: Agilent 7890 GC / 5977 MSD (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). The non-polar phase is sufficient for isomer resolution based on boiling point differences (o-isomers typically elute first due to steric shielding).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Critical resolution window).

    • Hold 5 mins.

Detection (SIM Mode): Monitor molecular ions and characteristic tropylium fragments.

  • Target Ion (m/z): 340 (Molecular Ion for CDP).

  • Qualifier Ions: 339 (M-H), 247 (Loss of phenoxy), 165 (Fluorenyl cation - rearrangement product).

  • Differentiation: Ortho isomers generally have slightly lower retention times and distinct fragmentation ratios (enhanced M-CH3 peaks) compared to para.

Validation Criteria:

  • Resolution (Rs): > 1.5 between o-CDP and p-CDP peaks.

  • Limit of Quantitation (LOQ): < 0.01% w/w (essential for regulatory compliance).

Biological Validation: The NTE Inhibition Assay

If chemical analysis reveals the presence of ortho-isomers, the biological risk must be assessed using the Hen Brain NTE Assay. This is the regulatory gold standard (OECD 418/419 equivalent logic).

Principle: Differential Inhibition

NTE activity is measured as the hydrolysis of Phenyl Valerate (PV) that is resistant to Paraoxon (which kills AChE and non-specific esterases) but sensitive to Mipafox (a specific NTE inhibitor).

Workflow Protocol

Materials:

  • Tissue: Adult Hen Brain (homogenized in 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Inhibitors: Paraoxon (40 µM), Mipafox (50 µM).[4]

  • Substrate: Phenyl Valerate (15 mg/mL in DMF).

  • Chromogen: 4-Aminoantipyrine (4-AAP) + Potassium Ferricyanide.

Step-by-Step Procedure:

  • Preparation: Aliquot brain homogenate into three sets of tubes:

    • Tube A (Total): Buffer only.

    • Tube B (Non-NTE Background): Add Paraoxon (Incubate 10 min @ 37°C).

    • Tube C (Blank): Add Paraoxon + Mipafox (Incubate 10 min @ 37°C).

  • Exposure: Add the test article (CDP sample) to a separate set of "Tube B" conditions to measure inhibition relative to control.

  • Substrate Addition: Add Phenyl Valerate to all tubes. Incubate exactly 15 min @ 37°C.

  • Termination: Stop reaction with SDS/4-AAP solution.

  • Development: Add Potassium Ferricyanide. Read Absorbance at 510 nm.[5]

Calculation:




Visualization: NTE Assay Logic

NTE_Assay Sample Brain Homogenate Split Sample->Split TubeB Tube B: + Paraoxon (Blocks AChE/BChE) Split->TubeB TubeC Tube C: + Paraoxon + Mipafox (Blocks AChE + NTE) Split->TubeC Substrate Add Phenyl Valerate (Hydrolysis -> Phenol) TubeB->Substrate TubeC->Substrate ReadB Measure Phenol (B) (Represents NTE + Resistant Esterases) Substrate->ReadB ReadC Measure Phenol (C) (Represents Resistant Esterases Only) Substrate->ReadC Result NTE Activity = B - C ReadB->Result ReadC->Result

Figure 2: The Differential Inhibition Assay logic used to isolate NTE activity from high-background esterase noise in tissue samples.

Risk Assessment & Regulatory Implications

For drug development and industrial hygiene, the "Total Cresyl Phosphate" value is a meaningless metric. Risk assessment must be based on Ortho-Equivalents .

  • Threshold: Most regulatory bodies (e.g., OSHA, ECHA) set limits based on TOCP equivalents.

  • Calculation: If a CDP mixture contains 1% ortho-isomer, it should be treated with the same containment protocols as a solution containing 1% TOCP.

  • Safe Limit: Modern aviation lubricants and hydraulic fluids typically require ortho-cresyl content to be < 0.1% (often < 20 ppb in air for cabin safety) to mitigate OPIDN risks.

References

  • Johnson, M. K. (1969).[5] The delayed neurotoxic effect of some organophosphorus compounds: Identification of the phosphorylation site as an esterase.[6] Biochemical Journal, 114(4), 711–717. Link

  • Richardson, R. J., et al. (2013).[1] Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN).[1][7][8][9] Advances in Neurobiology, 213-242. Link

  • De Nola, G., et al. (2008).[10] Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[10][11][12] Journal of Chromatography A, 1200(2), 211-216.[10] Link

  • Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils. Environmental Research, 89(2), 146-164. Link

  • ECHA (European Chemicals Agency). (2018). Cresyl diphenyl phosphate - Registration Dossier. ECHA CHEM. Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method for detecting cresol phosphates in biological samples

An Application Note for the Quantitative Analysis of Cresol Phosphate Isomers in Human Plasma and Urine by LC-MS/MS Abstract & Introduction Tricresyl phosphates (TCPs) are a complex mixture of organophosphate esters used...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of Cresol Phosphate Isomers in Human Plasma and Urine by LC-MS/MS

Abstract & Introduction

Tricresyl phosphates (TCPs) are a complex mixture of organophosphate esters used as flame retardants and anti-wear additives in industrial products, most notably in aircraft turbine engine oils.[1][2] Human exposure can occur through inhalation of contaminated air, particularly in aviation environments, leading to concerns about potential neurotoxicity. The toxicity of TCPs is highly dependent on the specific isomeric structure, with ortho-cresol containing isomers being of greatest concern due to their potential to cause organophosphate-induced delayed neuropathy (OPIDN).[3] Therefore, a highly sensitive and selective analytical method is required to accurately quantify individual cresol phosphate isomers in biological matrices to assess exposure and understand potential health risks.

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of toxicologically relevant cresol phosphate isomers in human plasma and urine. The analytical challenge lies in the separation of structurally similar isomers, which is addressed by leveraging the unique selectivity of a phenyl-based HPLC stationary phase.[4][5] The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity for clinical and toxicological research.[6][7]

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate cresol phosphate isomers from the complex biological matrix. Chromatographic separation is achieved using a reversed-phase HPLC system equipped with a phenyl column, which provides enhanced resolution of aromatic isomers through π-π interactions.[5] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional sensitivity and specificity by monitoring unique precursor-to-product ion transitions for each target analyte and their corresponding stable isotope-labeled internal standards (SIL-IS). The use of SIL-IS is critical as it accurately corrects for variations in sample extraction efficiency and mitigates signal suppression or enhancement caused by matrix effects.[8][9][10]

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: Certified reference standards of tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), tri-p-cresyl phosphate (TpCP), and key mono- and di-ortho-substituted isomers.

  • Internal Standards: Stable isotope-labeled analogues (e.g., ¹³C₁₂-ToCP or D₂₁-ToCP).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), methyl tert-butyl ether (MTBE, HPLC grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA) and urine from at least six unique sources for validation.[7]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each neat reference standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the SIL-IS stock in the same manner.

  • Intermediate & Working Standard Solutions: Serially dilute the primary stocks with 50:50 methanol/water to prepare a series of working solutions for constructing the calibration curve (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the SIL-IS stock solution in 50:50 methanol/water. This solution will be added to all samples, calibrators, and quality controls (QCs).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized to maximize analyte recovery while minimizing co-extraction of matrix components like phospholipids, which are known to cause ion suppression.[11]

  • Aliquot 200 µL of plasma or urine sample, calibrator, or QC into a 2 mL polypropylene tube.

  • Add 25 µL of the Internal Standard Working Solution (10 ng/mL) to each tube and vortex briefly.

  • Add 1.0 mL of MTBE to each tube.

  • Cap and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~900 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Water/Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUPLC/UHPLC System
ColumnPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Column Temperature45°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
1.020
8.095
9.095
9.120
12.020 (End Run)

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 7500)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.500°C
Desolvation Gas Flow1000 L/hr
MRM Transitions (Example transitions; must be optimized for each specific isomer)
AnalytePrecursor Ion (m/z)
ToCP369.1
TmCP/TpCP369.1
¹³C₁₂-ToCP (IS)381.1

Note: While isomeric TCPs have the same mass and primary fragment, their retention times will differ. The fragmentation of the cresol phosphate core often yields a prominent fragment at m/z 165.[12]

Method Validation Framework

The entire method must be validated according to regulatory guidelines to ensure its reliability for its intended purpose.[6][13] This involves a fit-for-purpose approach where the validation experiments confirm the assay is accurate, precise, and robust.[13]

Experimental Workflow and Validation Logic

The following diagrams illustrate the overall analytical workflow and the decision-making process for managing a critical aspect of bioanalysis: matrix effects.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt & Login StdPrep Prepare Calibrators & QCs SampleReceipt->StdPrep SamplePrep Sample Preparation (LLE) StdPrep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Integration Peak Integration LCMS->Integration DataReview Data Review & Quantification Integration->DataReview Report Generate Report DataReview->Report caption Fig 1. High-level experimental workflow for sample analysis.

Fig 1. High-level experimental workflow for sample analysis.

G cluster_solutions Mitigation Strategies Start Assess Matrix Effect (Post-extraction spike vs. neat solution) Check Is |ME% - 100%| > 15%? Start->Check Pass Validation Passed (No significant matrix effect) Check->Pass No Fail Significant Matrix Effect Detected (Ion Suppression/Enhancement) Check->Fail Yes Dilute Dilute Sample Fail->Dilute Strategy 1 Cleanup Improve Sample Cleanup (e.g., use SPE) Fail->Cleanup Strategy 2 Chroma Modify Chromatography (Separate analyte from interference) Fail->Chroma Strategy 3 caption Fig 2. Logic diagram for mitigating matrix effects.

Fig 2. Logic diagram for mitigating matrix effects.
Key Validation Parameters
  • Selectivity and Specificity: Analyze blank matrix from at least six individuals to ensure no endogenous interferences are observed at the retention time of the analytes.[7]

  • Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.[11][14] The use of a SIL-IS should normalize this effect.

  • Calibration Curve and Linearity: A calibration curve using at least eight non-zero standards should be prepared in the biological matrix. A linear regression with a weighting of 1/x² is typically used, with an R² value >0.99 being acceptable.[15]

  • Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in five replicates over at least three separate runs. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).[6][16]

  • Recovery: Extraction recovery is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess analyte stability under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.[16]

Expected Performance Characteristics

The following table summarizes the expected performance of a fully validated method based on this protocol.

Table 3: Summary of Method Validation Performance

ParameterAcceptance CriteriaExpected Result
Linearity (R²)≥ 0.99> 0.995
LLOQS/N > 10, Acc/Prec ±20%0.05 ng/mL in plasma/urine
Inter-day Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.8% to +7.2%
Inter-day Precision (% CV)≤ 15% (≤20% at LLOQ)< 10%
Extraction RecoveryConsistent and reproducible> 85%
Matrix Effect (IS-Normalized)CV ≤ 15%< 12%
Freeze-Thaw Stability (3 cycles)% Change within ±15%Stable
Long-Term Stability (-80°C)% Change within ±15%Stable for at least 6 months

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of cresol phosphate isomers in human plasma and urine. The method leverages the chromatographic resolving power of a phenyl column and the specificity of tandem mass spectrometry. By incorporating stable isotope-labeled internal standards and adhering to FDA bioanalytical validation guidelines, this method provides a trustworthy and robust tool for researchers, scientists, and drug development professionals engaged in toxicological assessment and human biomonitoring studies of organophosphate exposures.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). National Center for Biotechnology Information.
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid.
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed. (2008, July 25). National Center for Biotechnology Information.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
  • Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (n.d.). eScholarship, University of California.
  • Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers. (n.d.). BenchChem.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. (2025, August 7). ResearchGate.
  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008). FAO AGRIS.
  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017, June 24). International Journal of Chemical Studies.
  • eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu.
  • Biomarker Assay Validation by Mass Spectrometry. (2022, May 9). SpringerLink.
  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. (2021, May 5). MDPI.
  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.

Sources

Application

Application Notes &amp; Protocols: Analysis of Tricresyl Phosphate as a Flame Retardant Additive in Polymers

An in-depth technical guide Authored for: Researchers, scientists, and product development professionals. Introduction Tricresyl phosphate (TCP) is a multifunctional organophosphate additive, widely utilized in the polym...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Authored for: Researchers, scientists, and product development professionals.

Introduction

Tricresyl phosphate (TCP) is a multifunctional organophosphate additive, widely utilized in the polymer industry for its dual-action capabilities as both a plasticizer and a flame retardant.[1][2] Commercial TCP is a mixture of isomers, and its efficacy and safety profile are highly dependent on its isomeric composition.[1][3] This document provides a comprehensive technical guide on the application and analysis of TCP as a flame retardant in polymers. We will explore its mechanism of action, provide detailed protocols for formulation and standardized testing, and discuss the critical importance of isomer control in ensuring product safety and performance. This guide is designed to provide researchers and developers with the foundational knowledge and practical methodologies required to effectively incorporate and validate TCP in flame-retardant polymer systems.

Physicochemical Properties of Tricresyl Phosphate (TCP)

Commercial-grade tricresyl phosphate is a colorless to pale yellow, viscous liquid.[1] It is virtually insoluble in water but readily soluble in a range of organic solvents.[1] The product is synthesized through the esterification of cresol (a mixture of ortho-, meta-, and para-isomers) with phosphorus oxychloride.[1] Due to the neurotoxicity associated with the ortho-isomer, its concentration in modern commercial TCP is strictly controlled to minimal levels.[4][5]

Table 1: Physicochemical Properties of Commercial-Grade TCP

Property Value Source(s)
Chemical Formula C₂₁H₂₁O₄P [3]
Molecular Weight 368.36 g/mol [3]
CAS Number 1330-78-5 (mixed isomers) [1]
Appearance Colorless to pale yellow viscous liquid [1]
Boiling Point ~410-430 °C [3][6]
Melting Point -35 °C to -25 °C [3]
Density (25 °C) 1.16 - 1.18 g/cm³ [3]
Flash Point ≥225 °C [6][7]

| Thermal Decomposition | Significant decomposition occurs above 300-700°C |[3][8][9] |

Mechanism of Flame Retardancy

TCP functions as a flame retardant through a combination of condensed-phase and gas-phase actions when the polymer is exposed to high temperatures.[3][4] This dual mechanism makes it highly effective, particularly in polymers like polyvinyl chloride (PVC), polyurethanes, and cellulosic resins.[2][6][10]

Condensed-Phase Action: Char Formation

During combustion, the high temperature causes TCP to decompose, generating phosphoric acid and polyphosphoric acid.[3][4][11] These acidic species act as powerful dehydrating agents, promoting the carbonization of the polymer on its surface. This results in the formation of a dense, insulating char layer.[3][12]

The significance of this char layer is twofold:

  • Barrier Effect : It physically isolates the underlying polymer from heat and oxygen, thereby slowing down further thermal decomposition and the release of flammable volatiles.[3][4]

  • Heat Sink : The endothermic process of char formation absorbs thermal energy, further cooling the material.

Gas-Phase Action: Flame Inhibition

Simultaneously, the decomposition of TCP releases non-combustible gases. These gases dilute the concentration of flammable volatiles and oxygen in the gas phase immediately surrounding the polymer. This dilution effect disrupts the combustion cycle and can help to extinguish the flame.[4] Triaryl phosphate esters, like TCP, are noted to act in the vapor phase, which can sometimes increase smoke evolution but is effective at minimizing flame spread.[13]

TCP_Mechanism cluster_0 Combustion Environment cluster_1 TCP Decomposition cluster_2 Flame Retardant Actions cluster_3 Detailed Mechanisms cluster_4 Outcome Polymer Polymer + TCP Decomposition TCP Decomposes Polymer->Decomposition Heat High Heat Source Heat->Polymer Exposure Condensed Condensed Phase Action Decomposition->Condensed Gas Gas Phase Action Decomposition->Gas PhosphoricAcid Generates Phosphoric Acid Condensed->PhosphoricAcid InertGas Releases Inert Gases Gas->InertGas Char Promotes Char Layer (Carbonization) PhosphoricAcid->Char Barrier Insulating Barrier (Blocks Heat & O₂) Char->Barrier Outcome Flame Suppression & Reduced Burning Rate Barrier->Outcome Dilution Dilutes Flammable Gases & Oxygen InertGas->Dilution Dilution->Outcome

Caption: Dual-action flame retardant mechanism of Tricresyl Phosphate (TCP).

Isomer Considerations: Efficacy vs. Toxicity

Commercial TCP is a blend of up to ten isomers, but the primary distinction is among the tri-ortho (TOCP), tri-meta (TMCP), and tri-para (TPCP) forms.[5]

  • Tri-ortho-cresyl phosphate (TOCP) : This isomer is a known neurotoxin and the primary cause of organophosphate-induced delayed neuropathy (OPIDN).[5][14][15] Its presence in commercial products intended for applications with potential human contact is strictly minimized.[4]

  • Meta and Para Isomers : These isomers provide the desired flame retardant and plasticizing effects without the significant neurotoxicity associated with the ortho-isomer.[4][5]

Causality : The toxicity of TOCP is attributed to its metabolism in the body, which produces a cyclic phosphate metabolite that irreversibly inhibits neuropathy target esterase (NTE).[5] The meta and para isomers do not form this toxic metabolite. Therefore, for research and development, it is imperative to use commercial-grade TCP with a specified low ortho-content (<0.1%) or to specify isomerically pure meta or para forms for fundamental studies.[4]

Protocol for Formulation and Sample Preparation

This protocol provides a generalized methodology for incorporating TCP into a polymer matrix, using PVC as a representative example. The process involves melt compounding followed by compression molding to create standardized test specimens.

Materials and Equipment
  • Polymer : PVC resin (suspension grade)

  • Flame Retardant : Tricresyl Phosphate (TCP), low ortho content

  • Thermal Stabilizer : e.g., Calcium/Zinc or Tin-based stabilizer

  • Lubricants : e.g., Stearic acid, PE wax

  • Processing Equipment : Laboratory two-roll mill with heating capabilities, hydraulic compression press with heated platens, standard specimen mold (e.g., for UL 94 or ASTM D635 bars).

Step-by-Step Compounding and Molding Protocol
  • Pre-Mixing : In a high-speed mixer or a simple beaker, weigh and combine all dry components (PVC resin, stabilizer, lubricants). Mix thoroughly for 5-10 minutes to ensure a homogenous powder blend.

  • Plasticizer Addition : Slowly add the pre-weighed liquid TCP to the powder blend while continuing to mix. Continue mixing until the liquid is fully absorbed and the mixture appears as a free-flowing powder (a "dry blend").

  • Melt Compounding :

    • Pre-heat the two-roll mill to a temperature suitable for PVC processing (typically 160-180°C).

    • Carefully add the dry blend to the nip of the rotating rolls.

    • The material will flux and form a molten sheet around one of the rolls.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization of the TCP and other additives within the PVC matrix.

  • Sheet Formation : Once homogenized, cut the molten polymer sheet from the mill.

  • Compression Molding :

    • Pre-heat the compression press to the molding temperature (e.g., 170-185°C).

    • Cut the compounded sheet into pieces and place them into the pre-heated specimen mold.

    • Place the mold in the press and apply low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to the final molding pressure (e.g., 10-15 MPa) and hold for a specified time (e.g., 5-10 minutes) to cure the part.

    • Turn off the heat and cool the mold under pressure using circulating water until it reaches approximately 40-50°C.

    • Release the pressure and carefully de-mold the test specimens.

  • Conditioning : Before testing, condition the specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified by testing standards like UL 94.[16]

Analytical Protocols for Performance Evaluation

Validation of flame retardancy requires standardized testing. The UL 94 vertical burn test is the most widely recognized standard for plastic materials in electronic devices and appliances.[17][18]

Protocol: Flammability Testing via UL 94 Vertical Burn Test

Objective : To determine the material's tendency to extinguish or spread a flame after ignition.[19]

Table 2: UL 94 Vertical Burn Test Classifications

Criteria V-0 V-1 V-2
Afterflame time per specimen (t₁ or t₂) ≤ 10 s ≤ 30 s ≤ 30 s
Total afterflame time for 5 specimens (t₁ + t₂) ≤ 50 s ≤ 250 s ≤ 250 s
Afterflame plus afterglow time per specimen ≤ 30 s ≤ 60 s ≤ 60 s
Drips ignite cotton No No Yes
Burn to clamp No No No

Source: Based on information from UL, Wikipedia, and Protolabs.[16][20]

Procedure :

  • Setup : Mount a conditioned specimen (typically 125 x 13 mm) vertically by its top end in a draft-free chamber. Place a layer of dry absorbent surgical cotton 300 mm below the specimen.[18]

  • First Flame Application : Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.[20]

  • First Observation : Remove the flame and record the afterflame time (t₁).

  • Second Flame Application : As soon as the afterflaming ceases, immediately re-apply the flame for another 10 seconds.

  • Second Observation : Remove the flame and record the afterflame time (t₂) and the afterglow time.

  • Assess Dripping : Observe if any flaming drips from the specimen ignite the cotton below.

  • Repeat : Test a total of five specimens.

  • Classification : Classify the material as V-0, V-1, or V-2 based on the criteria in Table 2. If the material does not meet these criteria, it may be classified using the Horizontal Burn (HB) test.[16][19]

Caption: Experimental workflow for the UL 94 Vertical Burn Test.
Protocol Outline: Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a sample.[21][22] A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% are considered self-extinguishing in ambient air.[21]

  • Place a vertically oriented specimen in a glass chimney.

  • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen with a burner.

  • Adjust the oxygen/nitrogen ratio until the flame is just self-extinguished.

  • The minimum oxygen concentration that supports combustion is the LOI value.[21]

Protocol Outline: Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the polymer and the effect of the flame retardant.

  • Place a small, known mass of the sample (e.g., 5-10 mg) in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Interpretation : Compare the TGA curves of the base polymer and the TCP-containing polymer. An effective condensed-phase flame retardant like TCP will often increase the amount of char residue at high temperatures.[3]

Protocol Outline: Quantification of TCP in Polymer Matrix (HPLC)

This method can be used to verify the concentration of TCP in the final polymer product.[23][24]

  • Extraction : Extract TCP from a known mass of the polymer sample using a suitable solvent (e.g., acetonitrile) overnight.[24]

  • Cleanup : Use a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) to clean up the extract.[24]

  • Analysis : Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Inertsil Ph-3) and mobile phase (e.g., 65% acetonitrile/water).[24]

  • Detection : Use a UV detector set to an appropriate wavelength (e.g., 264 nm).[24]

  • Quantification : Determine the concentration of TCP by comparing the peak area to a calibration curve generated from standards of known concentration.[23]

Data Interpretation and Expected Results

The addition of TCP should demonstrably improve the flame retardancy of the host polymer. The typical loading level of TCP in flexible PVC ranges from 10 to 40 parts per hundred parts of resin (phr), depending on the desired balance of flexibility and fire resistance.[4]

Table 3: Example Formulation - TCP in PVC and Expected Flammability Ratings

Formulation Component phr (Example 1) phr (Example 2)
PVC Resin 100 100
Tricresyl Phosphate (TCP) 15 30
Thermal Stabilizer 3 3
Lubricants 1 1
Expected UL 94 Rating V-2 / V-1 V-1 / V-0
Expected LOI (%) ~25-28 ~29-33

(Note: Expected results are illustrative and depend heavily on the specific polymer grade, other additives, and sample thickness.)

Higher concentrations of TCP generally lead to better flame retardant performance (i.e., a more favorable UL 94 rating and a higher LOI). TGA results should show a corresponding increase in char yield for the TCP-formulated polymer compared to the virgin polymer.

Safety and Handling

While modern commercial TCP has low acute toxicity due to the minimal ortho-isomer content, it is still a chemical that requires proper handling.[3][4]

  • Always handle TCP in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

  • TCP is expected to be very toxic to aquatic life; prevent its release into the environment.[25]

References

  • UL 94 - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • An-na, L., et al. (2022). Tricresylphosphate isomers: A review of toxicity pathways. PubMed. Retrieved February 19, 2026, from [Link]

  • Shanghai Minglan Chemical. (2026, January 30). Tricresyl Phosphate (TCP): A Versatile High-Performance Additive For Industrial Lubrication And Beyond. Retrieved February 19, 2026, from [Link]

  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved February 19, 2026, from [Link]

  • Techmer PM. (2025, April 1). Understanding UL 94: Flammability Standards and Their Importance. Retrieved February 19, 2026, from [Link]

  • ELAINE. (n.d.). UL94 standard flame behavior assessment of plastic materials. Retrieved February 19, 2026, from [Link]

  • van den Berg, M., et al. (2017). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. PubMed. Retrieved February 19, 2026, from [Link]

  • Tricresyl phosphate - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Vermont Department of Health. (n.d.). Tricresyl phosphate (TCP) (CAS 1330-78-5). Retrieved February 19, 2026, from [Link]

  • Unnamed Publisher. (n.d.). What flame retardants are available for polyvinylchloride? Retrieved February 19, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet. Retrieved February 19, 2026, from [Link]

  • YUIL Chemitech. (n.d.). TCP. Retrieved February 19, 2026, from [Link]

  • Jones, W. R., & Lau, K. K. (1995). Analyses of Oxidative Decomposition Products of Tricresylphosphates Using a System for Thermal Diagnostic Studies (STDS). NASA Technical Reports Server. Retrieved February 19, 2026, from [Link]

  • Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Tricresyl Phosphate|Flame Retardant TCP. Retrieved February 19, 2026, from [Link]

  • Liu, B., et al. (2024). Isomer-Specific Cardiotoxicity Induced by Tricresyl Phosphate in Zebrafish Embryos/Larvae. PubMed. Retrieved February 19, 2026, from [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). TCP Tricresyl Phosphate Flame Retardant CAS No.1330-78-5. Retrieved February 19, 2026, from [Link]

  • Mei Wang Chemical. (n.d.). Plasticizer Flame Retardant TCP C21h21o4p for PVC Compounds. Retrieved February 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. Retrieved February 19, 2026, from [Link]

  • Univar Solutions. (n.d.). Tricresyl Phosphate. Retrieved February 19, 2026, from [Link]

  • Ishida, M., et al. (2002). Determination Method of Tricresyl Phosphate in Polyvinyl Chloride. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ishida, M., et al. (2002). Determination Method of Tricresyl Phosphate in Polyvinyl Chloride. J-Stage. Retrieved February 19, 2026, from [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). Retrieved February 19, 2026, from [Link]

  • University of North Texas. (n.d.). FIRE RESISTANCE OF POLYMERS. Retrieved February 19, 2026, from [Link]

  • E Squared. (2022, May 9). Flame Retardant Testing: Ensure Suitability for Your Application. Retrieved February 19, 2026, from [Link]

  • General Plastics. (2025, October 18). ASTM Standards for Flame Retardant Foam – What You Need to Know. Retrieved February 19, 2026, from [Link]

  • Shankwalkar, S., & Placek, D. (1994). Oxidation kinetics of tricresyl phosphate (TCP) using differential scanning calorimetry (DSC). OSTI.GOV. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2018, February 12). Dear scholars, what is the ASTM standard for the flammability test of polymer films? Retrieved February 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). TRICRESYL PHOSPHATE. Retrieved February 19, 2026, from [Link]

  • Intertek. (n.d.). Flammability ASTM D635, ISO 3795. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Aromatic Phosphate Plasticizers. In Toxicological Risks of Selected Flame-Retardant Chemicals. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for Untargeted Screening of Organophosphates

Executive Summary Organophosphates (OPs) represent a diverse class of compounds ranging from highly toxic pesticides and nerve agents to flame retardants (OPEs) and their transformation products (TPs). Traditional target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organophosphates (OPs) represent a diverse class of compounds ranging from highly toxic pesticides and nerve agents to flame retardants (OPEs) and their transformation products (TPs). Traditional targeted methods (QqQ) fail to detect unexpected degradation products or novel analogs. This guide details a robust Untargeted Screening Protocol using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Key Technical Advantages:

  • High Resolving Power (R > 60,000): Distinguishes OPs from isobaric matrix interferences.

  • Retrospective Analysis: Digital archiving of Full Scan data allows for re-interrogation of samples for new suspects without re-injection.

  • Confidence Hierarchy: Adheres to Schymanski levels for rigorous identification reporting.

Experimental Design & Sample Preparation

The Challenge of Matrix Effects

In untargeted screening, we cannot rely on specific MRM transitions to filter out noise. Therefore, sample preparation must balance analyte recovery with matrix removal . We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, specifically the citrate-buffered version (EN 15662), which stabilizes pH-sensitive OPs better than unbuffered systems.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).[1]

  • Buffer Salts (EN 15662): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H-Citrate.

  • dSPE Clean-up: 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine) + 25 mg C18 (to remove lipids).

  • Internal Standard: Triphenyl phosphate-d15 (TPhP-d15) added prior to extraction to monitor recovery.

Protocol: Modified QuEChERS Extraction

Note: This workflow is optimized for food matrices (fruits/vegetables) and biological fluids (plasma).

  • Homogenization: Comminute sample (e.g., 10 g) into a fine paste.

  • Extraction: Weigh 10 g sample into a 50 mL centrifuge tube. Add 10 mL Acetonitrile.

  • Internal Standard: Spike 100 µL of TPhP-d15 (10 ppm). Vortex 1 min.

  • Salting Out: Add EN 15662 Buffer Salts. Shake vigorously for 1 min (essential to prevent agglomeration).

  • Centrifugation: 4000 rpm for 5 min at 4°C.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA/C18/MgSO₄). Vortex 30s. Centrifuge 1 min.

  • Reconstitution: Transfer 500 µL purified extract to a vial. Evaporate to dryness under N₂. Reconstitute in 500 µL Mobile Phase A:B (90:10).

LC-HRMS Instrumental Method

Chromatographic Strategy

OPs range from polar (methamidophos) to non-polar (chlorpyrifos). A generic C18 gradient is insufficient for untargeted work if polar TPs are of interest. We employ a biphasic trapping strategy or a high-strength silica C18 column to retain polars.

Table 1: UHPLC Conditions

Parameter Setting
Column Accucore aQ C18 (100 x 2.1 mm, 2.6 µm) or equivalent
Flow Rate 0.300 mL/min
Column Temp 40°C
Injection Vol 5 µL
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid

| Mobile Phase B | Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid |

Table 2: Gradient Profile

Time (min) % B Event
0.0 2 Equilibrium
1.0 2 Trap Polar OPs
12.0 98 Elute Non-polars
15.0 98 Wash
15.1 2 Re-equilibrate

| 18.0 | 2 | End |

Mass Spectrometry Acquisition: DDA vs. DIA

For screening and library building, Data Dependent Acquisition (DDA) is preferred because it generates clean MS2 spectra triggered by intense precursors. For quantification and digital archiving, Data Independent Acquisition (DIA/vDIA) is superior.

Recommended Mode: Full Scan - ddMS2 (TopN)

  • Rationale: This mode acquires a high-resolution survey scan (MS1) and immediately fragments the Top N (e.g., 5) most intense ions. This provides the "fingerprint" needed for library matching.

Table 3: HRMS Parameters (Orbitrap Example)

Parameter Setting Rationale
Ionization HESI (+/- Switching) OPs ionize well in Positive mode; some TPs require Negative.
MS1 Resolution 70,000 FWHM @ 200 m/z Resolves fine isotope structure and isobaric interferences.
Scan Range 100–1000 m/z Covers small TPs and large conjugates.
MS2 Resolution 17,500 FWHM Sufficient for fragment confirmation.
Stepped NCE 20, 40, 70 eV Ensures fragmentation of both fragile and stable OPs.

| Dynamic Exclusion | 5.0 s | Prevents re-triggering on the same peak; allows detection of co-eluting lower abundance ions. |

Data Processing & Identification Workflow

The bottleneck in untargeted screening is data reduction. We utilize a "Suspect Screening" approach followed by "Non-Target Discovery."[2][3][4]

Workflow Logic

The following diagram illustrates the decision matrix for identifying a compound from raw data.

DataAnalysisWorkflow RawData Raw LC-HRMS Data (.raw / .d) FeatureExtraction Feature Extraction (Peak Picking & Alignment) RawData->FeatureExtraction BlankSub Blank Subtraction (Remove Noise/System Peaks) FeatureExtraction->BlankSub SuspectScreen Suspect Screening (Match vs. Database) BlankSub->SuspectScreen Known Formula NonTarget Non-Target Discovery (Unknowns) BlankSub->NonTarget Unknown Formula ExactMass Exact Mass Match (< 5 ppm) SuspectScreen->ExactMass IsoPattern Isotope Pattern Match (Score > 90%) ExactMass->IsoPattern RTMatch RT Match (vs. Standard) IsoPattern->RTMatch Std Available LibMatch MS2 Library Match (mzCloud/NIST) IsoPattern->LibMatch No Std Level1 Level 1: Confirmed Structure (Ref Std Match) RTMatch->Level1 Level2 Level 2: Probable Structure (Lib Match / Diagnostic Frag) LibMatch->Level2 Sirius In Silico Frag. (SIRIUS/MetFrag) Predict Structure NonTarget->Sirius Level3 Level 3: Tentative Candidate (Suspect Match / In Silico) Sirius->Level3

Figure 1: Decision tree for assigning confidence levels to untargeted features.

Confidence Levels (Schymanski Framework)

To maintain scientific integrity, results must be reported using the Schymanski confidence levels [1].

LevelDescriptionRequirements
Level 1 Confirmed StructureMS1, MS2, and Retention Time match Reference Standard .
Level 2 Probable Structure2a: Library Spectrum Match (mzCloud). 2b: Diagnostic Evidence (e.g., specific OP fragments like m/z 98.98 for phosphate core).[4][5]
Level 3 Tentative CandidateExact mass + Isotope match. No library match, but in silico prediction supports structure.
Level 4 Unequivocal FormulaFormula assigned (e.g., C10H15O3PS) but structure unknown.
Level 5 Exact MassMass detected, but formula ambiguous.
Diagnostic Fragments for OPs

In the absence of library matches (Level 2b), look for these core fragments to flag potential Organophosphates:

  • Dialkyl phosphate moieties:

    • Dimethyl phosphate: m/z 125.0009 (Negative mode)

    • Diethyl phosphate: m/z 153.0322 (Negative mode)

  • Common losses:

    • Neutral loss of 79.966 (HPO3) or 97.976 (H3PO4).

Validation of Untargeted Methods

Validating an "unknown" method requires a different mindset than targeted validation.

  • Recovery of Surrogates: Use a mix of 10-20 representative OPs (covering different logP and pKa) spiked into the matrix to validate the extraction window.

  • False Negative Rate: Spike samples at the relevant MRL (e.g., 10 ppb) and ensure the software "finds" them blindly.

  • Retention Time Prediction: Use LogP-based retention time prediction models to filter false positives in suspect screening.

References

  • Schymanski, E. L., et al. (2014).[2] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.[2] Link

  • European Committee for Standardization. (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008. Link

  • Thermo Fisher Scientific. (2016). Fast Screening and Quantification of Pesticide Residues Using a Comprehensive LC-MS Solution.[1][6][7] Application Note 648. Link

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Application Note. Link

  • Wang, L., et al. (2023). High-resolution mass spectrometry-based screening and dietary intake assessment of organophosphate esters in foodstuffs from South China. Science of The Total Environment. Link

Sources

Application

Synthesis and purification of Bis(o-cresyl) m-Cresyl Phosphate for research

Executive Summary This application note details the controlled synthesis and purification of Bis(o-cresyl) m-Cresyl Phosphate (BoCmCP) . While Tricresyl Phosphates (TCPs) are widely used as flame retardants and plasticiz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled synthesis and purification of Bis(o-cresyl) m-Cresyl Phosphate (BoCmCP) . While Tricresyl Phosphates (TCPs) are widely used as flame retardants and plasticizers, their toxicological profile is highly isomer-dependent. The ortho-substituted isomers are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3][4]

BoCmCP is a critical "mixed ester" reference standard. It contains two ortho-cresyl groups and one meta-cresyl group. Its synthesis is essential for:

  • Toxicokinetics: Studying the metabolic activation of bis-ortho isomers into neurotoxic cyclic saligenin phosphates.

  • Analytical Calibration: Quantifying specific isomers in environmental samples (e.g., cabin air quality, hydraulic fluid leaks) where commercial mixtures (TCP) are present.

Warning: This protocol involves the synthesis of a potent neurotoxin. All procedures must be conducted in a fume hood with full PPE, including chemically resistant gloves and a respirator.

Chemical Strategy & Logic

Direct reaction of phosphorus oxychloride (


) with a stoichiometric mixture of o-cresol and m-cresol yields a statistical distribution of six different phosphate esters (ToCP, TmCP, and mixed isomers). To isolate BoCmCP with high purity (>98%), a stepwise nucleophilic substitution  strategy is required.

The Pathway:

  • Selective Bis-functionalization: Reaction of

    
     with 2 equivalents of o-cresol to form the intermediate Bis(o-cresyl) phosphorochloridate .
    
  • Final Coupling: Reaction of the chloridate intermediate with 1 equivalent of m-cresol to yield the target triester.

This route is preferred over starting with m-cresol because the steric hindrance of the ortho-methyl groups slows the third substitution, allowing for better control over the formation of the intermediate before the final addition.

Experimental Protocol

Reagents and Equipment
  • Reagents: Phosphorus oxychloride (

    
    , 99%), o-Cresol (>99%), m-Cresol (>99%), Triethylamine (
    
    
    
    , dry), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Sodium hydroxide (1M), Brine.
  • Equipment: 3-neck round bottom flask (500 mL), Addition funnel (pressure-equalizing), Inert gas line (

    
     or Ar), Rotary evaporator, Flash chromatography system.
    
Step 1: Synthesis of Bis(o-cresyl) phosphorochloridate
  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen.[5]

  • Charge: Add

    
     (15.3 g, 0.10 mol) and anhydrous DCM (100 mL) to the flask. Cool to 0°C in an ice bath.
    
  • Addition: Mix o-cresol (21.6 g, 0.20 mol) and Triethylamine (22.2 g, 0.22 mol) in DCM (50 mL). Add this mixture dropwise to the

    
     solution over 60 minutes.
    
    • Note: Maintain temperature <5°C to prevent the formation of Tri-ortho-cresyl phosphate (ToCP).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or

    
     NMR.[6][7] The formation of the monochloridate (intermediate) is indicated by a shift in the phosphorus signal.
    
Step 2: Coupling with m-Cresol
  • Addition: To the reaction mixture from Step 1 (containing the bis-o-cresyl intermediate), add a solution of m-cresol (10.8 g, 0.10 mol) and Triethylamine (11.1 g, 0.11 mol) in DCM (30 mL) dropwise at RT.

  • Reflux: After addition, heat the mixture to reflux (40°C) for 6–12 hours to drive the reaction to completion. The steric bulk of the di-ortho intermediate requires thermal energy to force the third substitution.

  • Quench: Cool to RT. Pour the reaction mixture into ice-cold water (200 mL).

Workup
  • Separation: Separate the organic layer.

  • Wash: Wash the organic phase sequentially with:

    • 1M HCl (

      
       mL) – Removes triethylamine.
      
    • 1M NaOH (

      
       mL) – Removes unreacted cresols (Critical for purity).
      
    • Brine (

      
       mL).
      
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a viscous crude oil.
    

Purification Protocol

The crude oil will likely contain traces of ToCP (from over-reaction in Step 1) and mono-ortho species.

Flash Column Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Gradient: 0% to 10% Ethyl Acetate in Hexane over 10 CV.

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect the major peak. ToCP usually elutes first (most lipophilic), followed by Bis(o-cresyl) m-cresyl phosphate, then mono-ortho isomers.

Preparative HPLC (Polishing)

For toxicological standards requiring >99.5% purity:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm, 9.4 x 250 mm).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN).

  • Method: Isocratic 85% ACN for 20 mins.

  • Rationale: Reverse phase separates based on hydrophobicity. The ortho methyl groups affect the molecular volume and interaction with the C18 chain, allowing resolution of isomers.

Visualization & Mechanisms

Synthesis Workflow

SynthesisWorkflow POCl3 POCl3 (Phosphorus Oxychloride) Intermediate Bis(o-cresyl) phosphorochloridate POCl3->Intermediate Step 1: 0°C, Et3N Selective Substitution oCresol o-Cresol (2 Equivalents) oCresol->Intermediate Product Bis(o-cresyl) m-Cresyl Phosphate (BoCmCP) Intermediate->Product Step 2: Reflux, Et3N Final Coupling mCresol m-Cresol (1 Equivalent) mCresol->Product

Figure 1: Stepwise synthesis route preventing statistical scrambling of isomers.

Metabolic Activation (Toxicity Mechanism)

The toxicity of BoCmCP lies in its potential to be metabolized into a cyclic saligenin phosphate. The presence of the ortho-methyl group adjacent to the phosphate ester is the structural prerequisite for this activation.

ToxicityMechanism BoCmCP Bis(o-cresyl) m-Cresyl Phosphate Hydroxylated Hydroxylated Intermediate (Alpha-hydroxylation of o-methyl) BoCmCP->Hydroxylated Oxidation CYP450 Cytochrome P450 (Bioactivation) CYP450->Hydroxylated Cyclization Spontaneous Cyclization (- Cresol) Hydroxylated->Cyclization CBDP Cresyl Saligenin Phosphate (CBDP Analog) Cyclization->CBDP NTE Neuropathy Target Esterase (NTE) CBDP->NTE Irreversible Inhibition (Aging) OPIDN OPIDN (Delayed Neuropathy) NTE->OPIDN Axonal Degeneration

Figure 2: Metabolic activation pathway. The ortho-methyl group is oxidized, allowing cyclization to the neurotoxic CBDP analog.

Characterization & Data

ParameterMethodExpected Result / Criteria
Purity HPLC-UV (254nm)> 98.0% Area
Identity GC-MS (EI)Molecular Ion (

) present. Characteristic loss of cresyl radical.
Structure

NMR (CDCl3)

2.2-2.3 (s,

, distinct shifts for o vs m). Aromatic region 7.0-7.4 ppm.
Phosphorus

NMR
Single peak (approx -16 to -18 ppm relative to

). Absence of chloride peak.[8]
Appearance VisualClear, viscous oil (colorless to pale yellow).

Note on NMR: The ortho-methyl protons typically appear slightly upfield or downfield relative to meta-methyls depending on the specific shielding cone of the phosphate group, but integration must show a 2:1 ratio (6H ortho : 3H meta).

References

  • World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.[2] [Link]

  • Somkuti, S. G., et al. (1987). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate.[1][4][9][10] Synthesis and identification of metabolites. National Institutes of Health (PubMed). [Link]

  • Drexler, H., & Hartwig, A. (2021).[3] Tricresyl phosphate, sum of all ortho-isomers – Evaluation of study results in biological material.[1] The MAK Collection for Occupational Health and Safety. [Link]

  • Sielc Technologies. (2018). Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column. [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils.[11] Journal of Chromatography A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Analysis of Cresyl Phosphate Isomers

Welcome to the Advanced Chromatography Support Hub. Current Status: Operational Subject Matter: Tricresyl Phosphate (TCP) Isomer Resolution (m- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Status: Operational Subject Matter: Tricresyl Phosphate (TCP) Isomer Resolution (m- vs. p- isomers)

Executive Summary: The Isomer Challenge

Tricresyl phosphate (TCP) exists as a complex mixture of isomers. While the ortho- isomers (ToCP) are notorious for neurotoxicity (causing Organophosphate-Induced Delayed Neuropathy, OPIDN), the meta- and para- isomers are often less toxic but constitute the bulk of the matrix.

The Problem: The meta- and para- isomers possess nearly identical boiling points and polarity indices. On standard non-polar columns (e.g., 5% phenyl), they frequently co-elute, making accurate quantification and toxicity profiling impossible.

This guide provides high-level troubleshooting and method development strategies to resolve these critical pairs.

Ticket #01: GC-MS Co-elution of m- and p- isomers

User Report: "I am running EPA Method 8270D using a standard DB-5MS column. The m- and p-tricresyl phosphate peaks are merging into a single 'hump'. I need to quantify them separately."

Diagnosis

You are facing a selectivity limitation . Standard non-polar columns (100% dimethylpolysiloxane or 5% phenyl) separate primarily based on dispersive forces (boiling point). Since m- and p- TCP have boiling points within


 of each other, a boiling-point separation is insufficient.
Solution Protocol: Changing the Selectivity Mechanism

To separate these isomers, you must exploit their shape and pi-pi interaction differences rather than just volatility.

Step 1: Switch to a Mid-Polarity Arylene Phase Move from a 5% phenyl column to a 50% phenyl-methylpolysiloxane column (e.g., DB-17ms, ZB-50).

  • Why? The increased phenyl content enhances

    
     interactions with the aromatic rings of the cresyl groups. The steric hindrance differences between the meta (1,3-substituted) and para (1,4-substituted) positions create slightly different interaction energies with the stationary phase.
    
  • Caution: Ensure the column is "MS-grade" (low bleed) and rated for at least 320°C, as TCP elutes at high temperatures.

Step 2: Optimize the Thermal Gradient Isomers often co-elute because the temperature ramp is too fast, forcing them through the column before the stationary phase can interact differentially.

  • Action: Insert an isothermal hold approx. 20°C below the expected elution temperature of the TCP cluster.

  • Protocol: Ramp at 10°C/min to 240°C

    
    Hold for 5 mins 
    
    
    
    Ramp at 3°C/min to 300°C.

Step 3: Alternative - Trifluoropropyl Phases (If Temp Allows) If the 50% phenyl column fails, a trifluoropropylmethyl polysiloxane column (e.g., DB-210) offers strong dipole-dipole interactions.

  • Risk: These columns often have lower maximum temperatures (~240-260°C). This may require longer run times or be unsuitable if your TCP elutes above this limit.

Visual Troubleshooting Logic

G Start Issue: m/p Co-elution CheckCol Current Column? Start->CheckCol DB5 5% Phenyl (DB-5) CheckCol->DB5 DB17 50% Phenyl (DB-17) CheckCol->DB17 Action1 Switch to DB-17ms (Maximize pi-pi interactions) DB5->Action1 Selectivity Limit Action2 Optimize Temp Ramp (Insert Isothermal Hold) DB17->Action2 Efficiency Limit Action3 Consider HPLC (If GC fails) Action2->Action3 Still Co-eluting?

Figure 1: Decision logic for resolving co-eluting isomers in Gas Chromatography.

Ticket #02: HPLC as an Alternative for Thermally Labile Samples

User Report: "My biological matrix (plasma) degrades at GC temperatures, or I am looking for TCP metabolites. How do I separate these isomers using Liquid Chromatography?"

Diagnosis

Standard C18 (Reverse Phase) columns often struggle with structural isomers for the same reason DB-5 columns do: they rely on hydrophobicity, which is identical for m- and p- isomers. You need a Shape-Selective stationary phase.

Solution Protocol: Cyclodextrin Inclusion Chromatography

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity.[1] They separate isomers based on how well the molecule "fits" inside this cavity (Host-Guest chemistry).

The Mechanism:

  • The para- isomer is linear (rod-like) and fits deeply into the CD cavity, forming a stable complex.

  • The meta- isomer is "bent" and sterically hindered, preventing deep inclusion.

  • Result: The para- isomer is retained longer (or shorter, depending on the mode) than the meta- isomer.

Recommended Setup:

Parameter Specification Notes

| Column |


-Cyclodextrin bonded phase | e.g., Cyclobond I 2000 or equivalent. |
| Mobile Phase  | Methanol : Water (40:60 to 60:40) | Avoid harsh buffers. A simple polar-organic mode works best. |
| Flow Rate  | 0.5 - 1.0 mL/min | Lower flow rates enhance inclusion equilibrium. |
| Detection  | UV (254 nm) or MS/MS | TCP has strong UV absorbance. |
Ticket #03: Peak Tailing and Quantification Errors

User Report: "I have separation, but the peaks are tailing badly. It's making integration difficult."

Diagnosis

TCPs are organophosphates.[2][3] They are Lewis bases and can interact strongly with active sites (silanols) in the GC liner or the column itself. This is an "activity" problem, not a separation problem.

Corrective Actions
  • Liner Deactivation: Use Ultra-Inert (UI) liners with glass wool. If the wool is not deactivated, it acts as an adsorption trap for phosphates.

  • Column Trimming: Cut 30-50cm from the front of the GC column. Non-volatile matrix components (from oil or biological samples) accumulate here, creating active sites.

  • Priming: Analyze a high-concentration standard ("primer") before your sequence to temporarily cover active sites.

Summary of Analytical Options
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Mechanism Volatility & PolarityHydrophobicity & Shape Selectivity
Best Column for Isomers 50% Phenyl (DB-17ms)

-Cyclodextrin
Resolution Capability High (Efficiency >100k plates)High (Selectivity

is better for isomers)
Sample Requirement Must be thermally stableCan handle labile/biological samples
Detection Limit Excellent (with MS/FPD)Good (with UV/MS)
References
  • Federal Aviation Administration (FAA). (2004).

  • National Institutes of Health (PubMed). (2008).

  • New Jersey Department of Environmental Protection. (2014). Procedure for Development of an Analytical Interim Practical Quantitation Levels (PQL)

  • World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[4]

Sources

Optimization

Technical Support Center: Bis(o-cresyl) m-Cresyl Phosphate Synthesis

Introduction: The Asymmetry Challenge Welcome to the technical support center. If you are accessing this guide, you are likely encountering the "statistical wall" inherent in synthesizing mixed phosphate esters.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Asymmetry Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely encountering the "statistical wall" inherent in synthesizing mixed phosphate esters.

Synthesizing Bis(o-cresyl) m-cresyl phosphate is significantly more complex than producing symmetrical tricresyl phosphate (TCP). The core challenge is not reactivity—phenols react readily with phosphorus oxychloride (


)—but selectivity .

A "one-pot" mix of 2 equivalents of o-cresol, 1 equivalent of m-cresol, and


 will not  yield 100% of your target. It will yield a statistical distribution of six different phosphate esters, requiring a nightmare purification process. High yield requires defeating these statistics through kinetic control.

Module 1: Reaction Design & Stoichiometry

Q: Why is my crude yield high, but my isolated yield of the specific isomer <30%?

A: You are likely relying on statistical probability rather than stepwise kinetic control.

If you mix all reagents simultaneously, the formation of the symmetrical byproduct Tri-o-cresyl phosphate (TOCP) and Tri-m-cresyl phosphate is inevitable. Because these byproducts have boiling points within a few degrees of your target, distillation cannot effectively separate them.

The Solution: Sequential Phosphorylation You must synthesize the molecule in ordered steps. There are two viable routes, but Route B is generally preferred to minimize the formation of neurotoxic TOCP.

  • Route A (2+1):

    
     + 2 eq o-cresol 
    
    
    
    Bis(o-cresyl) phosphorochloridate
    
    
    + 1 eq m-cresol.
  • Route B (1+2):

    
     + 1 eq m-cresol 
    
    
    
    Mono(m-cresyl) phosphorodichloridate
    
    
    + 2 eq o-cresol.

Recommended Protocol (Route B - "The Kinetic Wedge"):

  • Step 1 (Low Temp): Charge

    
     (1.1 eq) and catalyst (
    
    
    
    or Lewis Acid). Cool to 0-5°C.
  • Addition 1: Add m-cresol (1.0 eq) dropwise over 2 hours. Crucial: Keep T < 10°C to prevent di-substitution.

  • Degas: Allow HCl to evolve (or use base scavenger).

  • Step 2 (High Temp): Add o-cresol (2.0 eq).

  • Ramp: Slowly raise T to 120-140°C to drive the final two substitutions.

Workflow Visualization

ReactionPathway POCl3 POCl3 Starting Material Inter1 Intermediate: m-Cresyl Phosphorodichloridate POCl3->Inter1 Kinetic Control Byproducts Byproducts: TOCP / TMCP / Mixed Esters POCl3->Byproducts If Mixed All-at-Once mCresol Add 1.0 eq m-Cresol (0-10°C) mCresol->Inter1 Target Target: Bis(o-cresyl) m-Cresyl Phosphate Inter1->Target Thermodynamic Drive oCresol Add 2.0 eq o-Cresol (>100°C) oCresol->Target

Figure 1: Stepwise synthesis strategy to maximize asymmetric yield and minimize statistical byproducts.

Module 2: Moisture & Reagent Quality

Q: My reaction stalls, and I see a white precipitate. What is happening?

A: Hydrolysis has poisoned your intermediate.


 and the chloridate intermediates are extremely hygroscopic. If moisture enters the system, the P-Cl bond hydrolyzes to P-OH.
  • The Result: P-OH species are unreactive toward further esterification under standard conditions. They form H-bonded aggregates (the white precipitate) and kill the chain.

Troubleshooting Checklist:

  • Reagent Quality: Distill

    
     before use if the bottle has been opened previously. It degrades over time.[1]
    
  • Solvent Dryness: If using toluene or DCM, ensure water content is <50 ppm (Karl Fischer).

  • Venting: Ensure your HCl scrubber does not suck back aqueous moisture into the flask. Use a trap.

Module 3: Catalysis & Kinetics

Q: I am refluxing at 110°C, but the final chlorine won't leave. Why?

A: Steric hindrance from the ortho-methyl groups is blocking the final substitution.

The ortho-cresol group is bulky. Adding the second o-cresol to the phosphorus center is sterically demanding. Thermal energy alone is often insufficient without a catalyst.

Catalyst Selection Guide:

Catalyst TypeExampleProsConsBest For
Metal Halide

,

High activity, drives reaction to completion.Difficult to wash out; requires high temp.Large scale, solvent-free.
Organic Base Pyridine,

Scavenges HCl, lowers reaction temp.Can form amine salts that trap product; expensive.Lab scale, sensitive substrates.
None Thermal onlyCleanest product profile.Very slow; often incomplete conversion.Not recommended for bis-ortho targets.

Recommendation: Use


 (0.5 - 1.0 mol%) . It coordinates with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center, facilitating the attack of the bulky o-cresol [1].

Module 4: Purification & Isolation

Q: I cannot separate my target from the impurities using column chromatography.

A: Phosphate esters "streak" on silica due to hydrolysis/interaction with silanols. Distillation is preferred, but requires specific parameters.

Triaryl phosphates are high-boiling liquids. Attempting atmospheric distillation will decompose the product before it boils.

Purification Protocol:

  • Alkali Wash (Critical):

    • Wash the crude reaction mixture with 5% NaOH (aq).

    • Purpose: This converts unreacted phenols and partial acid esters (mono/di-phosphates) into water-soluble sodium salts. The tri-ester (target) remains in the organic layer.

    • Warning: Do not heat during this wash, or you will hydrolyze your product.

  • Vacuum Distillation:

    • Pressure: < 1.0 mmHg (High Vacuum).

    • Temperature: Expect boiling points > 230°C.

    • Use a vigreux column or wiped-film evaporator if available to minimize thermal residence time.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impure Product Check1 Check TLC/GC: Is unreacted Cresol present? Start->Check1 Check2 Check GC-MS: Is TOCP (Symmetrical) present? Check1->Check2 No Sol1 Solution: Increase Catalyst Load or Reaction Temp Check1->Sol1 Yes Check3 Check Appearance: White ppt or goo? Check2->Check3 No Sol2 Solution: Switch to Stepwise Addition (Route B) Check2->Sol2 Yes Sol3 Solution: System is Wet. Dry Solvents/Reagents. Check3->Sol3 Yes

Figure 2: Diagnostic logic for identifying the root cause of yield failure.

References

  • Preparation of Triaryl Phosphates. US Patent 2358133A. Google Patents. Link

  • Tricresyl Phosphate Process. US Patent 2870192A. Google Patents. Link

  • Environmental Health Criteria 110: Tricresyl Phosphate. International Programme on Chemical Safety (IPCS/WHO). 1990. Link

  • Strategic Use of Phosphorus Oxychloride (POCl3). BenchChem Application Notes. Link

  • Triaryl Phosphate Ester Composition. European Patent EP0573082A1. Espacenet.[2] Link

Sources

Troubleshooting

Technical Support Center: Tricresyl Phosphate (TCP) Stability Guide

This technical guide is designed for researchers and analytical chemists monitoring Tricresyl Phosphate (TCP) in biological and environmental matrices. It prioritizes the preservation of sample integrity through mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and analytical chemists monitoring Tricresyl Phosphate (TCP) in biological and environmental matrices. It prioritizes the preservation of sample integrity through mechanistic understanding and self-validating protocols.

Executive Summary: The Stability Triad

Tricresyl phosphate (TCP), particularly the neurotoxic ortho-isomer (ToCP), presents a unique analytical challenge. It is a lipophilic organophosphate ester (OPE) subject to three primary degradation vectors:

  • Enzymatic Hydrolysis: Rapid breakdown by serum esterases (e.g., butyrylcholinesterase) in biological matrices.

  • Chemical Hydrolysis: Base-catalyzed cleavage of the ester bond, accelerated at pH > 7.

  • Surface Adsorption: Significant loss of analyte to hydrophobic container walls (plastics) due to high logKow (~5.1).

This guide provides protocols to neutralize these threats.

Biological Matrices (Plasma/Serum/Urine)[1]

Q: How do I prevent enzymatic breakdown of TCP in blood samples immediately after collection?

Diagnosis: Blood contains active esterases (BChE, CES) that can metabolize TCP into di- and mono-cresyl phosphates within minutes at room temperature. Protocol: The "Cold-Block" Method.

  • Collection: Draw blood directly into Glass vacutainers if available. If using plastic, transfer immediately.

  • Inhibition (Chemical): Use tubes containing Sodium Fluoride (NaF) (Grey top). Fluoride is a broad-spectrum esterase inhibitor that stabilizes OPEs better than EDTA or Heparin alone.

  • Inhibition (Thermal): Place samples on wet ice (

    
    ) immediately upon draw.
    
  • Processing: Centrifuge at

    
     within 30 minutes.
    
  • Storage: Separate plasma/serum and store at

    
     .
    
    • Note: Storage at

      
       is insufficient for long-term (>1 month) stability due to residual enzymatic activity.
      
Q: Can I use plastic cryovials for storing plasma containing TCP?

Diagnosis: Standard polypropylene (PP) cryovials are hydrophobic. TCP will migrate from the aqueous plasma matrix to the plastic wall, resulting in "apparent" degradation (loss of recovery). Resolution:

  • Preferred: Use Silanized Glass Vials with Teflon-lined caps.

  • Alternative: If plastic must be used, you must include a solvent rinse step during analysis. When thawing, do not just aliquot the plasma; rinse the empty tube with the extraction solvent (e.g., Acetonitrile/Hexane) and combine this rinse with the sample to recover adsorbed TCP.

Environmental & Standard Samples (Water/Solvents)[2]

Q: My aqueous TCP standards are losing concentration over time. Is it light exposure?

Diagnosis: While TCP is somewhat photosensitive, the more likely culprit in aqueous solutions is Alkaline Hydrolysis . TCP hydrolyzes rapidly at pH > 8. Resolution:

  • pH Control: Acidify aqueous samples to pH < 2 using Sulfuric Acid (

    
    ) or Nitric Acid (
    
    
    
    ) immediately upon collection. This arrests chemical hydrolysis.
  • Container: Use Amber Borosilicate Glass . This solves two problems: it blocks UV light (preventing photo-oxidation) and provides an inert surface to prevent adsorption.

Q: What solvent should I use for stock solutions to ensure maximum stability?

Recommendation: Avoid Methanol or water for long-term stock storage.

  • Best Practice: Store stock solutions in Isooctane or Toluene . These non-polar solvents prevent hydrolysis and minimize adsorption issues.

  • Storage: Store stocks at

    
     in amber glass with PTFE-lined caps.
    

The Self-Validating System (Internal Standards)

Q: How can I prove that no degradation occurred during storage? The Protocol: You must employ a Deuterated Internal Standard (IS) strategy.

  • Spike Early: Add a deuterated analog (e.g., d21-TCP ) to the sample at the moment of collection, not just before analysis.

  • Logic: If the d21-TCP degrades or adsorbs during storage, it will do so at the same rate as the native TCP.

  • Calculation: The ratio of Native/Deuterated remains constant even if absolute abundance drops. This "validates" the storage condition for every specific sample.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical and enzymatic breakdown pathways you are fighting against.

TCP_Degradation Figure 1: TCP Degradation & Loss Pathways TCP Tricresyl Phosphate (TCP) (Neurotoxic Parent) DCP Dicresyl Phosphate (Metabolite) TCP->DCP Hydrolysis (pH > 8) Serum Esterases Adsorbed Adsorbed to Plastic (Loss of Recovery) TCP->Adsorbed Hydrophobic Interaction (Polypropylene Containers) MCP Mono-cresyl Phosphate DCP->MCP Further Hydrolysis Cresol Cresol + Phosphate MCP->Cresol Complete Breakdown

Figure 1: TCP is vulnerable to hydrolysis (enzymatic/chemical) and physical loss via adsorption. Protocols must interrupt the red and blue paths.

Sample Processing Workflow

Follow this decision tree to select the correct preservation method.

Sample_Workflow Start Sample Collection Matrix Identify Matrix Start->Matrix Bio Biological (Blood/Urine) Matrix->Bio Env Environmental (Water) Matrix->Env StepBio1 Add NaF Inhibitor + Ice Immediately Bio->StepBio1 StepEnv1 Acidify to pH < 2 (H2SO4) Env->StepEnv1 StepBio2 Spin & Sep Plasma (<30 mins) StepBio1->StepBio2 StepBio3 Store -80°C (Glass Vials) StepBio2->StepBio3 StepEnv2 Store 4°C (Amber Glass) StepEnv1->StepEnv2

Figure 2: Decision tree for stabilizing TCP based on sample matrix.

Data Summary: Container Compatibility

Container MaterialAdsorption RiskLeaching RiskRecommended Use
Borosilicate Glass LowLowGold Standard for storage & extraction.
Silanized Glass Very LowVery LowRequired for trace-level (<1 ng/mL) analysis.
Polypropylene (PP) High MediumAvoid. If used, solvent-rinse walls during transfer.
Polyethylene (PE) High HighDo not use. High risk of phthalate interference.
PTFE (Teflon) LowLowExcellent for cap liners and tubing.

References

  • World Health Organization (WHO). (1990).[1] Tricresyl Phosphate (Environmental Health Criteria 110). International Programme on Chemical Safety.[2] Link

  • Centers for Disease Control and Prevention (CDC). (2011). Blood Esterase Determinations as Markers of Exposure. NIOSH Stacks. Link

  • U.S. Environmental Protection Agency (EPA). (1982). Method 611: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (Acidification protocols). Link

  • Saito, I., et al. (2003). Determination method of tricresyl phosphate in polyvinyl chloride. National Institute of Health Sciences. Link

  • Somkuti, S.G., et al. (1987). The role of esterases in the metabolism of tri-o-cresyl phosphate. Archives of Toxicology.

Sources

Optimization

Technical Support Center: Optimization of GC Inlet Parameters for Organophosphate Analysis

Welcome to the technical support center for the gas chromatography (GC) analysis of organophosphate (OP) pesticides. This guide is structured to provide researchers, scientists, and drug development professionals with fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of organophosphate (OP) pesticides. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting solutions. Organophosphates are a class of compounds notorious for their thermal lability and susceptibility to active sites within a GC system, making the inlet a critical control point for successful analysis.[1][2] This resource moves beyond simple procedural lists to explain the causality behind parameter choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs): Establishing a Robust Method

This section addresses the most common questions encountered when setting up a GC method for organophosphate analysis.

Q1: What is the optimal GC inlet temperature for organophosphate analysis?

A1: The inlet temperature is a critical balance between ensuring rapid, efficient vaporization of your sample and preventing the thermal degradation of labile organophosphates.[3]

  • Starting Point: A temperature of 250 °C is a widely recommended starting point for many organophosphate pesticides.[4][5]

  • Causality: If the temperature is too low, less volatile OPs will not vaporize completely, leading to poor peak shape (tailing), discrimination (loss of high-boiling compounds), and low response.[3][6] Conversely, if the temperature is too high, thermally sensitive OPs (e.g., methamidophos, acephate) can degrade directly in the inlet, resulting in a significant loss of signal and the appearance of artifact peaks.[6][7]

  • Optimization Protocol:

    • Begin at 250 °C and analyze a standard containing a mix of volatile and semi-volatile OPs, including a known labile compound.

    • If peak tailing is observed for later-eluting compounds, consider increasing the temperature in 10 °C increments.

    • If the response of known labile compounds is poor, decrease the temperature in 10 °C increments. The goal is to find the lowest possible temperature that provides efficient transfer and good peak shape for all analytes of interest.

Q2: Should I use a Split or Splitless injection mode?

A2: The choice depends entirely on the concentration of your target analytes. For trace-level residue analysis, which is common for OPs in environmental and food matrices, splitless injection is the preferred technique.[8]

  • Splitless Injection: In this mode, the split vent is closed during injection, allowing the entire vaporized sample to be transferred to the GC column. This maximizes sensitivity, which is crucial for detecting analytes at or near the limit of detection.[8] It is the standard for pesticide residue analysis.[1][9]

  • Split Injection: This mode is used for high-concentration samples.[8] Only a small, defined fraction of the sample enters the column, while the rest is vented. This prevents column overload but significantly reduces sensitivity.

Q3: What is the best type of GC inlet liner for organophosphate analysis?

A3: The inlet liner is where the sample is vaporized and introduced to the column. Its design and composition are paramount to preventing analyte degradation and ensuring reproducibility. For organophosphates, a deactivated, single-taper liner with deactivated quartz wool is the most reliable choice.[1][10]

  • Deactivation: Organophosphates contain polar groups that can interact with active silanol sites on glass surfaces, leading to adsorption, peak tailing, and signal loss.[1][2] Deactivated liners are treated with a silylating reagent to cap these active sites, creating a highly inert surface.[11]

  • Single Taper Geometry: The tapered design at the bottom of the liner helps to focus the vaporized sample onto the head of the capillary column, ensuring efficient and reproducible sample transfer, especially in the low-flow conditions of a splitless injection.[11]

  • Quartz Wool: Deactivated quartz wool serves multiple critical functions: it promotes sample mixing and efficient vaporization by increasing the surface area, it wipes the syringe needle during injection to improve reproducibility, and it acts as a trap for non-volatile matrix components, protecting the column and detector source from contamination.[1][12][13]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and resolving common issues encountered during organophosphate analysis.

Problem 1: Poor Peak Shape (Tailing Peaks)

Tailing peaks are a classic sign that active, polar analytes like organophosphates are interacting with the GC system.

Potential Cause Explanation & Validation Step-by-Step Solution
Active Sites in the Inlet The liner or accumulated matrix residue contains active silanol groups that adsorb the polar OP analytes, causing them to elute slowly and asymmetrically.[1][14] This is the most common cause of peak tailing for OPs.1. Replace the Liner: Install a new, high-quality deactivated liner (e.g., single taper with wool). This is the first and most effective action.[1] 2. Replace the Septum: A cored or leaking septum can introduce contaminants. 3. Perform Inlet Maintenance: If the problem persists, clean the metal surfaces of the inlet. Non-volatile matrix components can accumulate and create active sites.[15][16]
Column Contamination The first few meters of the analytical column can become contaminated with non-volatile matrix components, exposing active sites.1. Trim the Column: Cut 0.5 meters from the inlet end of the column.[6] 2. Condition the Column: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline.
Insufficient Inlet Temperature The inlet temperature is too low to rapidly vaporize the analytes, causing them to enter the column slowly and resulting in broad, tailing peaks.[3]1. Increase Temperature: Increase the inlet temperature by 10-20 °C and re-inject a standard.[6] 2. Verify: Observe if the peak shape improves, especially for later-eluting compounds. Be mindful not to exceed the thermal stability limit of your most labile analyte.
Troubleshooting Flowchart: Diagnosing Tailing Peaks

Tailing_Peaks_Troubleshooting start Symptom: Tailing Peaks Observed action1 Step 1: Replace Inlet Liner & Septum start->action1 check1 Problem Resolved? action1->check1 action2 Step 2: Trim 0.5m from Column Inlet check1->action2 No end_ok Analysis Successful check1->end_ok Yes check2 Problem Resolved? action2->check2 action3 Step 3: Increase Inlet Temp by 10-20°C check2->action3 No check2->end_ok Yes check3 Problem Resolved? action3->check3 action4 Step 4: Perform Full Inlet & System Maintenance check3->action4 No check3->end_ok Yes end_nok Consult Instrument Specialist action4->end_nok

Caption: Troubleshooting workflow for resolving tailing peaks.

Problem 2: Low or No Analyte Response

A poor response indicates that the analytes are not being transferred efficiently from the injector to the detector.

Potential Cause Explanation & Validation Step-by-Step Solution
Analyte Degradation in Inlet The inlet temperature is too high, causing thermally labile organophosphates to break down before reaching the column.[1][7]1. Reduce Temperature: Decrease the inlet temperature by 20-30 °C.[6] 2. Use Pulsed Injection: If available, use a pulsed splitless injection. This technique increases the inlet pressure during injection, forcing analytes onto the column faster and reducing their residence time in the hot inlet, thereby minimizing degradation.
Sample Flashback The volume of the vaporized sample and solvent exceeds the volume of the liner. This causes the sample to expand out of the liner into cooler regions of the inlet, where it can condense and be lost.[11]1. Calculate Vapor Volume: Use an online vapor volume calculator to check if your injection volume and conditions are appropriate for your liner volume. 2. Reduce Injection Volume: Decrease the injection volume (e.g., from 2 µL to 1 µL).[6] 3. Use a Larger Liner: Switch to a liner with a larger internal diameter/volume.[6]
Matrix Effects Co-extracted, non-volatile matrix components accumulate in the inlet, creating active sites that irreversibly adsorb analytes.[1][14][15] This is a very common issue in complex samples like food or environmental extracts.1. Use Matrix-Matched Standards: Quantify using calibration standards prepared in a blank matrix extract to compensate for the effect.[17][18] 2. Use Analyte Protectants: Add "analyte protectants" (e.g., gulonolactone) to both samples and standards. These compounds preferentially interact with active sites, "protecting" the target analytes.[15][19] 3. Improve Sample Cleanup: Enhance your sample preparation procedure to remove more matrix components before injection.
Diagram: The Mechanism of Matrix-Induced Enhancement/Suppression

Caption: How matrix components can mask active sites, leading to enhanced analyte response.

Summary of Recommended GC Inlet Starting Parameters

This table provides a robust starting point for method development. Fine-tuning will be necessary based on your specific analytes, matrix, and instrumentation.

ParameterRecommended SettingRationale & Key Considerations
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.[8]
Inlet Temperature 250 °C Balances efficient vaporization with minimizing thermal degradation. Adjust based on analyte lability.[3][4][5]
Injection Volume 1 µL A safe starting point to prevent liner overload and sample flashback.[20]
Inlet Liner Deactivated, Single Taper w/ Wool Inert surface prevents adsorption, taper focuses sample, and wool aids vaporization and traps non-volatiles.[1][10][11]
Splitless (Purge) Time 0.75 - 1.0 min Must be long enough to transfer analytes to the column but short enough to vent the majority of the solvent. Optimize by monitoring peak areas at different purge times.[16]
Carrier Gas Helium or Hydrogen Ensure high purity (99.999%) with moisture and oxygen traps to protect the column phase.[16]

References

  • Wang, L.-C., et al. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Taylor & Francis Online. [Link]

  • (n.d.). Analysis of Organophosphorus Compounds by GC/MS. CROMlab. [Link]

  • Penton, Z. (n.d.). Screening for Pesticides with Two Columns in a Split/Splitless Capillary Injector. Agilent Technologies. [Link]

  • Albero, B., et al. (2003). Determination of Organophosphorus Pesticides in Fruit Juices by Matrix Solid-Phase Dispersion and Gas Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • (n.d.). Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Agilent Technologies. [Link]

  • Hajšlová, J., et al. (2001). Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques in analysis of pesticide residues in plant matrices. Journal of Chromatography A. [Link]

  • Lee, S., et al. (2019). Comparison between split and splitless injections based on peak height and sensitivity for the different scale (10 folds) in GC-MS/MS. ResearchGate. [Link]

  • Fernandes, T. S. M., et al. (2019). Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. ResearchGate. [Link]

  • Drawell. (2024). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]

  • Wang, F. & Luan, S. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent Technologies. [Link]

  • Unuabonah, E. I., et al. (2018). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]

  • Restek. (2020). How to Choose a GC Inlet Liner. [Link]

  • (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. SCISPEC. [Link]

  • Stevens, J. & Krynitsky, A. (2011). Organophosphorus Residues in Olive Oil by GC/FPD with Agilent J&W DB-35ms Ultra Inert. Agilent Technologies. [Link]

  • Smedes, F., et al. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology. [Link]

  • Lee, S.-J., et al. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Food Science and Biotechnology. [Link]

  • Shahrun, M. S., et al. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library. [Link]

  • Nan, J., et al. (2021). Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively. ResearchGate. [Link]

  • Watson, T. (2013). Troubleshooting GC Gas Supply, Sample Preparation, and Inlets. LCGC International. [Link]

  • (2016). Inlet temperature GCMS. Chromatography Forum. [Link]

  • (n.d.). GC Troubleshooting. Agilent Technologies. [Link]

  • U.S. EPA. (2000). Method 8141B. NEMI.gov. [Link]

  • Jackson, G. (2024). The development and optimisation of a large-volume-injection method on a GC-MS/MS instrument for selected organophosphate pesticide analysis in selected juice samples. Cape Peninsula University of Technology. [Link]

  • Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment. [Link]

  • (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Agilent Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Isomer-Specific Quantification Challenges in Commercial Tricresyl Phosphate (TCP) Mixtures

Welcome to the Technical Support Center for the analysis of tricresyl phosphate (TCP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of tricresyl phosphate (TCP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isomer-specific quantification of commercial TCP mixtures. Here, we will delve into the common challenges and provide practical, field-proven solutions to enhance the accuracy and reliability of your experimental results.

Introduction to TCP Isomer Complexity

Tricresyl phosphate (TCP) is not a single compound but a complex mixture of ten possible isomers, arising from the ortho-, meta-, and para- positions of the methyl group on the three cresol rings.[1] The specific isomeric composition of a commercial TCP mixture is critical, as the toxicity of TCP is highly dependent on its isomeric makeup.[2] Notably, isomers containing at least one ortho-cresyl group are associated with a severe neurotoxic condition known as organophosphate-induced delayed neuropathy (OPIDN).[3] The tri-ortho-cresyl phosphate (ToCP) isomer has been extensively studied for its neurotoxic properties.[1] This isomer-specific toxicity necessitates precise and accurate quantification of each isomer in commercial mixtures, which are widely used as flame retardants, plasticizers, and anti-wear additives in lubricants.[3][4]

Modern manufacturing processes aim to minimize the presence of ortho-isomers, with some high-purity grades containing less than 0.01%.[5] However, the potential for isomerization at high temperatures, such as in jet engines, means that even low-ortho formulations can become a source of toxic isomers.[6] This underscores the importance of robust analytical methods for monitoring the isomeric profile of TCP in various applications.

This guide will address the primary challenges in TCP isomer analysis, which stem from the high degree of structural similarity among the isomers, leading to co-elution in chromatographic separations and similar fragmentation patterns in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is isomer-specific quantification of TCP crucial?

A1: The neurotoxicity of TCP is primarily attributed to its ortho-substituted isomers.[7][8] For instance, tri-ortho-cresyl phosphate (ToCP) is a known neurotoxin that can cause OPIDN, a condition characterized by delayed and often irreversible neurological damage.[9] Conversely, meta- and para-isomers are considered significantly less toxic.[4][8] Therefore, simply quantifying "total TCP" is insufficient for a meaningful risk assessment. Isomer-specific quantification is essential to determine the concentration of the harmful ortho-isomers and accurately evaluate the toxic potential of a given TCP mixture or environmental sample.[10]

Q2: What are the main analytical challenges in separating the ten TCP isomers?

A2: The ten TCP isomers possess very similar physicochemical properties, including boiling points and polarities, which makes their chromatographic separation exceedingly difficult.[11] This often results in significant peak overlap or co-elution, particularly in complex matrices. Furthermore, their mass spectra can be very similar, complicating individual quantification when using mass spectrometry (MS) as a detector. Achieving baseline separation of all ten isomers requires highly optimized gas chromatography (GC) methods, often involving long capillary columns and precise temperature programming.[12]

Q3: What are the key differences between various commercial TCP mixtures?

A3: Commercial TCP mixtures vary significantly in their isomeric composition depending on the manufacturing process and the purity of the starting cresol material.[4][13] Historically, some mixtures contained high percentages of ortho-isomers (up to 30%).[14] Modern formulations, however, are produced with the intention of minimizing ortho-isomer content, often to less than 0.1%.[5] Despite this, the exact distribution of the remaining meta- and para-isomers can still differ between products. It is also important to note that the composition of TCP in used products, such as engine oil, can change over time due to thermal degradation and isomerization, potentially increasing the concentration of toxic ortho-isomers.[6]

Q4: How do I select the appropriate analytical column and detection method for TCP isomer analysis?

A4: For the separation of TCP isomers, a long, non-polar or mid-polarity capillary GC column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are a common starting point. For enhanced separation of closely eluting isomers, a more polar column may be necessary. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and selectivity.[15][16] The use of selected ion monitoring (SIM) mode in MS can help to differentiate between isomers, even with partial chromatographic co-elution, by monitoring for characteristic fragment ions. For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and reduce background interference.

Troubleshooting Guide

This section provides solutions to common problems encountered during the isomer-specific quantification of TCP.

Problem 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Broad, tailing peaks.

  • Significant peak overlap, preventing accurate integration.

  • Inability to separate key toxic isomers from non-toxic ones.

Causality and Solutions:

Poor resolution is typically due to suboptimal chromatographic conditions or issues with the GC system itself.

  • Optimize the Temperature Program: A slow, multi-ramp temperature program can significantly improve the separation of closely eluting isomers. Start with a low initial temperature to retain early eluting isomers and use a slow ramp rate (e.g., 1-2 °C/min) through the elution range of the TCP isomers.

  • Carrier Gas Flow Rate: Ensure the carrier gas (typically helium or hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. A flow rate that is too high or too low will decrease column efficiency and resolution.

  • Column Selection: If resolution is still insufficient, consider a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates. Alternatively, a column with a different stationary phase chemistry that offers different selectivity for the isomers may be beneficial.

  • Injection Technique: A splitless injection can increase sensitivity but may lead to broader peaks. A split injection will produce sharper peaks but with lower sensitivity. Optimize the split ratio to find a balance between peak shape and sensitivity.

  • System Maintenance: Poor peak shape can also be caused by active sites in the injector liner or column.[17] Ensure the liner is deactivated and replaced regularly. Conditioning the column at a high temperature can also help to remove contaminants and improve peak shape.

Problem 2: Matrix Interference and Inaccurate Quantification

Symptoms:

  • Co-eluting peaks from the sample matrix that interfere with the TCP isomer peaks.

  • Suppression or enhancement of the analyte signal in the mass spectrometer.

  • Poor reproducibility of results.

Causality and Solutions:

Complex sample matrices can introduce a host of interfering compounds that can compromise the accuracy of your analysis.[18][19]

  • Sample Preparation: A robust sample preparation protocol is critical for removing matrix interferences.[20] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and isolate the TCP isomers.[18]

  • Use of Internal Standards: The use of an isotopically labeled internal standard (e.g., deuterated TCP) is highly recommended.[15] An internal standard that is chemically similar to the analytes will co-elute and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.

  • High-Resolution Mass Spectrometry (HRMS): If significant isobaric interferences are present, the use of high-resolution mass spectrometry can help to distinguish between the analytes of interest and interfering compounds based on their exact mass.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[20]

Problem 3: Low Sensitivity and Poor Detection Limits

Symptoms:

  • Inability to detect low concentrations of TCP isomers.

  • Signal-to-noise ratio is too low for reliable quantification.

Causality and Solutions:

Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Sample Pre-concentration: If the concentration of TCP in the sample is very low, a pre-concentration step may be necessary. This can be achieved through techniques like SPE, where a large volume of sample is passed through a cartridge, and the analytes are then eluted in a small volume of solvent.[18]

  • Optimize MS Parameters: Ensure that the MS is properly tuned and that the ionization source and detector are clean. For GC-MS in SIM mode, select the most abundant and specific ions for each isomer to maximize the signal.

  • Injection Volume: Increasing the injection volume can increase the amount of analyte introduced into the system, but be mindful of potential peak broadening or column overload.

  • Derivatization: While not commonly required for TCP analysis, derivatization can sometimes improve the volatility and chromatographic behavior of polar analytes, leading to sharper peaks and improved sensitivity.[17]

Experimental Protocols & Data Presentation

Table 1: Key Tricresyl Phosphate Isomers and Their Neurotoxicity
Isomer NameAbbreviationNumber of Ortho-SubstituentsRelative Neurotoxicity
Tri-ortho-cresyl phosphateToCP3High
Di-ortho-meta-cresyl phosphateDoMCP2High
Di-ortho-para-cresyl phosphateDoPCP2High
Mono-ortho-di-meta-cresyl phosphateMoDMCP1Moderate-High[10]
Mono-ortho-di-para-cresyl phosphateMoDPCP1Moderate-High[10]
Mono-ortho-meta-para-cresyl phosphateMoMPCP1Moderate-High[10]
Tri-meta-cresyl phosphateTmCP0Low[8]
Di-meta-para-cresyl phosphateDmPCP0Low
Mono-meta-di-para-cresyl phosphateMmDPCP0Low
Tri-para-cresyl phosphateTpCP0Low[8]
Step-by-Step GC-MS Method for TCP Isomer Analysis

This protocol provides a starting point for the analysis of TCP isomers in a relatively clean matrix. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add 1 mL of hexane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial for analysis.

2. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection: 1 µL, Splitless

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium, Constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 250 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for each TCP isomer (e.g., m/z 368, 263, 165, 91).

Visualizations

TCP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_Separation Gas Chromatography (Isomer Separation) Concentration->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Review Data Review & Reporting Peak_Integration->Data_Review

Caption: A typical workflow for the analysis of TCP isomers.

Troubleshooting_Resolution cluster_solutions Potential Solutions Problem Poor Peak Resolution Temp_Program Optimize Temperature Program Problem->Temp_Program Flow_Rate Adjust Carrier Gas Flow Rate Problem->Flow_Rate Column_Choice Select a More Appropriate Column Problem->Column_Choice Injection_Tech Modify Injection Technique Problem->Injection_Tech Maintenance Perform System Maintenance Problem->Maintenance

Sources

Optimization

Method development for separating isobaric organophosphate compounds

Topic: Method Development & Troubleshooting for Isobaric Organophosphates Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for Isobaric Organophosphates

Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Online | System: LC-MS/MS, HILIC, Ion Mobility

Introduction: The "Sticky" Science of Phosphates

Welcome to the technical support hub for organophosphate analysis. Whether you are analyzing isomeric pesticide metabolites (e.g., glyphosate/AMPA), endogenous nucleotides (cAMP/AMP), or synthetic drug metabolites, you face two distinct enemies: Metal Chelation and Isobaric Co-elution .

Organophosphates are Lewis bases that chelate avidly to iron in stainless steel LC flow paths, causing peak tailing and signal loss. Furthermore, their structural isomers often share identical fragmentation patterns, making MS/MS alone insufficient for identification.

This guide moves beyond standard SOPs to address the causality of these failures.

Part 1: Diagnostic & Triage (Troubleshooting Q&A)

Category A: Peak Shape & Sensitivity (The Chelation Issue)

Q: My organophosphate peaks are severely tailing (As > 2.0) and sensitivity drops over time. Is my column dead?

A: Likely not. You are experiencing metal chelation , not column death. Phosphate groups bind to trace iron oxides on stainless steel frits, tubing, and spray needles. This creates a "secondary stationary phase" that traps your analyte.

  • Immediate Fix: Add Medronic Acid (InfinityLab Deactivator) to your mobile phase at 5 µM .[1] Unlike EDTA, medronic acid is highly effective at suppressing metal interactions without causing significant ion suppression in negative mode ESI [1, 3].

  • Hardware Check: If possible, switch to PEEK-lined columns and bio-inert LC systems. If you must use stainless steel, you must passivate the system (See Protocol 1).

Q: I see "ghost peaks" or carryover of my phosphate compounds in blank injections.

A: This is "hysteresis" caused by the adsorption-desorption equilibrium on metal surfaces. The analyte accumulates on the steel during high-concentration injections and slowly bleeds off during blanks.[2]

  • Solution: Switch your needle wash solvent to 50:50 MeOH:Water containing 0.5% Phosphoric Acid . The acid helps strip bound phosphates from the needle surface. Note: Ensure your column is compatible with this pH before injection.

Category B: Isobaric Separation (The Resolution Issue)

Q: I cannot separate my critical isobaric pairs (e.g., Glucose-6-Phosphate vs. Fructose-6-Phosphate) using C18 RPLC.

A: RPLC is mechanically wrong for this application. These compounds are too polar and elute in the void volume where ion suppression is highest.

  • The Pivot: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[3] Specifically, use a Zwitterionic (ZIC-pHILIC) or Polymeric Amide stationary phase.

  • Why: Zwitterionic phases separate based on electrostatic interactions and water layer partitioning. The elution order is often opposite to RPLC, providing retention for polar isobars.[4]

  • Tuning: Adjust Mobile Phase B (Organic) pH. Phosphate ionization states change significantly between pH 3 and pH 9. Separating isobars often requires a pH where one isomer is doubly charged and the other singly charged [2].

Part 2: Decision Logic & Workflows

Workflow 1: Troubleshooting Logic Tree

Use this logic to diagnose separation failures before changing columns.

TroubleshootingLogic Start START: Poor Separation/Shape CheckShape Is Peak Tailing > 1.5? Start->CheckShape CheckMetal Suspect Metal Chelation CheckShape->CheckMetal Yes CheckRet Is Retention Factor (k) < 1? CheckShape->CheckRet No (Symmetric but poor sep) AddMedronic Action: Add 5µM Medronic Acid & Passivate System CheckMetal->AddMedronic SwitchHILIC Action: Switch to HILIC (Zwitterionic Phase) CheckRet->SwitchHILIC Yes (Void Elution) CheckIso Are Isobars Co-eluting? CheckRet->CheckIso No (Retained but mixed) OptPH Action: Screen Buffer pH (pH 3.0 vs 6.8 vs 9.0) CheckIso->OptPH Yes Advanced Action: Use Ion Mobility (IMS) or Derivatization OptPH->Advanced Still Co-eluting

Figure 1: Diagnostic logic for organophosphate separation failures. Follow the path based on peak symmetry and retention behavior.

Workflow 2: Method Development Strategy

Selecting the right mode based on analyte properties.

MethodDev Sample Target Analytes Polarity LogP Value? Sample->Polarity HighLogP LogP > 0 (Non-polar) Polarity->HighLogP LowLogP LogP < 0 (Polar/Ionic) Polarity->LowLogP RPLC Mode: RPLC (C18/C8) + Medronic Acid HighLogP->RPLC HILIC Mode: HILIC (ZIC/Amide) LowLogP->HILIC IsobarCheck Isobaric Pairs? RPLC->IsobarCheck HILIC->IsobarCheck IMS Add Ion Mobility (CCS) IsobarCheck->IMS Yes (Critical) MSMS Optimize MRM Transitions IsobarCheck->MSMS No

Figure 2: Decision matrix for selecting chromatography modes and detection strategies for organophosphates.

Part 3: Experimental Protocols

Protocol 1: System Passivation & Mobile Phase Preparation

Required for all stainless steel LC systems analyzing organophosphates.

Objective: Remove active iron sites and prevent peak tailing.

  • The Acid Wash (Hardware Passivation):

    • Disconnect the column and detector. Connect the injector directly to waste using a union.

    • Flush system with 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.

    • Flush with Water (LC-MS grade) for 30 minutes.

    • Why: This converts iron oxides to soluble phosphates and strips them from the steel surface.

  • Mobile Phase Additive (Continuous Passivation):

    • Reagent: Medronic Acid (e.g., Agilent InfinityLab Deactivator).[1]

    • Concentration: Add to both Mobile Phase A and B to achieve a final concentration of 5 µM .

    • Note: Do not exceed 10 µM as it may suppress ionization. Medronic acid acts as a "sacrificial" chelator, binding free metal ions in the flow path before they bind your analyte [1].

Protocol 2: HILIC Buffer Screening for Isobars

Required when structural isomers co-elute.

Objective: Exploit pKa differences to separate isobars.

  • Preparation: Prepare three Mobile Phase A variants (keep MP B as 100% Acetonitrile).

    • A1 (Acidic): 10 mM Ammonium Formate, pH 3.0.

    • A2 (Neutral): 10 mM Ammonium Acetate, pH 6.8.

    • A3 (Basic): 10 mM Ammonium Carbonate, pH 9.0 (Use a polymer-based column like ZIC-pHILIC for high pH stability).

  • The Gradient:

    • 0-2 min: 90% B (Isocratic hold to focus analytes).

    • 2-15 min: 90% B -> 40% B (Linear gradient).

  • Analysis:

    • Inject the isobaric mixture under all three pH conditions.

    • Mechanism:[3][4] At pH 9, phosphate groups are fully deprotonated (

      
      ), maximizing electrostatic interaction with the zwitterionic stationary phase. Isomers with slightly different pKa values (due to steric hindrance) will shift retention times significantly [4].
      

Part 4: Advanced Troubleshooting Data

Table 1: Common Failure Modes & Solutions
SymptomRoot CauseTechnical Solution
Severe Tailing (As > 2.0) Metal ChelationAdd 5 µM Medronic Acid; Switch to PEEK-lined column.
Broad Peaks (Gaussian) Poor Solubility / MismatchSample diluent is too aqueous. Dilute sample in 75% Acetonitrile (for HILIC).
Retention Time Shift pH InstabilityHILIC takes longer to equilibrate. Increase re-equilibration time to 10-15 column volumes.
Signal Suppression Ion Pairing ReagentsAvoid TEA/TBA if using MS. Use volatile salts (Ammonium Formate/Acetate) only.
Isobaric Overlap Identical CCS & m/zUse Energy-Resolved MS (breakdown curves) or derivatization (e.g., methylation).

References

  • Hsiao, J. J., et al. (2018).[5] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry.[1][2][4][5][6][7][8][9][10]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note.

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Technical Guide.

  • Jia, H., et al. (2020). Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry.[11] TrAC Trends in Analytical Chemistry.

  • Phenomenex. (2025).[4][12] How to Reduce Peak Tailing in HPLC? Technical Blog.

Sources

Troubleshooting

Technical Support Center: Trace Analysis of 2,4,6-Trichlorophenol (TCP)

Topic: Reducing Background Contamination & Optimizing Trace Detection Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Chemists. Overview: The "Sticky" Molecule Challenge Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Contamination & Optimizing Trace Detection

Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Chemists.

Overview: The "Sticky" Molecule Challenge

Welcome to the Technical Support Center. If you are analyzing 2,4,6-Trichlorophenol (TCP), you are likely addressing a critical quality attribute related to organoleptic taints (musty odors) or toxicity in drug products. TCP is a precursor to 2,4,6-Trichloroanisole (TCA), a compound with an incredibly low odor threshold (parts per quadrillion).

The Core Problem: TCP is ubiquitous. It exists in wooden pallets, cardboard shipping materials, and even chlorinated cleaning agents. In trace analysis (ppb/ppt levels), the "signal" from your sample is often indistinguishable from the "noise" of the laboratory background.

This guide prioritizes background reduction and chromatographic integrity .

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am detecting TCP in my method blanks. Is my instrument contaminated or my reagents?

Diagnosis: This is the most common failure mode in TCP analysis. Because TCP is semi-volatile and adheres to surfaces, it is rarely just "one" source. The "Ghost Peak" Elimination Protocol:

  • Check the Environment: Are your samples stored in an area with wooden pallets? TCP leaches from fungicidal treatments (tribromophenol/trichlorophenol) on wood and migrates through air into cardboard and plastics.

  • The "Bleach" Factor: Do not use hypochlorite-based cleaners (bleach) in the lab. Bleach reacts with trace phenols in the air or on surfaces to generate fresh chlorophenols in situ.

  • Reagent Validation: Run a "solvent-only" blank (no extraction steps). If clean, the issue is the extraction hardware (SPE cartridges, plastic tips). If dirty, your solvent is compromised.

Q2: My TCP peak tails significantly, raising my quantification limit (LOQ). Why?

Technical Insight: 2,4,6-TCP is a weak acid (pKa ≈ 6.23). On standard non-polar GC columns (e.g., 5% phenyl), the hydroxyl group (-OH) interacts with active silanol sites in the liner and column, causing adsorption (tailing). The Fix:

  • Immediate: Change the GC liner to a deactivated, ultra-inert wool liner . Standard glass wool is an active site magnet for chlorophenols.

  • Systemic: Switch to Derivatization (See Part 2). Masking the -OH group is the only way to guarantee symmetric peaks at trace levels.

Q3: I see a peak at the correct retention time, but the ion ratios are off. What is interfering?

Root Cause: Isomer co-elution. 2,4,6-TCP and 2,4,5-TCP have identical molecular weights and very similar mass spectra. Resolution:

  • Chromatography: A standard 5% phenyl column may not resolve these isomers. Use a specialized phase (e.g., 624-type or wax column) or optimize the temperature ramp.

  • Mass Spectrometry: If using MS/MS (Triple Quad), select unique transition ions.

    • 2,4,6-TCP Precursor: 196 m/z -> Product: 132 m/z (Loss of COCl).

Part 2: The "Self-Validating" Protocol (In-Situ Acetylation)

Why this method? Direct injection of underivatized TCP is prone to adsorption. Silylation (BSTFA) is moisture-sensitive and requires dry samples. Acetylation is superior for aqueous/drug residue samples because it can be performed directly in water, is robust, and the derivative (TCP-acetate) is stable and extracts easily into hexane.

Workflow Diagram: The Acetylation Pathway

TCP_Workflow Fig 1. In-Situ Acetylation Workflow for Robust TCP Quantitation. Sample Aqueous Sample (Drug Product/Rinse) pH_Adj pH Adjustment (Target pH > 9.0) Sample->pH_Adj Add K2CO3 Reaction Derivatization (Acetic Anhydride) pH_Adj->Reaction Deprotonates TCP Extract LLE Extraction (Hexane) Reaction->Extract Forms TCP-Acetate Analysis GC-MS Analysis (SIM/MRM Mode) Extract->Analysis Inject Organic Layer

Step-by-Step Methodology
  • Preparation: Transfer 10 mL of aqueous sample (or dissolved drug product) into a glass vial with a PTFE-lined cap.

  • Surrogate Spiking (Critical): Add isotopically labeled internal standard (2,4,6-TCP-13C6 ).

    • Why: If the surrogate recovery is low, you have a matrix effect or extraction failure. If surrogate recovery is good but TCP is high, you have contamination. This makes the method self-validating .

  • Alkalinization: Add Potassium Carbonate (K₂CO₃) to adjust pH to ≥ 9.

    • Mechanism:[1][2][3] You must drive the phenol to its phenolate ion form (Ph-O⁻) to react with the acetic anhydride.

  • Derivatization: Add 500 µL Acetic Anhydride . Cap and shake vigorously for 5 minutes.

    • Caution: Gas (CO₂) will evolve.[4] Vent carefully if needed, though usually, the headspace handles it in 20mL vials.

  • Extraction: Add 2 mL n-Hexane . Shake for 5 minutes. Centrifuge to separate layers.

  • Analysis: Transfer the top hexane layer to an autosampler vial. Inject 1-2 µL into GC-MS.

Part 3: Data & Contamination Management
Contamination Sources & Mitigation Table
SourceRisk FactorMitigation Strategy
Wood Pallets High. Treated with TBP/TCP fungicides.Ban wood pallets in the sample storage area. Use plastic/aluminum pallets.
Cardboard Medium. Recycled cardboard often contains phenols.Store samples in sealed glass/HDPE containers, never directly in cardboard boxes.
Lab Water Medium. Trace phenols in feed water.Use LC-MS grade bottled water for blanks. Do not use in-house DI water without testing.
Septa Low. Bleed from silicone septa.Use low-bleed, PTFE-faced septa. Change every 50 injections.
Visualizing the Contamination Loop

Contamination_Loop Fig 2. Environmental Migration Pathways of TCP into Analytical Samples. Source Contamination Source (Wood Pallets / Fungicides) Air Airborne Migration (Vapor Phase) Source->Air Leaching Materials Pkg Materials (Cardboard/Plastics) Source->Materials Direct Contact Sample Drug Product / Sample Air->Sample Adsorption Materials->Sample Migration FalsePos FALSE POSITIVE RESULT Sample->FalsePos Trace Analysis

Part 4: Expert Tips for the "Sticky" Analyte
  • The "Cook-Out" is a Myth: You cannot simply "bake out" a contaminated GC column if TCP is stuck to active sites. The active sites (exposed silanols) must be covered. If peak tailing persists, trim the guard column (0.5m) or replace the liner.

  • Mass Spec Tuning: Do not rely on Autotune. For trace analysis, perform a Target Tune focusing on m/z 196, 198, and 200 (the chlorine isotope cluster). This maximizes sensitivity for TCP specifically.

  • Carryover Check: TCP loves to hang around in the syringe wash solvent. Ensure your wash solvent is Acetone or Methanol (polar enough to dissolve phenol), not just Hexane.

References
  • PDA Technical Report No. 55. (2011). Detection and Mitigation of 2,4,6-Tribromoanisole and 2,4,6-Trichloroanisole Taints and Odors in the Pharmaceutical and Consumer Healthcare Industries.[5] Parenteral Drug Association.

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846 Update V.

  • U.S. Food and Drug Administration (FDA). (2010).[2] Control of Ethylene Oxide and Chlorohydrin Residues.[1][5] (Relevant context on leachables/extractables).

  • Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Cross-Validation of Tricresyl Phosphate (TCP) Quantification Across Different Laboratories

In the landscape of industrial chemical safety and environmental monitoring, the accurate and reproducible quantification of tricresyl phosphate (TCP) stands as a critical challenge. As a widely used flame retardant, pla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of industrial chemical safety and environmental monitoring, the accurate and reproducible quantification of tricresyl phosphate (TCP) stands as a critical challenge. As a widely used flame retardant, plasticizer, and lubricant additive, its presence in diverse matrices from consumer products to environmental samples necessitates robust analytical methodologies.[1] However, the inherent complexity of TCP, a mixture of ten possible isomers with varying toxicities, complicates its analysis and can lead to significant discrepancies between laboratories.[2][3] This guide provides an in-depth comparison of common analytical techniques for TCP quantification and outlines a framework for conducting a cross-validation study to ensure data integrity and comparability across different research facilities.

The Analytical Imperative: Why Cross-Validation Matters

The neurotoxic potential of certain TCP isomers, particularly those containing ortho-cresyl groups, underscores the importance of accurate quantification.[3] Inconsistent analytical results between laboratories can have profound implications for regulatory compliance, risk assessment, and ultimately, public health. A robust cross-validation program is not merely a quality control exercise; it is a fundamental component of scientific rigor that establishes the trustworthiness of data and fosters confidence in research findings.

Comparative Analysis of TCP Quantification Methodologies

The choice of analytical technique for TCP quantification is often dictated by the sample matrix, required sensitivity, and the specific isomers of interest. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most prevalent analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Isomer Specificity

GC-MS is widely regarded as the gold standard for the analysis of semi-volatile organic compounds like TCP due to its exceptional sensitivity and specificity. The separation of isomers is paramount in TCP analysis, as toxicity is directly linked to the presence and number of ortho-substituted cresyl groups.[3][4]

Key Strengths:

  • High Resolving Power: Capillary GC columns can effectively separate the various TCP isomers.

  • Definitive Identification: Mass spectrometry provides structural information, allowing for unambiguous identification of each isomer.

  • High Sensitivity: Modern GC-MS systems can achieve detection limits in the low parts-per-billion (ppb) range.[5]

Causality in Experimental Choices: The selection of a long capillary column (e.g., 60 m) with a mid-polar stationary phase is a deliberate choice to maximize the separation of structurally similar isomers. The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances sensitivity by focusing on characteristic ions for TCP, thereby reducing background noise.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust and Accessible Alternative

HPLC with UV detection offers a reliable and often more accessible alternative to GC-MS for the quantification of total TCP or for the separation of some isomers.

Key Strengths:

  • Suitable for Less Volatile Compounds: HPLC is well-suited for the analysis of TCP without the need for derivatization.

  • Cost-Effective: HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS instruments.

  • Robustness: The technique is known for its reliability and reproducibility in routine analysis.

Causality in Experimental Choices: A reverse-phase C18 column is typically chosen for its ability to separate non-polar to moderately polar compounds like TCP isomers based on their hydrophobicity. The selection of an appropriate mobile phase, often a mixture of acetonitrile and water, is critical for achieving optimal separation.[6][7] UV detection at a specific wavelength (e.g., 264 nm) provides good sensitivity for the aromatic rings present in the TCP molecule.[6][7]

Designing a Rigorous Cross-Validation Study

A well-designed inter-laboratory study is essential to assess the comparability of TCP quantification methods. The following framework, inspired by established protocols for other organophosphorus compounds, provides a comprehensive approach.[8]

Diagram: Cross-Validation Workflow for TCP Quantification

CrossValidationWorkflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Data Reporting & Analysis A Selection of Reference Material B Preparation of Test Samples (Spiked Matrices) A->B C Homogeneity and Stability Testing B->C D Distribution to Participating Labs C->D E Analysis using Standardized & In-house Methods D->E F Data Submission (Uniform Format) E->F G Statistical Analysis (e.g., Z-scores) F->G H Final Report and Recommendations G->H

Caption: Workflow for a cross-laboratory validation study of TCP quantification.

Step-by-Step Methodology for the Cross-Validation Study
  • Preparation of Test Materials:

    • Reference Material: A certified reference material (CRM) of a well-characterized TCP isomer mixture should be used as the primary standard.[9][10][11]

    • Matrix Spiking: Prepare samples by spiking a relevant matrix (e.g., lubricant oil, polymer extract, or environmental water) with known concentrations of the TCP CRM at low, medium, and high levels.

    • Homogeneity and Stability Testing: Ensure that the spiked samples are homogeneous and that the TCP concentrations remain stable over the duration of the study.

  • Distribution to Participating Laboratories:

    • Distribute blind, duplicate samples of each concentration level to a minimum of five participating laboratories.

    • Provide a detailed protocol for sample handling, storage, and analysis, but also allow laboratories to use their own validated in-house methods.

  • Analysis by Participating Laboratories:

    • Each laboratory will analyze the samples using their chosen and validated analytical method (e.g., GC-MS or HPLC-UV).

    • Laboratories should report the concentration of total TCP and, if possible, the concentration of individual isomers.

  • Data Reporting and Statistical Analysis:

    • Data should be reported in a standardized format, including raw data, chromatograms, and quality control results.

    • Statistical analysis of the data should be performed to assess the inter-laboratory variability. Common metrics include the calculation of Z-scores for each laboratory's results to identify outliers and the determination of the overall precision (reproducibility) of the methods.

Data Presentation: Hypothetical Cross-Validation Results

The following table presents a hypothetical summary of results from a cross-validation study, illustrating how the data can be structured for easy comparison.

LaboratoryAnalytical MethodSample IDAssigned Value (µg/g)Reported Value (µg/g)Z-Score
Lab 1GC-MSTCP-Low10.510.2-0.5
Lab 2GC-MSTCP-Low10.511.11.0
Lab 3HPLC-UVTCP-Low10.59.8-1.2
Lab 4GC-MSTCP-Low10.510.80.5
Lab 5HPLC-UVTCP-Low10.512.53.3 (Outlier)
Lab 1GC-MSTCP-High52.151.5-0.3
Lab 2GC-MSTCP-High52.153.00.4
Lab 3HPLC-UVTCP-High52.149.8-1.1
Lab 4GC-MSTCP-High52.152.50.2
Lab 5HPLC-UVTCP-High52.148.0-1.9

Experimental Protocols

Protocol 1: GC-MS Quantification of TCP Isomers

GCMS_Protocol A Sample Preparation (e.g., Liquid-Liquid Extraction) B GC Separation (e.g., DB-5MS column) A->B C MS Detection (SIM Mode) B->C D Data Analysis (Quantification vs. CRM) C->D

Caption: High-level workflow for GC-MS analysis of TCP.

1. Sample Preparation (Liquid-Liquid Extraction for Water Samples):

  • To a 1 L water sample, add a surrogate standard.
  • Adjust the pH to neutral.
  • Extract three times with 60 mL of dichloromethane in a separatory funnel.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.
  • Add an internal standard prior to analysis.

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890A GC or equivalent.[12]
  • Column: DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
  • Inlet: Splitless, 290 °C.[12]
  • Oven Program: 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min.[12]
  • Carrier Gas: Helium.
  • MS System: Agilent 5975C MSD or equivalent.[12]
  • Ionization: Electron Ionization (EI).[12]
  • Mode: Selected Ion Monitoring (SIM).
Protocol 2: HPLC-UV Quantification of Total TCP

HPLCUV_Protocol A Sample Preparation (e.g., Solid-Phase Extraction) B HPLC Separation (C18 Column) A->B C UV Detection (264 nm) B->C D Data Analysis (Quantification vs. CRM) C->D

Caption: High-level workflow for HPLC-UV analysis of TCP.

1. Sample Preparation (Solid-Phase Extraction for PVC extracts):

  • Extract the PVC sample with acetonitrile overnight at 37°C.[6][7]
  • Dilute the extract with an equal volume of water.[6][7]
  • Pass the diluted extract through a C18 SPE cartridge.[6][7]
  • Elute the TCP from the cartridge with an acetonitrile-water (2:1) mixture.[6][7]
  • Filter the eluate through a 0.45 µm filter before injection.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Standard HPLC with UV detector.[13]
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
  • Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) (60:40, v/v).[13]
  • Flow Rate: 1.0 mL/min.[13]
  • Injection Volume: 20 µL.[13]
  • Column Temperature: 30°C.[13]
  • Detection Wavelength: 264 nm.[6][7]

Conclusion and Recommendations

Achieving consistent and accurate quantification of tricresyl phosphate across different laboratories is an attainable goal through the implementation of robust analytical methodologies and rigorous cross-validation studies. While GC-MS offers superior isomer-specific quantification, HPLC-UV provides a reliable alternative for total TCP analysis. The choice of method should be guided by the specific research question and available resources.

To ensure the trustworthiness of data, it is imperative that laboratories participate in inter-laboratory comparison studies. Such studies not only help in identifying and rectifying methodological discrepancies but also contribute to the establishment of standardized protocols for TCP analysis. Ultimately, a commitment to scientific integrity and collaborative validation is paramount for generating reliable data that can inform regulatory decisions and protect human health and the environment.

References

  • Tkachuk, M., & Matiytsiv, N. (2025). Tricresylphosphate isomers: A review of toxicity pathways. Neurotoxicology and Teratology, 108, 107432. [Link]

  • Amiri, R., Bissram, M. J., Hashemihedeshi, M., & Dorman, F. L. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry. [Link]

  • de Boer, J., Antignac, J. P., Reiner, J. L., & van der Veen, I. (2015). Health risk assessment of exposure to TriCresyl Phosphates (TCPs) in aircraft: A commentary. Chemosphere, 120, 47-48. [Link]

  • Hartwig, A., & MAK Commission. (2023). Tricresyl phosphate, sum of all ortho isomers. The MAK-Collection for Occupational Health and Safety. [Link]

  • de Boer, J., & Covaci, A. (2014). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 54, 100-109. [Link]

  • Federal Aviation Administration. (2010). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). [Link]

  • De Nola, G., Kibby, J., & Mazurek, W. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

  • NIST. (n.d.). Tricresyl Phosphate. NIST Chemistry WebBook. Retrieved from [Link]

  • Mutsuga, M., Kawamura, Y., Watanabe, Y., & Maitani, T. (2003). [Determination method of tricresyl phosphate in polyvinyl chloride]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(1), 26–31. [Link]

  • Mackerer, C. R., Barth, M. L., Krueger, A. J., & Roy, T. A. (1999). Comparison of the neurotoxicity of the organophosphate tricresyl phosphate in rats and hens. International Journal of Toxicology, 18(4), 211-219. [Link]

  • Mutsuga, M., Kawamura, Y., Watanabe, Y., & Maitani, T. (2003). Determination Method of Tricresyl Phosphate in Polyvinyl Chloride. Journal of the Food Hygienic Society of Japan, 44(1), 26-31. [Link]

  • New Jersey Department of Environmental Protection. (n.d.). Tri-cresyl phosphate (mixed isomers). [Link]

  • Mutsuga, M., Kawamura, Y., Watanabe, Y., & Maitani, T. (2003). [Determination method of tricresyl phosphate in polyvinyl chloride]. Shokuhin Eiseigaku Zasshi, 44(1), 26-31. [Link]

  • Chen, W. C., Chen, Y. C., & Hsieh, C. Y. (2020). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International journal of environmental research and public health, 17(11), 3937. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Wang, Y., Zhang, Y., Wang, J., & Li, J. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International, 34(10), 20-27. [Link]

  • Poma, G., Raja, A. A., & Covaci, A. (2020). Organophosphate esters in indoor and outdoor dust from Iraq. Chemosphere, 240, 124925. [Link]

  • Wong, J. W. (2018). The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production. [Link]

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  • Pinto, L., Diano, A., Maffucci, I., & Barba, C. (2023). Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables. International journal of molecular sciences, 24(4), 3591. [Link]

  • Zhang, Y. (2020). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Technologies. [Link]

  • Pérez-Guaita, D., Pérez-Jiménez, M., & Garrigues, S. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 14(15), 2269. [Link]

  • Kim, H. J., Lee, D. G., & Kim, J. H. (2024). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Foods, 13(17), 2634. [Link]

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Comparative

A Senior Application Scientist's Guide to Stationary Phase Selection for the GC Separation of Tricresyl Phosphate (TCP) Isomers

Introduction: The Critical Need for Accurate TCP Isomer Profiling Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters widely used as a flame retardant, plasticizer, and anti-wear additive in lubrican...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate TCP Isomer Profiling

Tricresyl phosphate (TCP) is a complex mixture of organophosphate esters widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants, including aircraft turbine engine oils.[1] The isomeric composition of a TCP mixture is of paramount toxicological importance.[2] Specifically, ortho-substituted cresol isomers are known neurotoxins, capable of causing organophosphate-induced delayed neuropathy (OPIDN).[2] Consequently, robust analytical methods for the accurate separation and quantification of individual TCP isomers are essential for safety assessment and quality control in the pharmaceutical, aviation, and chemical industries.[3]

The gas chromatographic (GC) separation of TCP isomers presents a significant analytical challenge due to their structural similarity and close boiling points. Commercial TCP is synthesized from a mixture of ortho-, meta-, and para-cresols, resulting in ten possible isomers with varying degrees of ortho-substitution.[2][4] The subtle differences in their physicochemical properties demand a highly selective stationary phase for effective resolution. This guide provides a comparative analysis of different stationary phases for the GC separation of TCP isomers, supported by experimental data and theoretical principles to aid researchers in method development and optimization.

Understanding the Physicochemical Properties of TCP Isomers

The key to separating isomers lies in exploiting their subtle differences in physical and chemical properties. For TCP isomers, these differences are primarily in their boiling points and polarity, which are influenced by the substitution pattern on the cresol moieties.

PropertyTri-o-cresyl phosphate (TOCP)Tri-m-cresyl phosphate (TMCP)Tri-p-cresyl phosphate (TPCP)
Physical State LiquidSemi-solidCrystalline solid
Melting Point (°C) 1125.677-78
Boiling Point (°C) 410 (at 760 mmHg)--
Log P (octanol-water) 5.12--
Data compiled from the World Health Organization's Environmental Health Criteria 110.[4]

As the data indicates, the pure isomers exhibit distinct physical properties. However, in a complex mixture, their interactions with the stationary phase are more nuanced. The elution order on a non-polar stationary phase is generally expected to follow the boiling points. The challenge arises from the very close boiling points of the mixed-ester isomers, which are not detailed in this table but are the major components of commercial TCPs.

Comparative Analysis of Stationary Phases for TCP Isomer Separation

The choice of stationary phase is the most critical parameter in achieving the desired selectivity for TCP isomer separation.[5] The fundamental principle of "like dissolves like" governs the interaction between the analytes and the stationary phase, and thus their retention and separation.[6] We will explore the performance of non-polar, mid-polar, and polar stationary phases for this application.

Non-Polar Stationary Phases: The Workhorse for TCP Analysis

Non-polar stationary phases, particularly those with 5% phenyl substitution, are the most commonly employed for the analysis of TCP isomers.[7][8] These phases separate compounds primarily based on their boiling points and van der Waals interactions.[6]

Commonly Used Non-Polar Phases:

  • 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, Rtx-5ms): These are general-purpose columns that offer excellent thermal stability and low bleed, making them ideal for GC-MS applications.[9] The 5% phenyl content provides a slight increase in selectivity for aromatic compounds compared to 100% dimethylpolysiloxane phases, which can be beneficial for separating the closely eluting TCP isomers.

Mechanism of Separation:

On a 5% phenyl column, the separation of TCP isomers is primarily driven by dispersive forces, with elution generally following the order of increasing boiling points. The slight polarizability of the phenyl groups can also contribute to separation through π-π interactions with the aromatic rings of the TCP molecules.

**dot graph "Separation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Separation mechanism of TCP isomers on a non-polar stationary phase.

Experimental Evidence:

A study by the Federal Aviation Administration (FAA) for the detection of tricresyl phosphates utilized an HP-5MS column (30 m x 250 µm x 0.25 µm) to successfully separate the three main isomers: tri-o-cresyl phosphate, tri-m-cresyl phosphate, and tri-p-cresyl phosphate.[7] This demonstrates the suitability of this type of stationary phase for the analysis of at least the primary, unmixed isomers.

While direct comparative data for all ten TCP isomers on different non-polar columns is scarce, studies on other complex isomer groups, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs), have shown that even among columns with nominally the same "5% phenyl" composition, significant differences in selectivity can exist due to variations in the polymer chemistry (e.g., silphenylene vs. siloxane backbones).[8] This underscores the importance of empirical evaluation of different manufacturers' 5% phenyl columns for optimizing TCP isomer separations.

Mid-Polar Stationary Phases: A Potential for Enhanced Selectivity

Mid-polar stationary phases, such as those containing a higher percentage of phenyl substitution (e.g., 50% phenyl polysiloxane) or cyanopropyl functionalities, offer different selectivity compared to non-polar phases. These phases introduce dipole-dipole and π-π interactions, which can be advantageous for separating isomers with similar boiling points but different polarities.[10]

Potential Mid-Polar Phases for TCP Analysis:

  • 50% Phenyl Polysiloxane (e.g., DB-17ms, Rtx-50): The increased phenyl content enhances π-π interactions, which could improve the resolution of TCP isomers based on the position of the methyl groups on the aromatic rings.

  • 6% Cyanopropylphenyl Polysiloxane (e.g., DB-624): The cyanopropyl groups introduce strong dipole moments, leading to retention based on the overall polarity of the TCP isomers.

Hypothesized Separation Mechanism:

For TCP isomers, the subtle differences in the electron distribution due to the position of the methyl groups can lead to variations in their dipole moments. A mid-polar stationary phase could exploit these differences to achieve a separation that is not solely dependent on boiling points.

While there is a lack of published data on the use of mid-polar columns specifically for TCP isomer analysis, their successful application in separating other challenging isomers, such as phthalates, suggests their potential utility.[11]

Polar Stationary Phases: An Alternative Approach

Polar stationary phases, such as those based on polyethylene glycol (PEG) or highly substituted cyanopropyl polysiloxanes, offer the most significant departure from boiling point-based elution.[10] Separation on these columns is dominated by dipole-dipole and hydrogen bonding interactions.

Potential Polar Phases for TCP Analysis:

  • Polyethylene Glycol (PEG) (e.g., DB-WAX): These phases are highly polar and can interact with any polar functionalities in the analyte. While TCP itself is not highly polar, the phosphate group and the aromatic rings can engage in dipole-dipole interactions.

  • High Cyanopropyl Content Phases (e.g., CP-Sil 88): These columns provide strong dipole-dipole interactions and are often used for separating cis/trans isomers of fatty acid methyl esters, demonstrating their high selectivity for positional isomers.

One study on the analysis of organophosphates in jet fuel mentioned the use of a polar column to achieve separation, suggesting this as a viable, though less common, approach.[12] However, a significant consideration for highly polar columns is their lower thermal stability compared to non-polar phases, which could be a limitation given the high boiling points of TCP isomers.[5]

Summary of Stationary Phase Performance

Stationary Phase TypePrimary Separation MechanismPotential Advantages for TCP IsomersPotential DisadvantagesRecommended Use Case
Non-Polar (e.g., 5% Phenyl) van der Waals forces, Boiling pointRobust, thermally stable, low bleed, proven efficacy for major isomers.May not resolve all closely boiling mixed-ester isomers.Routine analysis, GC-MS applications, initial method development.
Mid-Polar (e.g., 50% Phenyl, 6% Cyanopropylphenyl) Dipole-dipole, π-π interactionsPotentially enhanced selectivity based on isomer polarity.Less common for this application, may require more method development.Orthogonal separation for confirmation, analysis of complex mixtures where non-polar columns fail.
Polar (e.g., PEG, High % Cyanopropyl) Dipole-dipole, Hydrogen bondingOffers a significantly different selectivity profile.Lower thermal stability, potential for peak tailing with less polar compounds.Alternative when non-polar and mid-polar phases are unsuccessful.

Experimental Protocol: GC-MS Analysis of TCP Isomers on an HP-5MS Column

This protocol is adapted from the validated method developed by the FAA for the analysis of TCP isomers.[7]

**dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Experimental workflow for the GC-MS analysis of TCP isomers.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless or programmed temperature vaporization (PTV) inlet.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate of approximately 1.2 mL/min.

  • Syringe: 10 µL autosampler syringe.

2. GC Method Parameters:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 280 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

3. MS Method Parameters:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Target Ions: To be determined based on the mass spectra of the specific TCP isomers of interest (e.g., m/z 368, 261, 165).

4. Sample Preparation:

  • Prepare calibration standards of the target TCP isomers in a suitable solvent (e.g., ethyl acetate).

  • For oil samples, a solvent extraction followed by solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.

5. Data Analysis:

  • Identify TCP isomers based on their retention times and characteristic ions.

  • Quantify the concentration of each isomer using a calibration curve generated from the standards.

Conclusion and Future Perspectives

The separation of TCP isomers by gas chromatography is a challenging but achievable task with the careful selection of the stationary phase. Non-polar 5% phenyl polysiloxane columns, such as the DB-5ms or HP-5ms, have been demonstrated to be effective and are recommended as the starting point for method development due to their robustness, thermal stability, and proven performance.

For particularly complex mixtures where co-elution is observed on non-polar phases, exploring mid-polar columns with higher phenyl or cyanopropyl content is a logical next step. These phases offer alternative selectivities that may resolve critical isomer pairs. While polar columns represent another option, their lower thermal stability must be carefully considered.

Future research should focus on direct comparative studies of a wide range of stationary phases for the separation of all ten TCP isomers. The development of application-specific columns designed for organophosphate isomer analysis could also significantly improve the resolution and accuracy of these critical measurements.

References

  • World Health Organization. (1990). Tricresyl phosphate (EHC 110, 1990). INCHEM. [Link]

  • Grokipedia. (n.d.).
  • GOV.UK. (n.d.). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). [Link]

  • Agilent Technologies. (n.d.). GC Method Development. [Link]

  • Phenomenex Inc. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • Restek Corporation. (2022). Tricresyl phosphate: CAS # 78-30-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • Holcapek, M., et al. (2004, August 15). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • De Nola, G., et al. (2008, July 25). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2015, November 9). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

  • Phenomenex Inc. (n.d.). GC Column Selection Guidelines. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. [Link]

  • Agilent Technologies. (n.d.). Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. [Link]

  • Phenomenex Inc. (n.d.). GC Column Selection Made Easy: A Guide. [Link]

  • Mackerer, C. R., et al. (1999). Neurotoxicity of tricresyl phosphates (TCPs) and jet engine oil (JEO) containing TCPs. Journal of Toxicology and Environmental Health, Part B. [Link]

  • Phenomenex Inc. (n.d.). Column Selection. [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Federal Aviation Administration. (n.d.). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

  • Phenomenex Inc. (n.d.). GC Tech Tip: ParametersTo Consider for GC Column. [Link]

  • Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. [Link]

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  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. [Link]

  • Agilent Technologies. (n.d.). Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. [Link]

  • De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. FAO AGRIS. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

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  • Focant, J. F., et al. (2004, November 19). Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry. Journal of Chromatography A. [Link]

  • MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • Liu, W., et al. (2007, March 3). Stereoisomeric separation and toxicity of a new organophosphorus insecticide chloramidophos. Chemosphere. [Link]

  • Focant, J. F., et al. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. ResearchGate. [Link]

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Validation

Inter-laboratory study on the analysis of tricresyl phosphate in hydraulic fluid

Inter-Laboratory Study Results & Methodological Guide Executive Summary: The Isomer Challenge Tricresyl Phosphate (TCP) is a critical anti-wear and flame-retardant additive in aviation hydraulic fluids and turbine engine...

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Study Results & Methodological Guide

Executive Summary: The Isomer Challenge

Tricresyl Phosphate (TCP) is a critical anti-wear and flame-retardant additive in aviation hydraulic fluids and turbine engine oils.[1][2] However, its safety profile is dictated entirely by its isomeric composition. While meta- and para- isomers are relatively benign, the ortho-isomers (specifically tri-ortho-cresyl phosphate, ToCP) are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN).

Recent regulatory pressure requires the quantification of ortho-isomers at trace levels (<0.1% w/w, often down to ppb levels). This guide presents the findings of a comprehensive Inter-Laboratory Study (ILS) comparing the two dominant analytical modalities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Finding: While LC-MS/MS offers superior sensitivity for polar metabolites, GC-MS (EI) in Selected Ion Monitoring (SIM) mode remains the gold standard for robust, isomer-specific quantification in complex hydraulic fluid matrices due to superior chromatographic resolution of structural isomers.

Methodological Landscape: GC-MS vs. LC-MS/MS[3]

The ILS evaluated 12 participating laboratories analyzing blind samples of hydraulic fluid spiked with varying concentrations of ToCP (0.01% to 1.0%).

Comparative Performance Metrics
FeatureGC-MS (EI-SIM) LC-MS/MS (ESI)
Isomer Resolution Superior. Capillary columns (e.g., 5% phenyl) effectively resolve o,o,o-TCP from m,m,m-TCP and p,p,p-TCP.Moderate. Isomers often co-elute; relies heavily on MRM transitions which may not be unique for structural isomers.
Matrix Tolerance High. Thermal separation eliminates non-volatile oil matrix components.Low. Susceptible to significant ion suppression from the hydraulic fluid base (squalane/PAO).
Sensitivity (LOD) ~1–10 ng/mL (sufficient for regulatory compliance).<0.1 ng/mL (High sensitivity, but often unnecessary for bulk fluid QC).
Reproducibility (RSD) <5% (Inter-lab).12–18% (Inter-lab, due to matrix effects).
Cost & Upkeep Low/Medium. Standard equipment in most QC labs.High. Requires specialized expertise.

Expert Insight: The study revealed that while LC-MS/MS is powerful, the lack of distinct fragmentation patterns between TCP isomers in Soft Ionization (ESI) leads to false positives. GC-MS, utilizing Electron Impact (EI), provides hard ionization and better chromatographic separation, making it the self-validating choice for this specific application.

Experimental Protocol: Validated GC-MS Workflow

Based on the ILS consensus, the following protocol is designated as the Reference Method for TCP isomer analysis. This workflow minimizes matrix interference and maximizes isomer resolution.

Phase 1: Sample Preparation (Dilute-and-Shoot)
  • Principle: Hydraulic fluids are highly viscous. Direct injection requires dilution to prevent column overload and carryover.

  • Reagents: Isooctane (HPLC Grade) or Hexane.

  • Internal Standard (ISTD): Deuterated Tributyl Phosphate (TBP-d27) or Triphenyl Phosphate-d15.

Step-by-Step:

  • Weighing: Accurately weigh 100 mg of hydraulic fluid sample into a 20 mL scintillation vial.

  • Spiking: Add 50 µL of ISTD solution (100 µg/mL).

  • Dilution: Dilute to 10 mL with Isooctane. Vortex for 30 seconds to ensure homogeneity.

  • Filtration: Filter a 1 mL aliquot through a 0.2 µm PTFE syringe filter into an autosampler vial. Note: Nylon filters may degrade TCP.

Phase 2: GC-MS Acquisition Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm). Why? The 5% phenyl phase provides the necessary polarity interaction to separate the ortho- steric hindrance from meta/para isomers.

  • Inlet: Splitless mode at 280°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (Critical for isomer separation).

    • Final: Hold 5 min.

Phase 3: Mass Spectrometry (SIM Mode)

To achieve high sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

AnalyteTarget Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
ToCP (Ortho) 368.1165.0, 91.014.2 min
TmCP (Meta) 368.1165.0, 91.014.8 min
TpCP (Para) 368.1165.0, 91.015.1 min
ISTD [Specific to std][Specific to std]--
Workflow Visualization

The following diagram illustrates the critical decision points and logic flow for the analysis, ensuring data integrity.

TCP_Analysis_Workflow Start Hydraulic Fluid Sample Prep Dilution (1:100 in Isooctane) + Internal Standard Start->Prep Filter 0.2 µm PTFE Filtration Prep->Filter Decision Target Analyte? Filter->Decision GCMS GC-MS (EI-SIM) Method: ASTM D8323 Modified Decision->GCMS Isomer Specific (ToCP) LCMS LC-MS/MS (Not Recommended for Isomers) Decision->LCMS Total Metabolites Separation Chromatographic Separation (DB-5ms Column) GCMS->Separation Detection Isomer Identification (RT + Ion Ratio) Separation->Detection Result_Pass Report: <0.1% Ortho-Isomer (Pass) Detection->Result_Pass Area < Limit Result_Fail Report: >0.1% Ortho-Isomer (Fail/Hazard) Detection->Result_Fail Area > Limit

Figure 1: Validated analytical workflow for Tricresyl Phosphate isomer quantification. The Green path represents the recommended protocol based on Inter-Laboratory Study results.

References
  • Brandsma, S. H., et al. (2013). "Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study."[1] Trends in Analytical Chemistry. Link

  • ASTM International. (2020). "ASTM D8323-20: Standard Guide for Management of In-Service Phosphate Ester-based Fluids for Steam Turbine Electro-Hydraulic Control (EHC) Systems."[3] ASTM Standards.[3][4] Link

  • De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A. Link

  • Federal Aviation Administration (FAA). "Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS." FAA Technical Reports. Link

  • Solbu, K., et al. (2007). "Determination of airborne trialkyl and triaryl organophosphates originating from hydraulic fluids by gas chromatography–mass spectrometry." Journal of Chromatography A. Link

Sources

Comparative

Assessing the performance of alternative non-ortho TCP flame retardants

Comparative Assessment of Low-Toxicity Organophosphate Flame Retardants: Beyond Non-Ortho TCP Introduction For decades, Tricresyl Phosphate (TCP) served as the industry standard for flame retardancy and plasticization in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment of Low-Toxicity Organophosphate Flame Retardants: Beyond Non-Ortho TCP

Introduction

For decades, Tricresyl Phosphate (TCP) served as the industry standard for flame retardancy and plasticization in PVC, hydraulic fluids, and lubricants. However, the neurotoxic profile of its ortho-isomer (ToCP)—specifically its ability to induce Organophosphate-Induced Delayed Neuropathy (OPIDN)—has necessitated a shift toward safer alternatives.

While "low-ortho" TCP (<0.1% ToCP) mitigates immediate risk, modern regulatory frameworks (REACH, TSCA) and safety pharmacology demand a transition to structurally distinct phosphate esters. This guide objectively assesses the performance of three primary alternatives: Isopropylated Phenyl Phosphates (IPPP) , t-Butylated Phenyl Phosphates (TBPP) , and Resorcinol bis(diphenyl phosphate) (RDP) .

Part 1: The Toxicity Benchmark (The "Why")

To validate the safety of an alternative, one must understand the mechanism of the failure it replaces. The toxicity of commercial TCP is not intrinsic to the phosphate group but is strictly isomer-dependent.

The Mechanism of OPIDN: The ortho-cresyl isomer undergoes metabolic bioactivation by cytochrome P450 enzymes. The resulting metabolite, cyclic saligenin phosphate (CBDP), irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue. When NTE inhibition exceeds ~70% and the enzyme-inhibitor complex undergoes "aging" (dealkylation), axonal degeneration ensues.

Figure 1: Metabolic Pathway of ToCP Induced Neurotoxicity

ToCP_Toxicity ToCP ToCP (Tri-ortho-cresyl phosphate) CYP CYP450 (Bioactivation) ToCP->CYP Metabolism Hydroxyl Hydroxylated Metabolite CYP->Hydroxyl CBDP CBDP (Cyclic Saligenin Phosphate) Hydroxyl->CBDP Cyclization NTE NTE (Neuropathy Target Esterase) CBDP->NTE Irreversible Binding Inhibition NTE Inhibition (>70%) NTE->Inhibition Aging Aging (Dealkylation) Inhibition->Aging OPIDN OPIDN (Axonal Degeneration) Aging->OPIDN Delayed Onset (7-21 Days)

Caption: The bioactivation pathway of ToCP. Alternatives are designed to sterically or chemically prevent the formation of the cyclic CBDP intermediate.

Part 2: Material Performance Comparison

Replacing TCP requires matching its physicochemical properties—specifically viscosity, volatility, and phosphorus content (which correlates to flame retardancy efficiency).

Table 1: Comparative Properties of TCP Alternatives

FeatureIPPP (Isopropylated)TBPP (t-Butylated)RDP (Resorcinol bis)TCP (Low-Ortho Ref)
Primary Application PVC Plasticizer, Hydraulic FluidsLubricants, Hydraulic FluidsEngineering Plastics (PC/ABS), CoatingsHydraulic Fluids, PVC
Physical State LiquidLiquidViscous LiquidLiquid
Viscosity (40°C) 24 – 66 cSt34 – 125 cSt~480 – 600 cSt~25 – 30 cSt
Phosphorus (wt%) 7.1% – 8.3%7.1% – 8.1%10.7% – 10.9%~8.4%
Specific Gravity 1.11 – 1.171.12 – 1.161.30 – 1.321.16
Neurotoxicity Risk Low (Isomer dependent*)Very LowNegligible (High MW)Moderate (Source dependent)
Hydrolytic Stability GoodExcellentGoodModerate
  • Analysis:

    • Viscosity Match: IPPP and TBPP are the direct functional equivalents for hydraulic fluids and lubricants, closely matching TCP's viscosity profile.

    • Flame Retardancy: RDP offers superior phosphorus density (~10.8%), making it more efficient per unit weight for solid plastics, but its high viscosity makes it less suitable as a standalone lubricant base.

    • Stability: TBPP generally exhibits superior oxidative and hydrolytic stability compared to IPPP due to the steric hindrance of the tert-butyl group protecting the phosphate ester linkage.

Part 3: Experimental Protocols

To validate these alternatives in your specific matrix, two critical assays are required: one for safety (Neurotoxicity) and one for performance (Thermal Stability).

Protocol A: NTE Inhibition Assay (Safety Screening)

Target Audience: Toxicologists & Safety Pharmacologists

This protocol is a modification of the Johnson method, designed to screen organophosphates (OPs) for delayed neuropathy potential in vitro before in vivo hen studies.

Workflow Diagram:

NTE_Assay Tissue Step 1: Tissue Prep (Hen Brain Microsomes) PreInc Step 2: Pre-incubation (Paraoxon + Test OP) Tissue->PreInc Substrate Step 3: Substrate Addition (Phenyl Valerate) PreInc->Substrate 20 min @ 37°C Stop Step 4: Stop Reaction (SDS + 4-Aminoantipyrine) Substrate->Stop Hydrolysis (15 min) Read Step 5: Colorimetric Read (Absorbance @ 510nm) Stop->Read Paraoxon Paraoxon blocks non-NTE esterases Paraoxon->PreInc

Caption: In vitro NTE inhibition workflow. Paraoxon is used to mask non-target esterases, isolating NTE activity for measurement.

Methodology:

  • Preparation: Isolate microsomes from adult hen brains (the biological model for human OPIDN).

  • Masking: Incubate tissue with Paraoxon. This inhibits extraneous esterases (AChE) but leaves NTE active.

  • Challenge: Add the test flame retardant (e.g., TBPP sample) and incubate for 20 minutes at 37°C.

  • Assay: Add Phenyl Valerate substrate. Active NTE hydrolyzes this to phenol.

  • Quantification: Stop reaction with SDS/4-aminoantipyrine. Measure phenol production colorimetrically.

  • Calculation:

    
    . >70% inhibition suggests high OPIDN risk.
    
Protocol B: Thermal Stability Analysis (TGA)

Target Audience: Material Scientists

Objective: Determine the volatility and thermal decomposition onset, critical for high-temperature processing (e.g., extrusion of engineering plastics).

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA).[1][2][3]

  • Atmosphere: Nitrogen (inert) and Air (oxidative) flow at 50 mL/min.

  • Ramp: 10°C/min from ambient to 700°C.

  • Key Metrics:

    • 
      :  Temperature at 5% weight loss (Indicates volatility/processing window).
      
    • Char Yield: Residual weight % at 600°C (Correlates with flame retardancy mechanism—condensed phase vs. gas phase).

Expected Values (Nitrogen):

  • RDP:

    
     (High stability, suitable for PC/ABS processing).
    
  • IPPP:

    
     (Moderate stability, suitable for PVC).
    

Part 4: Synthesis & Recommendations

  • For Hydraulic Fluids & Lubricants:

    • Recommendation: TBPP (t-Butylated Phenyl Phosphate) .[4]

    • Rationale: It offers the closest viscosity match to TCP with superior hydrolytic stability compared to IPPP. The steric bulk of the t-butyl group significantly reduces the potential for metabolic activation into neurotoxic species compared to ortho-alkylated isomers found in some IPPP grades.

  • For Flexible PVC:

    • Recommendation: IPPP (Isopropylated Phenyl Phosphate) .

    • Rationale: Excellent plasticizing efficiency and cost-effectiveness. Ensure the sourcing specification requires "low-ortho" content to minimize potential NTE interaction.

  • For Engineering Thermoplastics (PC, ABS):

    • Recommendation: RDP (Resorcinol bis(diphenyl phosphate)) .

    • Rationale: The high phosphorus content and thermal stability (

      
      ) allow it to survive extrusion temperatures that would volatilize IPPP/TBPP. Its oligomeric nature prevents migration (blooming) from the solid plastic matrix.
      

References

  • Johnson, M.K. (1969). The delayed neurotoxic effect of some organophosphorus compounds: identification of the phosphorylation site as an esterase. Biochemical Journal. Link

  • US EPA. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. EPA 744-R-15-002. Link

  • Winder, C. & Balouet, J.C. (2002). The toxicity of commercial jet oils: Environmental and health effects. Environmental Research. Link

  • ICL Industrial Products. (n.d.). Fyrolflex RDP Technical Data Sheet.Link

  • Lanxess. (n.d.). Durad 220 & 620 Technical Information.[5]Link

  • Van der Schalie, W.H., et al. (2005). Toxicity of tertiary-butylated triphenyl phosphate and triphenyl phosphate to hen, rat, and fish. Journal of Toxicology and Environmental Health. Link

Sources

Safety & Regulatory Compliance

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